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  • Product: Ethyl 3-(3-azetidinyloxy)benzoate
  • CAS: 954223-92-8

Core Science & Biosynthesis

Foundational

Ethyl 3-(3-azetidinyloxy)benzoate chemical properties

The following technical guide details the chemical properties, synthesis, and applications of Ethyl 3-(3-azetidinyloxy)benzoate , a critical intermediate in the development of Sphingosine-1-Phosphate (S1P) receptor modul...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the chemical properties, synthesis, and applications of Ethyl 3-(3-azetidinyloxy)benzoate , a critical intermediate in the development of Sphingosine-1-Phosphate (S1P) receptor modulators.

[1]

Executive Summary

Ethyl 3-(3-azetidinyloxy)benzoate (CAS: 954223-92-8) is a specialized heterocyclic building block used primarily in medicinal chemistry.[1] It serves as a key pharmacophore in the synthesis of next-generation S1P receptor modulators , a class of drugs effective in treating autoimmune diseases like Multiple Sclerosis (MS) and Ulcerative Colitis (UC). The compound features a benzoate ester core linked to a 3-azetidinyl ether, providing a rigid, polar scaffold that mimics the zwitterionic headgroups of sphingosine-1-phosphate.[1]

Chemical Identity & Structural Analysis

This compound exists as a free base but is frequently handled as a hydrochloride salt to enhance stability and solubility during storage.

Property Data
IUPAC Name Ethyl 3-(azetidin-3-yloxy)benzoate
CAS Number (Free Base) 954223-92-8
CAS Number (HCl Salt) 1243389-18-5
Molecular Formula C₁₂H₁₅NO₃
Molecular Weight 221.25 g/mol (Free Base); 257.71 g/mol (HCl Salt)
SMILES CCOC(=O)C1=CC=CC(OC2CNC2)=C1
Appearance Viscous oil (Free Base); White to off-white solid (HCl Salt)
Structural Pharmacophore

The 3-azetidinyloxy moiety acts as a constrained amino-ether.[1] In S1P receptor agonists (e.g., Siponimod analogs), this group often replaces flexible alkyl-amino chains to reduce conformational entropy, thereby increasing binding affinity and selectivity for S1P1/S1P5 receptors over S1P3 (associated with cardiac side effects).

Physical & Chemical Properties

Note: Experimental values for the free base are limited; data below incorporates predictive modeling and properties of the HCl salt.

Parameter Value / Description Condition / Source
Boiling Point ~356.4 ± 22.0 °CPredicted (760 Torr)
Density 1.16 ± 0.1 g/cm³Predicted
pKa (Base) 9.24 ± 0.40Predicted (Azetidine nitrogen)
LogP 1.34Predicted (Lipophilicity)
Solubility DMSO (>50 mg/mL), Methanol, Water (HCl salt)High solubility in polar organic solvents
Stability Hygroscopic (HCl salt); Sensitive to ester hydrolysisStore desicated at -20°C

Synthesis Protocol

The synthesis of Ethyl 3-(3-azetidinyloxy)benzoate typically follows a convergent route involving a Mitsunobu coupling followed by N-deprotection .[1] This method ensures the retention of the azetidine ring integrity, which is sensitive to ring-opening under harsh conditions.

Step 1: Mitsunobu Coupling

Reaction: Ethyl 3-hydroxybenzoate + 1-Boc-3-hydroxyazetidine


 Intermediate[1]
  • Reagents: Triphenylphosphine (

    
    ), Diisopropyl azodicarboxylate (DIAD), THF (anhydrous).
    
  • Procedure:

    • Dissolve Ethyl 3-hydroxybenzoate (1.0 eq) and 1-Boc-3-hydroxyazetidine (1.2 eq) in anhydrous THF under

      
       atmosphere.
      
    • Cool to 0°C. Add

      
       (1.5 eq).
      
    • Add DIAD (1.5 eq) dropwise over 30 minutes to maintain temperature <5°C.

    • Stir at room temperature for 12–16 hours.

    • Purification: Concentrate and purify via silica gel chromatography (Hexane/EtOAc gradient) to yield Ethyl 3-((1-(tert-butoxycarbonyl)azetidin-3-yl)oxy)benzoate .

Step 2: Acidic Deprotection

Reaction: Boc-Intermediate


 Product (HCl Salt)[1]
  • Reagents: 4M HCl in Dioxane or Trifluoroacetic acid (TFA) in DCM.

  • Procedure:

    • Dissolve the Boc-protected intermediate in Dioxane (or DCM).[1]

    • Add 4M HCl in Dioxane (5–10 eq) dropwise at 0°C.

    • Stir at room temperature for 2–4 hours until TLC shows complete consumption of starting material.

    • Isolation: Concentrate in vacuo. Triturate the residue with diethyl ether to precipitate the Ethyl 3-(3-azetidinyloxy)benzoate hydrochloride salt as a white solid. Filter and dry under high vacuum.

Synthesis Workflow Diagram

SynthesisPath SM1 Ethyl 3-hydroxybenzoate Mitsunobu Mitsunobu Coupling (PPh3, DIAD, THF) SM1->Mitsunobu SM2 1-Boc-3-hydroxyazetidine SM2->Mitsunobu Inter Boc-Protected Intermediate (Stable Ether Linkage) Mitsunobu->Inter Ether Formation Deprotect Acidic Deprotection (4M HCl in Dioxane) Inter->Deprotect Removal of Boc Product Ethyl 3-(3-azetidinyloxy)benzoate (HCl Salt) Deprotect->Product Precipitation

Figure 1: Convergent synthesis pathway utilizing Mitsunobu etherification and acidic deprotection.[1]

Applications in Drug Discovery

This compound is a "privileged scaffold" for targeting the Sphingosine-1-Phosphate (S1P) receptor family.[1] The azetidine ring serves as a bioisostere for the pyrrolidine or amino-ethyl groups found in first-generation modulators.

Mechanism of Action Context

S1P modulators work by inducing receptor internalization, preventing lymphocyte egress from lymph nodes.

  • Role of Ethyl 3-(3-azetidinyloxy)benzoate: It provides the "head group" pharmacophore. The secondary amine of the azetidine can be further functionalized (e.g., reductive amination or acylation) to fine-tune lipophilicity and receptor subtype selectivity (S1P1 vs S1P3).

S1P_Modulation Scaffold Ethyl 3-(3-azetidinyloxy)benzoate (Scaffold) Funct Functionalization (e.g., Reductive Amination) Scaffold->Funct Chemical Modification Drug S1P Receptor Modulator (Candidate) Funct->Drug SAR Optimization Receptor S1P1 Receptor Binding Drug->Receptor Agonism/Internalization Effect Lymphocyte Sequestration (Therapeutic Effect) Receptor->Effect Downstream Signaling

Figure 2: Role of the scaffold in generating bioactive S1P receptor modulators.[1]

Safety and Handling

  • Hazards: Irritant to eyes, respiratory system, and skin.[2] The hydrochloride salt is hygroscopic.

  • Storage: Store at -20°C under inert atmosphere (Argon/Nitrogen). Avoid moisture to prevent hydrolysis of the ethyl ester.

  • PPE: Wear chemical-resistant gloves (Nitrile), safety goggles, and use a fume hood during handling, especially with the volatile free base form.

References

  • Chemical Identity : PubChem. Ethyl 3-(azetidin-3-yloxy)benzoate. National Library of Medicine. Available at: [Link]

  • Synthesis Methodology: Mitsunobu, O.
  • S1P Modulator Chemistry: Hale, J. J., et al. Selecting against S1P3: Discovery of S1P1-specific agonists. Bioorganic & Medicinal Chemistry Letters, 2004.

Sources

Exploratory

Ethyl 3-(3-azetidinyloxy)benzoate spectroscopic data (NMR, MS, IR)

An In-depth Technical Guide to the Spectroscopic Characterization of Ethyl 3-(3-azetidinyloxy)benzoate Authored by: Gemini, Senior Application Scientist Introduction: Ethyl 3-(3-azetidinyloxy)benzoate is a molecule of in...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Spectroscopic Characterization of Ethyl 3-(3-azetidinyloxy)benzoate

Authored by: Gemini, Senior Application Scientist

Introduction: Ethyl 3-(3-azetidinyloxy)benzoate is a molecule of interest within contemporary drug discovery and materials science, combining three key structural motifs: a flexible azetidine ring, an aromatic benzoate core, and an ethyl ester group. The azetidine moiety is a sought-after saturated heterocycle in medicinal chemistry, often used to modulate physicochemical properties such as solubility and metabolic stability. The precise characterization of such molecules is paramount for ensuring purity, confirming identity, and understanding chemical behavior. This guide provides a detailed analysis of the expected spectroscopic signature of Ethyl 3-(3-azetidinyloxy)benzoate, drawing upon established principles and data from analogous structures to predict its Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectra.

Molecular Structure and Spectroscopic Assignment Strategy

To systematically interpret the spectroscopic data, we must first dissect the molecule into its constituent parts. The structure consists of a 1,3-disubstituted (meta) benzene ring. At position 1, there is an ethyl ester group. At position 3, an oxygen atom links the ring to the 3-position of an azetidine ring. This arrangement creates several distinct chemical environments for both protons and carbon atoms, which will be resolved by NMR spectroscopy.

cluster_ethyl Ethyl Group cluster_benzoate Benzoate Core cluster_azetidine Azetidinyloxy Group CH3_ethyl CH₃ (H-11, C-11) CH2_ethyl CH₂ (H-10, C-10) C_ar_1 C-1 C_ar_2 C-2 (H-2) C_carbonyl C=O (C-9) C_ar_1->C_carbonyl C_ar_3 C-3 C_ar_4 C-4 (H-4) O_ether O (Ether) C_ar_3->O_ether C_ar_5 C-5 (H-5) C_ar_6 C-6 (H-6) CH_azetidine CH (H-7, C-7) O_ether->CH_azetidine CH2_azetidine CH₂ (H-8, C-8) NH_azetidine NH (H-9, N) CH2_azetidine_2 CH₂ (H-8', C-8') O_ester O (Ester) C_carbonyl->O_ester O_ester->CH2_ethyl

Caption: Molecular structure of Ethyl 3-(3-azetidinyloxy)benzoate with atom numbering for NMR assignment.

Proton (¹H) NMR Spectroscopy

Proton NMR is the cornerstone of structural elucidation for organic molecules. For Ethyl 3-(3-azetidinyloxy)benzoate, the spectrum is predicted to show distinct signals for the aromatic, azetidine, and ethyl protons. The exact chemical shifts can be influenced by the solvent used; the predictions below are based on a standard non-polar solvent like deuterochloroform (CDCl₃).

Predicted ¹H NMR Data
Proton LabelPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationRationale & Notes
H-11 (Ethyl CH₃)~ 1.40Triplet (t)3HCoupled to the two H-10 protons (n+1 rule: 2+1=3). Typical for ethyl esters.[1][2]
H-10 (Ethyl CH₂)~ 4.39Quartet (q)2HCoupled to the three H-11 protons (n+1 rule: 3+1=4). Typical for ethyl esters.[1][2]
H-8/H-8' (Azetidine CH₂)~ 4.0 - 4.4Multiplet (m)4HThe four methylene protons on the azetidine ring are expected to be in a complex splitting environment. Their diastereotopicity can lead to complex multiplets.[3]
H-7 (Azetidine CH)~ 4.9 - 5.2Multiplet (m)1HThis proton is on the carbon bearing the ether oxygen, shifting it significantly downfield.
H-9 (Azetidine NH)~ 2.0 - 3.5Broad Singlet (br s)1HThe chemical shift of N-H protons is highly variable and depends on solvent and concentration. It may exchange with D₂O.
H-5 (Aromatic)~ 7.10Doublet of Doublets (dd)1HOrtho-coupled to H-4 and H-6, and meta-coupled to H-2.
H-2 (Aromatic)~ 7.35Triplet (t) or narrow multiplet1HAppears as a triplet due to similar coupling constants with H-4 and H-6.
H-4 (Aromatic)~ 7.40Triplet (t)1HCoupled to H-5 and H-2.
H-6 (Aromatic)~ 7.65Doublet of Doublets (dd)1HSituated between the electron-withdrawing ester and the electron-donating ether group.
Experimental Protocol: ¹H NMR Spectroscopy
  • Sample Preparation: Dissolve ~5-10 mg of the purified compound in ~0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

  • Instrument Setup: Place the sample in a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Data Acquisition: Acquire a standard one-dimensional proton spectrum. Typical parameters include a 30-45° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.

  • Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID), followed by phase and baseline correction. Integrate the signals to determine the relative number of protons.

Carbon-¹³ (¹³C) NMR Spectroscopy

A proton-decoupled ¹³C NMR spectrum provides a count of the unique carbon environments in the molecule. Given the molecule's asymmetry, all 11 carbon atoms are expected to be chemically distinct.

Predicted ¹³C NMR Data
Carbon LabelPredicted Chemical Shift (δ, ppm)Rationale & Notes
C-11 (Ethyl CH₃)~ 14.3Typical value for an ethyl ester methyl carbon.[2][4]
C-8/C-8' (Azetidine CH₂)~ 50 - 55Chemical shift for methylene carbons in a strained azetidine ring.
C-10 (Ethyl CH₂)~ 61.0Typical value for an ethyl ester methylene carbon.[2][4]
C-7 (Azetidine CH)~ 70 - 75The ether oxygen deshields this carbon, shifting it significantly downfield.
C-5 (Aromatic CH)~ 115.0Shielded by the ortho- and para-directing ether group.
C-6 (Aromatic CH)~ 120.5
C-2 (Aromatic CH)~ 123.0
C-4 (Aromatic CH)~ 129.5
C-1 (Aromatic C)~ 131.5Quaternary carbon attached to the ester group.
C-3 (Aromatic C)~ 158.0Quaternary carbon attached to the ether oxygen, significantly deshielded.
C-9 (Carbonyl C=O)~ 166.0Characteristic chemical shift for an ester carbonyl carbon.[2][4]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is invaluable for confirming its identity. For Ethyl 3-(3-azetidinyloxy)benzoate (C₁₂H₁₅NO₃), the exact mass is 221.1052 g/mol .

Predicted Fragmentation Pathway (Electron Ionization - EI)
  • Molecular Ion (M⁺˙): The primary ion observed will be the molecular ion at m/z = 221.

  • Key Fragmentations:

    • Loss of Ethoxy Radical (•OCH₂CH₃): A common fragmentation for ethyl esters, leading to a strong benzoyl-type cation at m/z = 176 . This is often a very prominent peak.

    • Loss of an Ethyl Radical (•CH₂CH₃): Cleavage of the ethyl group from the ester results in a cation at m/z = 192 .

    • Cleavage of the Azetidine Ring: The azetidine ring can undergo fragmentation, leading to various smaller charged fragments.

    • Benzoyl Cation: Further fragmentation of the m/z = 176 ion can lead to the classic benzoyl cation at m/z = 105 , followed by the phenyl cation at m/z = 77 .

M [M]⁺˙ m/z = 221 F1 [M - C₂H₅O]⁺ m/z = 176 M->F1 - •OCH₂CH₃ F2 [M - C₂H₅]⁺ m/z = 192 M->F2 - •CH₂CH₃ F3 [C₇H₅O]⁺ m/z = 105 F1->F3 - C₃H₆NO• F4 [C₆H₅]⁺ m/z = 77 F3->F4 - CO

Sources

Foundational

Solubility Profile and Technical Guide: 4-(Azetidin-3-yloxy)benzoate

Topic: Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary This technical guide characterizes the solubility profile and physicochemical behavior...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide characterizes the solubility profile and physicochemical behavior of 4-(azetidin-3-yloxy)benzoate (and its corresponding acid, 4-(azetidin-3-yloxy)benzoic acid ). Often abbreviated in internal documentation or transcribed erroneously as "a-(3-azetidinyloxy)benzoate" (where 'a' denotes the para-position or 4-position), this compound serves as a critical bifunctional scaffold in medicinal chemistry. It features a secondary amine (azetidine) and a carboxylic acid tail, linked by an ether bridge.

Critical Technical Insight: The core challenge in handling this molecule is its zwitterionic nature . At physiological pH, the azetidine nitrogen is protonated (


) and the benzoate carboxyl is deprotonated (

). This electrostatic internal locking creates a high crystal lattice energy, rendering the neutral zwitterion sparingly soluble in both water and lipophilic organic solvents. Successful formulation and purification require precise pH manipulation to disrupt this lattice.
Physicochemical Profile

The following parameters dictate the solubility behavior and experimental handling of the compound.

ParameterValue (Approx.)Technical Implication
Molecular Formula

Low molecular weight fragment (Fragment-Based Drug Discovery).
Molecular Weight 193.20 g/mol High ligand efficiency potential.
pKa (Basic) ~9.5 - 10.5Azetidine ring nitrogen (secondary amine).
pKa (Acidic) ~3.5 - 4.0Benzoic acid moiety.
Isoelectric Point (pI) ~7.0Minimum solubility region. Avoid pH 6–8 for dissolution.
LogP (Free Acid) -1.5 (Predicted)Highly hydrophilic; poor membrane permeability without modification.
LogP (Methyl Ester) ~1.2Lipophilic; soluble in organic solvents (DCM, EtOAc).
Solubility Map & Solvent Compatibility

The solubility of 4-(azetidin-3-yloxy)benzoate is strictly form-dependent . Researchers must identify whether they are working with the Free Acid (Zwitterion), the Salt (HCl/TFA), or the Ester Intermediate.

Solubility Decision Matrix

SolubilityMatrix Start Compound Form Ester Ester Derivative (Methyl/Ethyl/Boc) Start->Ester Salt Salt Form (HCl, TFA) Start->Salt Zwitterion Free Acid (Zwitterion) Start->Zwitterion OrgSolv DCM, EtOAc, THF (High Solubility) Ester->OrgSolv Non-polar interactions PolarSolv Water, DMSO, MeOH (High Solubility) Salt->PolarSolv Ionic dissociation PoorSolv Sparingly Soluble (Water pH 7, Ether, Hexane) Zwitterion->PoorSolv Lattice energy barrier AcidMod Add Acid (pH < 3) Solubilizes PoorSolv->AcidMod BaseMod Add Base (pH > 11) Solubilizes PoorSolv->BaseMod AcidMod->PolarSolv BaseMod->PolarSolv

Caption: Solubility behavior based on chemical form. The Zwitterion requires pH modification to achieve solubility in polar media.

Detailed Solvent Data
SolventSolubility (Free Acid)Solubility (HCl Salt)Solubility (Ester)Application Notes
Water (pH 7) < 1 mg/mL (Poor)> 50 mg/mL (Good)InsolubleThe free acid precipitates at neutral pH.
0.1N HCl > 20 mg/mLHighInsolublePreferred for aqueous stock solutions.
0.1N NaOH > 20 mg/mLHighHydrolysis RiskUse for short-term assays only; esters will hydrolyze.
DMSO ~50 mg/mL> 100 mg/mLHighUniversal stock solvent. Freeze/thaw stable.
Methanol ModerateHighHighGood for transfers/dilutions.
DCM / EtOAc InsolubleInsolubleHighUsed for extracting the ester intermediate.
Experimental Protocols
Protocol A: Preparation of Assay Stock Solution (10 mM)

Objective: Create a stable, precipitate-free stock for biological assays.

  • Weighing: Weigh 1.93 mg of 4-(azetidin-3-yloxy)benzoic acid (Free Acid).

  • Primary Solubilization: Add 500 µL of DMSO (anhydrous). Vortex vigorously for 30 seconds.

    • Note: If the compound is the HCl salt, water or PBS can be used directly. If Free Acid, DMSO is mandatory to avoid pH shock.

  • Dilution: Dilute slowly into the assay buffer.

    • Critical Step: If the assay buffer is pH 7.4, ensure the final concentration of the compound is below 100 µM to prevent micro-precipitation of the zwitterion.

Protocol B: Purification via Isoelectric Precipitation

Objective: Isolate high-purity Free Acid from a hydrolysis reaction (e.g., saponification of the methyl ester).

  • Starting Material: Crude reaction mixture containing the carboxylate salt (pH > 12).

  • Concentration: Remove organic co-solvents (MeOH/THF) via rotary evaporation.

  • Acidification: Cool the aqueous residue to 4°C. Slowly add 1N HCl dropwise while monitoring pH.

  • The "Crash" Point:

    • As pH approaches ~10, the solution may cloud (protonation of amine).

    • Continue adding HCl until pH reaches 7.0–7.2 (the Isoelectric Point).

    • Observation: A white, crystalline precipitate (the zwitterion) should form massively.

  • Filtration: Filter the solid. Wash with cold water (pH 7) and diethyl ether (to remove non-polar impurities).

  • Drying: Dry under high vacuum. Do not heat above 60°C to avoid decarboxylation or polymerization.

Mechanistic Workflow: Synthesis & Handling

The following diagram illustrates the transformation of the molecule and the corresponding solubility shifts, critical for process chemists.

SynthesisWorkflow cluster_solubility Solubility Shift SM Start: N-Boc-Azetidinol + Fluorobenzoate Step1 Step 1: SNAr Coupling (Solvent: DMF/THF) SM->Step1 Inter1 Intermediate: Boc-Protected Ester (Lipophilic) Step1->Inter1 High Yield Step2 Step 2: Deprotection (TFA/DCM) Inter1->Step2 Cleave Boc & Ester Product Final Product: 4-(Azetidin-3-yloxy)benzoate (Hydrophilic Salt) Step2->Product Precipitation

Caption: Synthetic pathway showing the drastic solubility shift from lipophilic intermediate to hydrophilic final salt.

References
  • BenchChem. Application Notes and Protocols for the Purification of 4-(3-azetidinyloxy)benzoate and its conjugates. Retrieved from .

  • PubChem. 4-(Azetidin-3-yloxy)benzoic acid hydrochloride (Compound Summary). National Library of Medicine. Retrieved from .

  • Vertex AI Search.Synthesis and properties of azetidine-benzoate derivatives.
Exploratory

a-(3-Azetidinyloxy)benzoate: A Scaffolding Approach for Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Abstract The confluence of unique structural motifs in medicinal chemistry often paves the way for novel therapeutic avenues. Th...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The confluence of unique structural motifs in medicinal chemistry often paves the way for novel therapeutic avenues. This guide introduces a-(3-azetidinyloxy)benzoate, a scaffold that marries the advantageous physicochemical properties of the azetidine ring with the versatile chemistry of the benzoate moiety. While direct, extensive research on this specific conjugate is nascent, this document serves as a foundational blueprint for its exploration in fundamental research and drug development. We will delve into the core attributes of its constituent parts, propose a strategic framework for its application, and provide detailed, actionable protocols for its synthesis, characterization, and evaluation in biological systems. This guide is intended to empower researchers to unlock the latent potential of a-(3-azetidinyloxy)benzoate as a next-generation building block in the design of innovative therapeutics.

Introduction: The Rationale for a Novel Scaffold

The relentless pursuit of novel chemical entities with enhanced therapeutic profiles is a cornerstone of modern drug discovery. The strategic combination of well-characterized pharmacophoric elements into a single molecular framework can lead to compounds with superior efficacy, selectivity, and pharmacokinetic properties. a-(3-Azetidinyloxy)benzoate emerges from this design philosophy, integrating two key structural units: the azetidine ring and the benzoate group.

The azetidine ring , a four-membered nitrogen-containing heterocycle, is considered a "privileged" scaffold in medicinal chemistry.[1][2] Its inherent ring strain and conformational rigidity impart a unique three-dimensional character to molecules, which can lead to improved metabolic stability, increased aqueous solubility, and enhanced binding affinity for biological targets.[1][3] The presence of the azetidine motif is a feature of several FDA-approved drugs, underscoring its therapeutic relevance.[1]

The benzoate moiety , the ester of benzoic acid, offers a versatile chemical handle for molecular derivatization. Benzoic acid and its salts are widely used as preservatives in food and pharmaceuticals, exhibiting antifungal properties.[4][5] This biological activity is attributed to its ability to lower intracellular pH, thereby inhibiting key metabolic enzymes like phosphofructokinase.[6][7]

This guide will illuminate a path for the systematic investigation of a-(3-azetidinyloxy)benzoate, from its fundamental synthesis to its potential applications as a versatile scaffold in the generation of novel chemical libraries for drug discovery.

The a-(3-Azetidinyloxy)benzoate Scaffold: Structure and Potential

The proposed chemical structure of a-(3-azetidinyloxy)benzoate is presented below. This structure serves as the foundational starting point for the design and synthesis of a diverse library of derivatives.

Caption: Proposed chemical structure of a-(3-azetidinyloxy)benzoate.

The strategic value of this scaffold lies in its inherent modularity. The azetidine nitrogen provides a key site for functionalization, allowing for the introduction of a wide array of substituents to probe interactions with biological targets. Simultaneously, the benzoate ring can be readily modified through electrophilic aromatic substitution or by utilizing a variety of commercially available substituted benzoic acids in the initial synthesis. This dual-handle approach enables the generation of a vast and diverse chemical space for screening and optimization.

Hypothesized Research Applications

Given the properties of its constituent parts, a-(3-azetidinyloxy)benzoate and its derivatives can be hypothesized to have significant applications in several areas of fundamental research and drug discovery.

As a Scaffold for Novel Antibacterial Agents

The azetidine ring is a component of several antibacterial compounds.[8] Furthermore, benzoates are known to possess antimicrobial properties.[5] The combination of these two moieties could lead to the development of novel antibacterial agents with unique mechanisms of action. A hypothetical workflow for investigating this is outlined below.

G cluster_0 Library Synthesis cluster_1 Antibacterial Screening cluster_2 Lead Optimization A Synthesis of a-(3-azetidinyloxy)benzoate and its derivatives B Primary Screen: Minimum Inhibitory Concentration (MIC) against a panel of bacteria A->B C Secondary Screen: Bactericidal/Bacteriostatic determination B->C D Mechanism of Action Studies: (e.g., cell wall synthesis inhibition, DNA gyrase assay) C->D E Structure-Activity Relationship (SAR) Studies D->E E->A Iterative Synthesis F In vivo efficacy studies in animal models E->F G Receptor Receptor Tyrosine Kinase RAS RAS Receptor->RAS Ligand Growth Factor Ligand->Receptor AZB_derivative a-(3-azetidinyloxy)benzoate Derivative (Inhibitor) RAF RAF AZB_derivative->RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription

Caption: Hypothetical inhibition of the MAPK/ERK signaling pathway.

Experimental Protocols

The following protocols provide a detailed, step-by-step methodology for the synthesis, characterization, and initial biological screening of a-(3-azetidinyloxy)benzoate and its derivatives.

Synthesis and Characterization

Protocol 1: Synthesis of Benzyl 4-(3-azetidinyloxy)benzoate

This protocol is a representative example for the synthesis of an N-protected precursor.

Materials:

  • Benzyl 4-hydroxybenzoate

  • 1-Boc-3-azetidinol

  • Triphenylphosphine (PPh3)

  • Diisopropyl azodicarboxylate (DIAD)

  • Anhydrous Tetrahydrofuran (THF)

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes for elution

Procedure:

  • To a solution of benzyl 4-hydroxybenzoate (1.0 eq) and 1-Boc-3-azetidinol (1.2 eq) in anhydrous THF at 0 °C, add PPh3 (1.5 eq).

  • Slowly add DIAD (1.5 eq) dropwise to the stirring solution.

  • Allow the reaction to warm to room temperature and stir for 16 hours.

  • Monitor the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield the desired product.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Protocol 2: Deprotection to yield 4-(3-azetidinyloxy)benzoic acid hydrochloride

Materials:

  • Benzyl 4-(3-azetidinyloxy)benzoate (from Protocol 1)

  • Palladium on carbon (10% Pd/C)

  • Methanol (MeOH)

  • Hydrochloric acid (HCl) in diethyl ether

Procedure:

  • Dissolve the N-Boc protected intermediate in MeOH.

  • Add 10% Pd/C catalyst.

  • Hydrogenate the mixture under a balloon of hydrogen gas at room temperature for 4 hours.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in a minimal amount of diethyl ether and add a solution of HCl in diethyl ether to precipitate the hydrochloride salt.

  • Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and HRMS.

Biological Screening

Protocol 3: In vitro Antibacterial Susceptibility Testing

Materials:

  • Synthesized a-(3-azetidinyloxy)benzoate derivatives

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Mueller-Hinton Broth (MHB)

  • 96-well microtiter plates

  • Spectrophotometer

Procedure:

  • Prepare a stock solution of each test compound in a suitable solvent (e.g., DMSO).

  • In a 96-well plate, perform serial two-fold dilutions of each compound in MHB.

  • Inoculate each well with a standardized bacterial suspension to a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Include positive (bacteria only) and negative (broth only) controls.

  • Incubate the plates at 37 °C for 18-24 hours.

  • Determine the Minimum Inhibitory Concentration (MIC) as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Data Presentation

The results from the biological screening can be summarized in a table for easy comparison of the activity of different derivatives.

Compound IDR1-substituent (Azetidine-N)R2-substituent (Benzoate)MIC (µg/mL) vs. S. aureusMIC (µg/mL) vs. E. coli
AZB-001HH>128>128
AZB-002CH₃H64128
AZB-003H4-Cl3264
AZB-004CH₃4-Cl1632

Table 1: Hypothetical MIC values for a series of a-(3-azetidinyloxy)benzoate derivatives.

Conclusion and Future Directions

The a-(3-azetidinyloxy)benzoate scaffold represents a promising, yet underexplored, platform for the discovery of novel bioactive molecules. Its modular nature allows for the systematic exploration of chemical space to identify compounds with desirable therapeutic properties. This guide has provided a foundational framework for initiating research into this novel scaffold, from its synthesis to its initial biological evaluation.

Future research should focus on:

  • Expanding the library of derivatives with diverse functional groups on both the azetidine and benzoate rings.

  • Screening these libraries against a wider range of biological targets, including enzymes, receptors, and ion channels.

  • Conducting detailed structure-activity relationship (SAR) studies to optimize the potency and selectivity of lead compounds.

  • Investigating the pharmacokinetic and pharmacodynamic properties of promising candidates in preclinical models.

By embracing a systematic and multidisciplinary approach, the scientific community can unlock the full potential of a-(3-azetidinyloxy)benzoate and its derivatives in the development of the next generation of therapeutics.

References

  • Azetidines in medicinal chemistry: emerging applic
  • Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Publishing.
  • Substituted Azetidines in Drug Discovery | Building Blocks | Blog. Life Chemicals.
  • The Discovery and Ascendancy of Azetidine Compounds: A Technical Guide for Researchers. Benchchem.
  • Azetidines of pharmacological interest. PubMed.
  • Studies on the mechanism of the antifungal action of benzo
  • Benzyl 4-(3-azetidinyloxy)
  • Benzoic Acid Esters, Benzo
  • Benzoic acid. Wikipedia.
  • Synthesis, characterization and biological activity of 1, 3, 4-substituted 2-azetidinones. NIScPR.
  • Studies on the mechanism of the antifungal action of benzo
  • 4-(azetidin-3-yloxy)benzoic acid hydrochloride. PubChem.
  • Synthesis and Antimicrobial Activity of Some Azetidinone Derivatives Containing Substituted Benzothiazole. Connect Journals.
  • Synthesis of Some New Azetidinone Derivatives Containing Aryl Sulfonyloxy Group. SciSpace.
  • A critical review on the journey of benzoic acid in the pharmaceutical industry from manufacturing processes through various uses to disposal: An environmental perspective. PMC.

Sources

Foundational

a-(3-azetidinyloxy)benzoate preliminary bioactivity screening

An In-Depth Technical Guide to the Preliminary Bioactivity Screening of a-(3-azetidinyloxy)benzoate Authored by a Senior Application Scientist Foreword: A Strategic Approach to Early-Stage Discovery The journey of a nove...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Preliminary Bioactivity Screening of a-(3-azetidinyloxy)benzoate

Authored by a Senior Application Scientist

Foreword: A Strategic Approach to Early-Stage Discovery

The journey of a novel chemical entity from conception to a potential therapeutic lead is one of rigorous, multi-faceted investigation. This guide outlines a strategic, field-proven framework for conducting the preliminary bioactivity screening of a-(3-azetidinyloxy)benzoate . Our approach is not a rigid checklist but a dynamic, logic-driven workflow designed to maximize the extraction of meaningful data from minimal initial compound supply. We will proceed from predictive, computational methods to broad-based cellular screens and finally to more targeted assays, ensuring that each step logically informs the next. The core philosophy is to build a self-validating system of inquiry, where data integrity and reproducibility are paramount.

Compound Profile and Physicochemical Characterization

Before embarking on biological assays, a thorough understanding of the molecule's fundamental properties is essential. These parameters influence solubility, cell permeability, and potential liabilities. The structure of a-(3-azetidinyloxy)benzoate, featuring a benzoate ester linked to an azetidine ring via an ether linkage, suggests a scaffold with potential for diverse biological interactions. The azetidine ring, a four-membered nitrogen-containing heterocycle, is a known pharmacophore present in various bioactive compounds, including some antibiotics.[1][2][3][4]

In Silico Physicochemical and ADME Prediction

Computer-aided or in silico methods provide a rapid, cost-effective initial assessment of a compound's drug-like properties.[5][6][7][8] These predictions are crucial for identifying potential development hurdles early on.[9] We will utilize established algorithms, such as those available through platforms like SwissADME, to generate a preliminary profile.

Table 1: Predicted Physicochemical and Pharmacokinetic Properties of a-(3-azetidinyloxy)benzoate

PropertyPredicted ValueImplication & Rationale
Molecular Weight ( g/mol )~193.21Well within the typical range for small molecule drugs (<500 Da), favoring potential oral bioavailability.
LogP (Octanol/Water)~1.5 - 2.5Indicates moderate lipophilicity, suggesting a balance between aqueous solubility and cell membrane permeability.
H-Bond Donors0The absence of donors can enhance membrane permeability.
H-Bond Acceptors4The ether oxygen, ester carbonyl oxygens, and azetidine nitrogen can interact with biological targets.
Topological Polar Surface Area (TPSA)~41.9 ŲA TPSA < 140 Ų is generally associated with good cell permeability and oral bioavailability.
Rotatable Bonds4A low number of rotatable bonds (<10) suggests conformational rigidity, which can be favorable for target binding.
Lipinski's Rule of Five0 ViolationsThe compound is predicted to have drug-like properties, indicating a higher likelihood of oral bioavailability.[5]
GI AbsorptionHighPredicted to be well-absorbed from the gastrointestinal tract.
BBB PermeantYes (Predicted)The molecule's size and lipophilicity suggest it may cross the blood-brain barrier, a key consideration for CNS targets.

A Tiered Bioactivity Screening Workflow

A hierarchical screening strategy is employed to efficiently identify and validate biological activity. This workflow begins with broad, high-throughput screens to cast a wide net for any potential bioactivity and progressively narrows the focus to more specific, mechanism-of-action studies.

G compound a-(3-azetidinyloxy)benzoate (Stock Solution) insilico In Silico Profiling (ADME, Target Prediction) compound->insilico tier1 Tier 1: Broad Phenotypic Screening - Cytotoxicity (Multiple Cell Lines) - Antimicrobial (Gram +/-) - Antioxidant insilico->tier1 Guides Assay Selection tier2 Tier 2: Secondary & Mechanistic Assays (Based on Tier 1 Hits) - Target-based Assays (e.g., Enzyme Inhibition) - Pathway Analysis (e.g., Reporter Assays) tier1->tier2 Active Hit inactive Compound Inactive (Archive/Repurpose) tier1->inactive No Activity hit_validation Hit Validation & Confirmation (Dose-Response, IC50/EC50) tier2->hit_validation Confirmed Activity tier2->inactive Activity Not Confirmed active Bioactive Hit (Proceed to Lead Optimization) hit_validation->active

Caption: Tiered workflow for preliminary bioactivity screening.

Tier 1: Broad Phenotypic Screening Protocols

The initial goal is to detect any biological effect of the compound in a cost-effective and high-throughput manner.[10] We will assess general cytotoxicity, antimicrobial effects, and antioxidant potential.

General Cytotoxicity Assessment

This assay is critical to establish a non-toxic concentration range for subsequent cell-based assays and to identify any potential anticancer activity.[11] We will use a panel of cell lines to capture a broader spectrum of potential effects.

Protocol 3.1.1: Sulforhodamine B (SRB) Cytotoxicity Assay

  • Rationale: The SRB assay is a simple, sensitive, and reproducible colorimetric method that measures cell density by staining total cellular protein.[11] It is independent of metabolic activity, making it a robust choice.

  • Cell Lines:

    • A549 (Human Lung Carcinoma): A common cancer cell line.

    • L929 (Mouse Fibroblast): A non-cancerous line to assess general cytotoxicity.

    • VERO (Monkey Kidney Fibroblast): Another standard non-cancerous control cell line.[11]

  • Methodology:

    • Cell Seeding: Seed cells in 96-well plates at a density of 2.5 x 10⁴ cells per well and incubate for 24 hours at 37°C with 5% CO₂.[11]

    • Compound Treatment: Prepare a 2x serial dilution of a-(3-azetidinyloxy)benzoate in culture medium, typically from 100 µM down to ~0.1 µM. Add 100 µL of the diluted compound to the respective wells. Include vehicle control (e.g., 0.1% DMSO) and positive control (e.g., Doxorubicin) wells.

    • Incubation: Incubate the plates for 48 hours.

    • Cell Fixation: Gently remove the medium and fix the cells by adding 100 µL of cold 10% (w/v) Trichloroacetic Acid (TCA) to each well. Incubate at 4°C for 1 hour.

    • Washing: Wash the plates five times with slow-running tap water and allow them to air dry completely.

    • Staining: Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.

    • Final Wash: Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye. Allow to air dry.

    • Solubilization & Reading: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the bound dye. Read the absorbance at 540 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell growth inhibition relative to the vehicle control. Plot the dose-response curve and determine the CC50 (50% cytotoxic concentration).

Antimicrobial Screening

Given that azetidine-containing structures can exhibit antibacterial properties, screening against representative Gram-positive and Gram-negative bacteria is a logical step.[1][3]

Protocol 3.2.1: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)

  • Rationale: This method determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

  • Bacterial Strains:

    • Staphylococcus aureus (Gram-positive)

    • Escherichia coli (Gram-negative)

  • Methodology:

    • Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.

    • Compound Dilution: In a 96-well plate, perform a two-fold serial dilution of a-(3-azetidinyloxy)benzoate in sterile Mueller-Hinton Broth (MHB), typically from 128 µg/mL to 1 µg/mL.

    • Inoculation: Add the prepared bacterial inoculum to each well. Include a growth control (broth + bacteria, no compound) and a sterility control (broth only).

    • Incubation: Incubate the plate at 37°C for 18-24 hours.

    • Reading Results: The MIC is the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.

Antioxidant Activity Assay

Many benzoate derivatives exhibit antioxidant properties. The DPPH assay is a rapid and widely used method for screening the free radical scavenging activity of compounds.[12][13]

Protocol 3.3.1: DPPH Radical Scavenging Assay

  • Rationale: 2,2-diphenyl-1-picrylhydrazyl (DPPH) is a stable free radical. In the presence of an antioxidant that can donate a hydrogen atom, the purple color of DPPH decays, which can be measured spectrophotometrically.

  • Methodology:

    • Sample Preparation: Prepare various concentrations of a-(3-azetidinyloxy)benzoate in methanol.

    • Reaction Mixture: In a 96-well plate, add 100 µL of the compound solution to 100 µL of a 0.1 mM methanolic solution of DPPH.

    • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

    • Measurement: Measure the absorbance at 517 nm. Ascorbic acid or Trolox should be used as a positive control.

    • Calculation: The percentage of scavenging activity is calculated using the formula: [(A_control - A_sample) / A_control] * 100, where A_control is the absorbance of the DPPH solution without the sample.

Tier 2: Hit Validation and Mechanistic Exploration

If a reproducible "hit" is identified in Tier 1 (e.g., selective cytotoxicity in A549 cells with a CC50 < 10 µM), the next phase is to confirm this activity and begin to investigate the mechanism of action.

G hit Initial Hit from Tier 1 Screen (e.g., Cytotoxicity in A549) confirm Confirm Hit with Fresh Compound (Resynthesis/Repurification) hit->confirm dose_response Generate Robust Dose-Response Curve (e.g., 10-point, n=3) Calculate IC50/EC50 confirm->dose_response ortho_assay Orthogonal Assay Validation (e.g., CellTiter-Glo for viability) dose_response->ortho_assay Consistent Activity mechanism Mechanistic Studies (e.g., Apoptosis Assay, Cell Cycle Analysis, Target Engagement Assay) ortho_assay->mechanism Validated Hit decision Decision Point: Proceed to Lead Optimization? mechanism->decision

Caption: Decision workflow for hit validation and progression.
Dose-Response Confirmation

The initial hit must be confirmed by generating a full dose-response curve using a fresh sample of the compound to rule out artifacts. A 10-point, three-fold dilution series is standard practice to accurately determine the potency (IC50 or EC50).

Orthogonal Assays

To ensure the observed effect is not an artifact of the primary assay technology, an orthogonal assay should be performed. For example, if the primary cytotoxicity screen was an SRB assay (measuring protein), a confirmatory assay could be the CellTiter-Glo® Luminescent Cell Viability Assay, which measures ATP levels as an indicator of metabolic activity. A strong correlation between the two assays increases confidence in the hit.

Data Interpretation and Path Forward

The preliminary screening phase aims to answer a fundamental question: Does a-(3-azetidinyloxy)benzoate possess any biological activity of potential interest?

  • No Activity: If the compound shows no significant activity in any of the Tier 1 assays up to the highest tested concentration (e.g., 100 µM), it may be deprioritized. However, the data is still valuable and should be archived.

  • Promiscuous Activity: A compound that is active in multiple, unrelated assays (e.g., cytotoxic to all cell lines and also strongly antimicrobial) may be a promiscuous binder or aggregator, which is generally an undesirable property.[14] Further investigation into its physicochemical behavior would be warranted.

  • Selective Activity: The ideal outcome is the identification of selective activity. For instance, potent cytotoxicity against a cancer cell line (A549) but minimal effect on non-cancerous lines (L929, VERO) would be a highly promising result, justifying progression to mechanistic studies and lead optimization.

This structured, hypothesis-driven approach ensures that resources are focused on the most promising compounds, providing a solid foundation for more advanced stages of drug discovery.

References

  • Vertex AI Search. (2007). In Silico Pharmaceutical Property Prediction.
  • PubMed. (n.d.). In silico prediction of drug properties.
  • ResearchGate. (2022). In Silico ADME Prediction of Drug Likeness and Pharmacokinetics Properties of Rhodamine Molecules.
  • ResearchGate. (2025).
  • Ingenta Connect. (2009). In Silico Prediction of Drug Properties.
  • Bentham Science. (2009). In Silico Prediction of Drug Properties.
  • PMC. (n.d.). bioassayR: Cross-Target Analysis of Small Molecule Bioactivity.
  • Hilaris Publisher. (2024).
  • Oxford Academic. (2009). A survey of across-target bioactivity results of small molecules in PubChem.
  • eScholarship.org. (n.d.). The Discovery of Novel Bioactive Small Molecule Natural Products Through Metabolomic Method Development and Genome Mining.
  • MDPI. (2023).
  • ScienceDirect. (2024).
  • Environmental Science Archives. (2025). In-Vitro Bioactivity and Preliminary Phytochemical Screening Unveil the Antimicrobial and Nutritional Potential of Microalgae.
  • ResearchGate. (2025). (PDF) In-Vitro Bioactivity and Preliminary Phytochemical Screening Unveil the Antimicrobial and Nutritional Potential of Microalgae.
  • Der Pharma Chemica. (n.d.). Azetidinone: Different methods of synthesis and its biological profile.
  • NISCAIR. (2025). Synthesis, characterization and biological activity of 1, 3, 4-substituted 2-azetidinones.
  • International Journal of Research in Pharmacy and Science. (2019).
  • PubMed. (2007). Synthesis and biological activity of N-substituted-3-chloro-2-azetidinones.
  • ResearchGate. (2025). Synthesis and biological activity of azetidinone.

Sources

Exploratory

Computational Profiling of the 4-(3-Azetidinyloxy)benzoate Scaffold

The following technical guide details the theoretical and computational profiling of the 4-(3-azetidinyloxy)benzoate scaffold. Note: The prefix "a-" in the prompt is treated here as a positional indicator, most chemicall...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the theoretical and computational profiling of the 4-(3-azetidinyloxy)benzoate scaffold.

Note: The prefix "a-" in the prompt is treated here as a positional indicator, most chemically relevant as the 4- (para) or 3- (meta) position on the benzoate ring, or a typo for "an". This guide uses the 4-isomer (para-substitution) as the primary model system due to its prevalence in medicinal chemistry literature as a linear linker scaffold.

A Technical Guide on Conformational Dynamics, Electronic Structure, and Predictive Modeling

Executive Summary

The (3-azetidinyloxy)benzoate moiety represents a critical bioisostere in modern drug design, often utilized to modulate lipophilicity and metabolic stability compared to traditional piperidine or pyrrolidine linkers. This guide provides a rigorous computational framework for analyzing this scaffold. It focuses on the unique ring strain of the azetidine core (~26 kcal/mol) , the puckering dynamics of the 4-membered ring, and the electronic influence of the ether linkage on the benzoate system.

Target Audience: Medicinal Chemists, Computational Chemists, and Structural Biologists.

Theoretical Framework & Mechanistic Causality

The Azetidine Ring Pucker

Unlike six-membered rings which adopt defined chair/boat conformations, the four-membered azetidine ring exists in a dynamic equilibrium between two puckered conformations. This puckering relieves torsional strain (Pitzer strain) caused by eclipsing interactions of adjacent methylene hydrogens.

  • Causality: The planar transition state is high-energy (~1–2 kcal/mol barrier). The substituent at the C3 position (the benzoate ether) will prefer a pseudo-equatorial orientation to minimize transannular steric repulsion with the nitrogen lone pair or N-substituents.

  • Implication: Docking studies must account for this "butterfly" motion. A rigid planar representation will result in incorrect vector alignment of the benzoate carboxylate.

Electronic Coupling via the Ether Linkage

The ether oxygen at C3 acts as a σ-acceptor/π-donor. However, its conjugation with the benzoate ring (if planar) affects the pKa of the azetidine nitrogen.

  • Through-Bond Effect: The electron-withdrawing nature of the benzoate (enhanced by the ester/acid group) pulls electron density through the ether oxygen, potentially lowering the basicity of the azetidine nitrogen compared to unsubstituted azetidine (

    
    ).
    

Computational Protocol (Step-by-Step)

Phase 1: Conformational Ensemble Generation

Objective: Identify the global minimum and relevant low-energy conformers.

  • Initial Geometry Construction: Build the 4-(3-azetidinyloxy)benzoate structure. Ensure the azetidine ring is initially puckered (

    
     dihedral).
    
  • Stochastic Search (Monte Carlo/MD):

    • Force Field: OPLS4 or MMFF94s (specifically parameterized for small heterocycles).

    • Degrees of Freedom:

      • Azetidine Ring Inversion (N1-C2-C3-C4).

      • Ether Bond Rotation (C3-O-C_aromatic).

      • Benzoate Ester Rotation.[1]

    • Solvent Model: Implicit water (e.g., Poisson-Boltzmann or GB/SA) to simulate physiological conditions.

  • Filtering: Discard high-energy conformers (>10 kcal/mol from global min).

Phase 2: DFT Optimization & Electronic Property Calculation

Objective: Refine geometries and calculate quantum mechanical properties.

  • Optimization Level:

    • Theory: DFT (Density Functional Theory).[2]

    • Functional:

      
      B97X-D (includes dispersion corrections critical for stacking interactions) or B3LYP-D3.
      
    • Basis Set: 6-311++G(d,p) (diffuse functions are mandatory for the lone pairs on Oxygen and Nitrogen).

  • Frequency Calculation:

    • Verify stationary points (zero imaginary frequencies).

    • Calculate Zero-Point Energy (ZPE) corrections.

  • Property Extraction:

    • HOMO/LUMO Gap: Indicator of chemical reactivity.

    • Molecular Electrostatic Potential (MEP): Map electron density to predict binding hotspots (salt bridges).

    • NBO Analysis: Determine the hybridization of the ether oxygen and its delocalization into the aromatic ring.

Phase 3: pKa Prediction Cycle

Objective: Predict the ionization state of the azetidine nitrogen at physiological pH.

  • Thermodynamic Cycle Method:

    • Calculate

      
       (protonation) and 
      
      
      
      (solvation energies of neutral and protonated species).
    • Use the equation:

      
      
      
    • Self-Validation: Calibrate against a reference azetidine with known experimental pKa.

Visualization of Workflows & Pathways

Computational Workflow Diagram

The following diagram illustrates the decision matrix for profiling the scaffold.

G Start Input Structure: 4-(3-azetidinyloxy)benzoate ConfSearch Conformational Search (MMFF94s / OPLS4) Start->ConfSearch Cluster Clustering & Filtering (RMSD < 0.5 Å) ConfSearch->Cluster DFT_Opt DFT Optimization (wB97X-D/6-311++G**) Cluster->DFT_Opt Freq_Calc Frequency Check (NImag = 0?) DFT_Opt->Freq_Calc Freq_Calc->DFT_Opt Fail (Imag Freq) Properties Property Calculation (MEP, HOMO/LUMO, pKa) Freq_Calc->Properties Pass Output Final Bioactive Profile Properties->Output

Caption: Figure 1. Step-by-step computational workflow for structural and electronic profiling.

Azetidine Ring Puckering Dynamics

This diagram represents the energy landscape of the azetidine ring inversion.

Pucker cluster_0 Steric Control Eq1 Pseudo-Equatorial (Global Min) TS Planar TS (Transition State) Eq1->TS +1.5 kcal/mol TS->Eq1 Eq2 Pseudo-Axial (Local Min) TS->Eq2 Eq2->TS

Caption: Figure 2. Energy landscape of azetidine ring inversion. The pseudo-equatorial conformer is generally favored.[3]

Quantitative Data Summary (Simulated)

The following table summarizes expected geometric and electronic parameters for Methyl 4-(3-azetidinyloxy)benzoate based on B3LYP/6-31G* levels of theory (benchmarked against similar aryloxy-azetidines).

ParameterValue (Approx.)Significance
Ring Pucker Angle (

)

Determines vector of the ether oxygen.
C3-O Bond Length

Å
Standard ether linkage.
N-Inversion Barrier

kcal/mol
Rapid interconversion at physiological temp.
Dipole Moment

Debye
High polarity due to ester and amine.
Predicted pKa (N)

Lower than unsubstituted azetidine (11.3) due to inductive effects.
HOMO Energy

eV
Located primarily on the Azetidine Nitrogen lone pair.

Experimental Validation (Self-Validating Protocol)

To ensure the computational model reflects reality, the following experimental validations are recommended:

  • X-Ray Crystallography:

    • Grow crystals via slow evaporation in Ethanol/Ethyl Acetate.[3]

    • Validation Point: Compare the experimental puckering angle with the DFT-calculated minimum. A deviation

      
       suggests crystal packing forces override intrinsic energetics.
      
  • NMR Spectroscopy (

    
    H & 
    
    
    
    C):
    • Perform NOESY experiments.

    • Validation Point: Cross-peaks between the C3-proton and benzoate protons indicate the preferred rotamer of the ether linkage.

    • Coupling Constants (

      
      ):  The splitting pattern of azetidine methylene protons will reveal the time-averaged puckering state.
      

References

  • Sinha, P., & Yadav, A. K. (2023).[2] Theoretical Study of Azetidine Derivative by Quantum Chemical Methods, Molecular Docking and Molecular Dynamic Simulations. Polycyclic Aromatic Compounds. Available at: [Link]

  • Biswas, S., et al. (2013).[4] Oxyazapeptides: synthesis, structure determination, and conformational analysis. Journal of Organic Chemistry, 78(17), 8502-9.[4] Available at: [Link]

  • Lyutin, I., et al. (2024).[1] Access to 2-Oxoazetidine-3-carboxylic Acids Derivatives via Thermal Microwave-Assisted Wolff Rearrangement. Beilstein Archives. Available at: [Link][1]

Sources

Foundational

Unlocking the Azetidine Vector: A Technical Guide to (3-Azetidinyloxy)benzoates in FBDD

Core Directive: The "Escape from Flatland" Fragment-Based Drug Discovery (FBDD) has historically relied on flat, aromatic-rich libraries. While these yield hits, they often suffer from poor solubility and limited vectors...

Author: BenchChem Technical Support Team. Date: February 2026

Core Directive: The "Escape from Flatland"

Fragment-Based Drug Discovery (FBDD) has historically relied on flat, aromatic-rich libraries. While these yield hits, they often suffer from poor solubility and limited vectors for three-dimensional growth. The (3-azetidinyloxy)benzoate scaffold represents a high-value "sp³-enriched" fragment class. It combines the directional rigidity of the azetidine ring with the proven binding capability of the benzoate warhead, linked by a flexible yet stable ether bridge.

This guide details the technical utility, synthesis, and screening of this scaffold, specifically addressing the 4-(azetidin-3-yloxy)benzoate and 3-(azetidin-3-yloxy)benzoate isomers.

Structural Analysis & Vectors

The scaffold offers two distinct growth vectors (


 and 

) that allow the medicinal chemist to probe solvent channels or deep pockets simultaneously.

AzetidineVector cluster_0 Fragment Core Azetidine Azetidine Ring (sp3 Rich / Rigid) Ether Ether Linker (Rotational Freedom) Azetidine->Ether Benzoate Benzoate Core (π-Stacking / Salt Bridge) Ether->Benzoate V2 Vector 2 (C-Terminus) Protein Anchoring Benzoate->V2  Binding V1 Vector 1 (N-Terminus) Amide/Alkyl Growth V1->Azetidine  Growth

Figure 1: Structural deconstruction of the (3-azetidinyloxy)benzoate fragment showing the sp³-rich azetidine headgroup and the aromatic tail.

Physicochemical Profiling (The "Rule of Three")[1]

To validate this fragment's utility, we compare it against standard FBDD criteria (Rule of Three: MW < 300, cLogP < 3, H-bond donors/acceptors ≤ 3). The azetidine analog offers a superior metabolic profile compared to larger rings like piperidine.

Table 1: Comparative Physicochemical Properties

Property4-(Azetidin-3-yloxy)benzoate4-(Piperidin-4-yloxy)benzoateImpact
MW (Da) ~193.2~221.2Lower MW allows more room for optimization (Ligand Efficiency).
cLogP ~0.8~1.4Lower Lipophilicity improves solubility and reduces non-specific binding.
TPSA (Ų) ~63~63Similar polar surface area, maintaining permeability.
pKa (Base) ~8.5 (Azetidine)~10.5 (Piperidine)Lower Basicity reduces hERG liability and improves membrane permeation.
Fsp³ 0.300.42Azetidine provides "puckered" geometry, distinct from flat aromatics.

Expert Insight: The lower pKa of the azetidine nitrogen compared to piperidine is critical. It ensures that at physiological pH, a significant fraction of the molecule remains neutral, facilitating passive permeability despite the zwitterionic potential of the amino-acid motif.

Synthetic Accessibility & Protocols

A robust synthetic route is essential for library generation. The ether linkage is best constructed via


 (Nucleophilic Aromatic Substitution) rather than Mitsunobu chemistry for benzoates, as electron-deficient aromatic rings (like fluorobenzoates) react cleanly with the alkoxide of 3-hydroxyazetidine.
Protocol: Synthesis of 4-(Azetidin-3-yloxy)benzoic Acid (HCl Salt)

Reagents:

  • tert-Butyl 4-fluorobenzoate (1.0 eq)

  • 1-Boc-3-hydroxyazetidine (1.2 eq)

  • Sodium Hydride (60% dispersion in oil, 1.5 eq)

  • DMF (Anhydrous), TFA (Trifluoroacetic acid), DCM (Dichloromethane).

Step-by-Step Methodology:

  • Alkoxide Formation:

    • In a flame-dried flask under

      
      , dissolve 1-Boc-3-hydroxyazetidine in anhydrous DMF (0.5 M).
      
    • Cool to 0°C. Add NaH portion-wise. Stir for 30 min until gas evolution ceases. Caution:

      
       gas evolution.
      
  • 
     Coupling: 
    
    • Add tert-butyl 4-fluorobenzoate dropwise to the alkoxide solution.

    • Allow to warm to Room Temperature (RT) and stir for 4 hours.

    • Monitor: TLC/LC-MS should show conversion to the Boc-protected ether intermediate.

  • Workup & Purification:

    • Quench with saturated

      
      . Extract with EtOAc (3x).
      
    • Wash organics with water and brine (critical to remove DMF). Dry over

      
      .
      
    • Purify via Flash Column Chromatography (Hexane/EtOAc) to isolate tert-butyl 4-((1-(tert-butoxycarbonyl)azetidin-3-yl)oxy)benzoate.

  • Global Deprotection:

    • Dissolve the intermediate in DCM (0.2 M).

    • Add TFA (20% v/v). Stir at RT for 2 hours (cleaves both N-Boc and O-tBu).

    • Concentrate in vacuo. Triturate with diethyl ether/HCl (dioxane) to precipitate the hydrochloride salt.

Yield Expectation: 65-75% over 2 steps.

Biophysical Screening: STD-NMR Workflow

Because fragments typically bind with low affinity (


 in the mM range), standard biochemical assays often fail. Saturation Transfer Difference (STD) NMR  is the gold standard for validating this zwitterionic fragment.
The Challenge of Zwitterions

The (3-azetidinyloxy)benzoate fragment contains both an acidic carboxylate and a basic amine.

  • Buffer Choice: Use Phosphate Buffered Saline (PBS) with

    
    -Tris to avoid proton signals overlapping with the fragment.
    
  • pH: Adjust to 7.4. Ensure the fragment is fully soluble (azetidines are highly soluble, a major advantage).

STD-NMR Protocol[2][3][4]

Sample Preparation:

  • Protein: 10-20 µM target protein in deuterated buffer (

    
     or 
    
    
    
    90:10).
  • Ligand: 1-2 mM fragment (100x excess).

  • Control: Run a "ligand only" spectrum to rule out aggregation.

Acquisition Parameters (Bruker/Varian):

  • Pulse Sequence: stddiff (Bruker).

  • On-Resonance Irradiation: -0.5 ppm or -1.0 ppm (targets protein methyls).

  • Off-Resonance Irradiation: 30 ppm (control).

  • Saturation Time: 2.0 seconds (Gaussian train pulses).

  • Temperature: 298 K.

Data Interpretation:

  • Subtract On-Resonance from Off-Resonance spectra.[1]

  • Positive Signals: Protons receiving magnetization transfer from the protein (binders).

  • Epitope Mapping: The protons of the azetidine ring (approx 3.8 - 4.5 ppm) vs. the benzoate protons (7.0 - 8.0 ppm).

    • Scenario A: High STD effect on Benzoate, low on Azetidine

      
       Benzoate is the anchor.
      
    • Scenario B: High STD on Azetidine

      
       Azetidine is driving binding (rare but possible in cation-pi pockets).
      

STDWorkflow cluster_inputs Input Lib Fragment Library (Azetidine Core) Mix Sample Prep (100:1 Ligand:Protein) Lib->Mix Protein Target Protein (>95% Purity) Protein->Mix NMR STD-NMR Acquisition (On/Off Resonance) Mix->NMR Process Difference Spectrum (Off - On) NMR->Process Decision Signal Observed? Process->Decision Hit Validated Hit (Calculate Epitope) Decision->Hit Yes Discard Non-Binder / Aggregator Decision->Discard No

Figure 2: Logical workflow for validating fragment binding using Ligand-Observed NMR.

Fragment Evolution Strategies

Once a hit is validated, the (3-azetidinyloxy)benzoate fragment offers versatile chemistry for "Fragment Growing."

  • Vector 1 (Benzoate Carboxylate):

    • Reaction: Amide coupling (HATU/DIEA + Amines).

    • Utility: Reaching into adjacent hydrophobic pockets or forming H-bonds with backbone amides.

  • Vector 2 (Azetidine Nitrogen):

    • Reaction: Reductive amination (Aldehydes +

      
      ) or Sulfonylation.
      
    • Utility: The azetidine nitrogen is less sterically hindered than piperidine, allowing for the attachment of bulky groups to explore solvent-exposed regions.

Case Study Reference: Azetidine derivatives have successfully replaced piperidines in GPCR antagonists, resulting in improved metabolic stability (lower clearance) due to the strained ring system resisting oxidative metabolism better than the flexible piperidine ring [1].

References

  • Lovering, F., Bikker, J., & Humblet, C. (2009). "Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success." Journal of Medicinal Chemistry. Link

  • Mayer, M., & Meyer, B. (1999). "Characterization of Ligand Binding by Saturation Transfer Difference NMR Spectroscopy." Angewandte Chemie International Edition. Link

  • PubChem Compound Summary. (2025). "4-(Azetidin-3-yloxy)benzoic acid hydrochloride."[2] National Center for Biotechnology Information. Link

  • Warrilow, A. et al. (2016). "Azetidine derivatives as novel inhibitors of CYP enzymes." Bioorganic & Medicinal Chemistry Letters. Link

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis and Utilization of Ethyl 3-(3-azetidinyloxy)benzoate

Executive Summary Ethyl 3-(3-azetidinyloxy)benzoate (CAS: 2029559-54-2) is a high-value heterocyclic building block used extensively in medicinal chemistry. It serves as a critical intermediate for introducing the 3-azet...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Ethyl 3-(3-azetidinyloxy)benzoate (CAS: 2029559-54-2) is a high-value heterocyclic building block used extensively in medicinal chemistry. It serves as a critical intermediate for introducing the 3-azetidinyloxy moiety , a structural motif increasingly favored in drug discovery for its ability to modulate lipophilicity (LogD) and metabolic stability compared to larger alkoxy rings (e.g., piperidines or pyrrolidines).

This guide details a robust, scalable protocol for synthesizing the compound as its stable hydrochloride salt . Unlike generic procedures, this workflow addresses common pitfalls such as hydrazo-ester byproduct removal in Mitsunobu couplings and the handling of hygroscopic azetidine salts.

Chemical Profile & Properties[1][2][3][4][5][6][7][8][9]

PropertySpecification
IUPAC Name Ethyl 3-(azetidin-3-yloxy)benzoate hydrochloride
Structure Benzene ring substituted at C3 with an ethoxycarbonyl group and at C1 with a 3-azetidinyloxy ether linkage.
Molecular Formula C₁₂H₁₅NO₃ · HCl
Molecular Weight 221.25 g/mol (Free base) / 257.71 g/mol (HCl salt)
Physical State White to off-white crystalline solid (Salt form)
Solubility Soluble in water, DMSO, Methanol; Sparingly soluble in DCM (Salt form).
Stability Hygroscopic. Store at -20°C under inert atmosphere.

Experimental Protocol: Step-by-Step Synthesis

Phase 1: Ether Formation via Mitsunobu Coupling

Objective: Coupling of N-Boc-3-hydroxyazetidine with Ethyl 3-hydroxybenzoate. Rationale: Nucleophilic aromatic substitution (SNAr) is ineffective here due to the electron-rich nature of the phenol and lack of activating groups on the azetidine. The Mitsunobu reaction provides a mild, stereospecific (though achiral here) route to form the ether bond.

Reagents:
  • Ethyl 3-hydroxybenzoate (1.0 equiv)

  • 1-Boc-3-hydroxyazetidine (1.2 equiv)

  • Triphenylphosphine (PPh₃) (1.5 equiv)

  • Diisopropyl azodicarboxylate (DIAD) (1.5 equiv)

  • Tetrahydrofuran (THF), anhydrous

Procedure:
  • Preparation: In a flame-dried round-bottom flask under Nitrogen (N₂), dissolve Ethyl 3-hydroxybenzoate (10.0 g, 60 mmol) and 1-Boc-3-hydroxyazetidine (12.5 g, 72 mmol) in anhydrous THF (150 mL).

  • Phosphine Addition: Add PPh₃ (23.6 g, 90 mmol) to the solution and cool the mixture to 0°C using an ice bath.

  • Azodicarboxylate Addition: Add DIAD (17.7 mL, 90 mmol) dropwise over 30 minutes. Critical: Maintain internal temperature <5°C to prevent side reactions.

  • Reaction: Remove the ice bath and allow the reaction to stir at Room Temperature (RT) for 16 hours. Monitor by TLC (Hexane:EtOAc 3:1) or LCMS.

  • Workup: Concentrate the mixture under reduced pressure.

  • Purification (The "Trituration" Trick):

    • Dissolve the residue in a minimal amount of Diethyl Ether/Hexane (1:4).

    • Triphenylphosphine oxide (Ph₃PO) often precipitates; filter it off.

    • Purify the filtrate via Flash Column Chromatography (SiO₂, 0-30% EtOAc in Hexanes).

    • Yield: Expect 85-95% of Ethyl 3-((1-(tert-butoxycarbonyl)azetidin-3-yl)oxy)benzoate as a colorless oil or low-melting solid.

Phase 2: Deprotection & Salt Formation

Objective: Removal of the Boc group to yield the active amine salt. Rationale: Using HCl/Dioxane precipitates the product directly, avoiding aqueous workups that can lead to emulsion formation or loss of the water-soluble amine.

Reagents:
  • 4M HCl in 1,4-Dioxane

  • Dichloromethane (DCM) or Diethyl Ether (Et₂O)

Procedure:
  • Dissolution: Dissolve the intermediate from Phase 1 (15.0 g) in DCM (50 mL).

  • Acidolysis: Add 4M HCl in Dioxane (50 mL, ~4 equiv) dropwise at 0°C.

  • Reaction: Stir at RT for 2–4 hours. A white precipitate should form.

  • Isolation:

    • Dilute the suspension with excess Diethyl Ether (200 mL) to maximize precipitation.

    • Filter the solid under N₂ atmosphere (hygroscopic!).

    • Wash the filter cake with Et₂O (3 x 50 mL).

  • Drying: Dry under high vacuum at 40°C for 12 hours.

    • Final Product: Ethyl 3-(3-azetidinyloxy)benzoate Hydrochloride.

Process Visualization

SynthesisWorkflow Start Ethyl 3-hydroxybenzoate + N-Boc-3-hydroxyazetidine Mitsunobu Mitsunobu Coupling (PPh3, DIAD, THF, 0°C to RT) Start->Mitsunobu Etherification Intermediate Boc-Protected Ether (Purified via Chromatography) Mitsunobu->Intermediate Workup & Purification Deprotection Acidolysis (4M HCl in Dioxane) Intermediate->Deprotection Boc Removal Final Ethyl 3-(3-azetidinyloxy)benzoate Hydrochloride Salt Deprotection->Final Precipitation & Drying

Caption: Step-by-step synthetic pathway from commercial starting materials to the final hydrochloride salt.

Quality Control & Validation (Self-Validating Protocols)

To ensure the trustworthiness of the synthesized material, compare your data against these expected parameters.

Expected Analytical Data
  • ¹H NMR (400 MHz, DMSO-d₆):

    • δ 9.30 (br s, 2H): NH₂⁺ protons (indicates salt formation).

    • δ 7.60 - 7.20 (m, 4H): Aromatic protons (Benzoate core).

    • δ 5.15 (m, 1H): Azetidine CH-O (The quintet shift confirms ether linkage).

    • δ 4.40 - 3.90 (m, 4H): Azetidine CH₂ protons (Broadening indicates ring strain/salt).

    • δ 4.30 (q, 2H) & 1.30 (t, 3H): Ethyl ester group.

  • LC-MS (ESI+):

    • Main peak [M+H]⁺ = 222.1 m/z (Free base mass).

    • Absence of [M+H]⁺ = 322.1 (Boc-protected precursor).

Troubleshooting Guide
ObservationRoot CauseCorrective Action
Low Yield in Step 1 Incomplete activation of alcohol.[1]Ensure reagents are anhydrous.[2] Add DIAD very slowly to prevent decomposition.
Sticky Solid in Step 2 Excess Dioxane/Water.Triturate the sticky solid with dry Diethyl Ether or Hexane to induce crystallization.
Extra Peaks in NMR Residual Phosphine Oxide.The intermediate purification (Step 1.6) was insufficient. Repurify or use polymer-bound PPh₃.

Applications & Derivatization

The ethyl ester and the secondary amine provide two orthogonal handles for further elaboration.

Applications Core Ethyl 3-(3-azetidinyloxy)benzoate Path1 Hydrolysis (LiOH/THF/H2O) Core->Path1 Path2 Reductive Amination (R-CHO, NaBH(OAc)3) Core->Path2 Path3 Amide Coupling (R-COOH, HATU) Core->Path3 Prod1 3-(3-azetidinyloxy)benzoic acid (Scaffold for Library Synthesis) Path1->Prod1 Prod2 N-Alkylated Analogs (Lipophilicity Tuning) Path2->Prod2 Prod3 N-Acylated Analogs (Peptidomimetics) Path3->Prod3

Caption: Orthogonal derivatization pathways for medicinal chemistry optimization.

  • Saponification: Treat with LiOH to access the benzoic acid derivative, useful for coupling to amines (e.g., creating amide libraries).

  • N-Functionalization: The azetidine nitrogen is highly nucleophilic. It readily undergoes SNAr with heteroaryl halides or reductive amination with aldehydes to generate SAR (Structure-Activity Relationship) series.

References

  • Mitsunobu, O. (1981). "The Use of Diethyl Azodicarboxylate and Triphenylphosphine in Synthesis and Transformation of Natural Products". Synthesis, 1981(1), 1-28. Link

  • Swamy, K. C. K., et al. (2009). "Mitsunobu and Related Reactions: Advances and Applications". Chemical Reviews, 109(6), 2551–2651. Link

  • BLDpharm. (2024). "Ethyl 3-(azetidin-3-yloxy)benzoate Product Page". Commercial Catalog. Link

  • Dunetz, J. R., et al. (2016). "Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals". Organic Process Research & Development, 20(2), 140–177. Link

Sources

Application

The Azetidine Ring as a Privileged Scaffold: Application Notes on a-(3-Azetidinyloxy)benzoate in Medicinal Chemistry

Introduction: The Rise of Small Rings in Drug Discovery In the landscape of modern medicinal chemistry, the quest for novel molecular scaffolds that can confer advantageous physicochemical and pharmacokinetic properties...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Rise of Small Rings in Drug Discovery

In the landscape of modern medicinal chemistry, the quest for novel molecular scaffolds that can confer advantageous physicochemical and pharmacokinetic properties is perpetual. Among these, small, strained ring systems have garnered significant attention. The azetidine ring, a four-membered nitrogen-containing heterocycle, has emerged as a "privileged scaffold" due to its unique conformational constraints and its ability to introduce three-dimensionality into otherwise planar molecules.[1][2] This structural rigidity can lead to enhanced binding affinity and selectivity for biological targets. This guide provides an in-depth exploration of the a-(3-azetidinyloxy)benzoate moiety, a versatile building block that leverages the favorable properties of the azetidine ring for the design of innovative therapeutics.

The incorporation of an azetidine ring can significantly impact a molecule's properties. Its strained nature can influence reactivity and metabolic stability, while its compact size allows it to serve as a bioisosteric replacement for larger, more flexible groups, often leading to improved oral bioavailability and reduced off-target effects.[3][4] The 3-oxy-substituted pattern, in particular, provides a valuable vector for connecting the azetidine core to other pharmacophoric elements, such as the benzoate group, which itself is a common motif in a multitude of biologically active compounds.[5]

This document will provide detailed protocols for the synthesis of the a-(3-azetidinyloxy)benzoate scaffold and discuss its application in medicinal chemistry, with a focus on its role in the development of enzyme inhibitors.

Synthesis of the a-(3-Azetidinyloxy)benzoate Scaffold: A Step-by-Step Protocol

The synthesis of the a-(3-azetidinyloxy)benzoate core typically involves a multi-step sequence, starting with commercially available precursors. The following protocols are based on established synthetic transformations and provide a reliable pathway to the target scaffold.

Workflow for the Synthesis of 4-(Azetidin-3-yloxy)benzoic Acid

cluster_0 Step 1: Ether Formation (Mitsunobu Reaction) cluster_1 Step 2: Ester Hydrolysis cluster_2 Step 3: Boc Deprotection A N-Boc-3-hydroxyazetidine C DIAD, PPh3, THF A->C Reactant 1 B Ethyl 4-hydroxybenzoate B->C Reactant 2 D Ethyl 4-(N-Boc-azetidin-3-yloxy)benzoate C->D Product E Ethyl 4-(N-Boc-azetidin-3-yloxy)benzoate F LiOH, THF/H2O E->F Starting Material G 4-(N-Boc-azetidin-3-yloxy)benzoic acid F->G Product H 4-(N-Boc-azetidin-3-yloxy)benzoic acid I TFA or HCl in Dioxane H->I Starting Material J 4-(Azetidin-3-yloxy)benzoic acid I->J Final Product

Caption: Synthetic workflow for 4-(Azetidin-3-yloxy)benzoic acid.

Experimental Protocols

Step 1: Synthesis of Ethyl 4-(N-Boc-azetidin-3-yloxy)benzoate via Mitsunobu Reaction

The Mitsunobu reaction is a powerful and versatile method for the formation of carbon-oxygen bonds, particularly for the synthesis of ethers from alcohols and acidic pronucleophiles with inversion of stereochemistry.[6][7]

  • Materials:

    • N-Boc-3-hydroxyazetidine

    • Ethyl 4-hydroxybenzoate

    • Diisopropyl azodicarboxylate (DIAD)

    • Triphenylphosphine (PPh₃)

    • Anhydrous Tetrahydrofuran (THF)

  • Procedure:

    • To a stirred solution of N-Boc-3-hydroxyazetidine (1.0 eq.), ethyl 4-hydroxybenzoate (1.1 eq.), and triphenylphosphine (1.2 eq.) in anhydrous THF at 0 °C under a nitrogen atmosphere, add diisopropyl azodicarboxylate (1.2 eq.) dropwise.

    • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, concentrate the reaction mixture under reduced pressure.

    • Purify the residue by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford ethyl 4-(N-Boc-azetidin-3-yloxy)benzoate.

Step 2: Hydrolysis of Ethyl 4-(N-Boc-azetidin-3-yloxy)benzoate

Saponification of the ethyl ester is a standard procedure to yield the corresponding carboxylic acid.[8]

  • Materials:

    • Ethyl 4-(N-Boc-azetidin-3-yloxy)benzoate

    • Lithium hydroxide (LiOH)

    • Tetrahydrofuran (THF)

    • Water

  • Procedure:

    • Dissolve ethyl 4-(N-Boc-azetidin-3-yloxy)benzoate (1.0 eq.) in a mixture of THF and water (e.g., 3:1 v/v).

    • Add lithium hydroxide (2.0-3.0 eq.) to the solution and stir at room temperature for 2-4 hours.

    • Monitor the reaction by TLC until the starting material is consumed.

    • Acidify the reaction mixture to pH 3-4 with 1N HCl.

    • Extract the aqueous layer with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 4-(N-Boc-azetidin-3-yloxy)benzoic acid.

Step 3: Deprotection of the N-Boc Group

The tert-butyloxycarbonyl (Boc) protecting group is readily removed under acidic conditions.[9][10]

  • Materials:

    • 4-(N-Boc-azetidin-3-yloxy)benzoic acid

    • Trifluoroacetic acid (TFA) or HCl in dioxane

    • Dichloromethane (DCM) (for TFA deprotection)

  • Procedure (using TFA):

    • Dissolve 4-(N-Boc-azetidin-3-yloxy)benzoic acid in dichloromethane.

    • Add trifluoroacetic acid (5-10 equivalents) and stir at room temperature for 1-2 hours.

    • Monitor the reaction by TLC.

    • Concentrate the reaction mixture under reduced pressure to remove the excess TFA and DCM.

    • The resulting residue, 4-(azetidin-3-yloxy)benzoic acid trifluoroacetate salt, can often be used in the next step without further purification.

Application in Medicinal Chemistry: A Case Study in Enzyme Inhibition

The a-(3-azetidinyloxy)benzoate scaffold has been successfully employed in the design of potent enzyme inhibitors. A notable example is its use in the development of acyl-ACP thioesterase (FAT) inhibitors, which are of interest as potential herbicides.

Structure-Activity Relationship (SAR) Insights

In a series of azetidinyl carboxamide inhibitors of FAT, the 4-(azetidin-3-yloxy)benzoic acid moiety served as a key building block. The general structure of these inhibitors is depicted below.

Sources

Method

Application Note: Design and Synthesis of (3-Azetidinyloxy)benzoate Scaffolds for GPCR Ligand Discovery

Executive Summary & Strategic Rationale In the modern era of "Escaping Flatland" in drug discovery, the (3-azetidinyloxy)benzoate scaffold represents a high-value pharmacophore. It serves as a rigidified, metabolic-resis...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Rationale

In the modern era of "Escaping Flatland" in drug discovery, the (3-azetidinyloxy)benzoate scaffold represents a high-value pharmacophore. It serves as a rigidified, metabolic-resistant bioisostere for flexible alkoxy-piperidines or alkoxy-cyclohexanes commonly found in G-Protein Coupled Receptor (GPCR) ligands.

This guide details the strategic deployment of this scaffold to optimize physicochemical properties (LogP, LLE) and vector orientation in GPCR binding pockets. We provide a validated protocol for the synthesis of the core scaffold via SNAr displacement—preferred over Mitsunobu chemistry for scalability—and a downstream workflow for functional validation using cAMP HTRF assays.

Why This Scaffold?
  • Metabolic Stability: The strained 4-membered azetidine ring is surprisingly resistant to oxidative metabolism compared to the labile positions in pyrrolidine or piperidine rings.

  • Vector Control: The ether linkage at the 3-position of the azetidine creates a distinct vector (approx. 159° dihedral angle) that mimics trans-amide bonds, often critical for orthosteric GPCR binding.

  • pKa Modulation: The azetidine nitrogen (pKa ~11) is more basic than morpholine or piperidine, potentially enhancing salt-bridge interactions with conserved Asp/Glu residues in GPCR transmembrane helices (e.g., Asp3.32).

Chemical Synthesis: The "Make" Phase

Strategic Choice: SNAr vs. Mitsunobu

While Mitsunobu coupling is common for ether synthesis, it generates high molecular weight byproducts (Ph3PO, hydrazines) that complicate purification. For benzoate systems, the electron-withdrawing ester group activates the ring, making Nucleophilic Aromatic Substitution (SNAr) the superior, scalable choice.

Validated Protocol: Synthesis of tert-butyl 3-(4-(methoxycarbonyl)phenoxy)azetidine-1-carboxylate
Reagents Required[1][2][3][4][5][6][7]
  • Nucleophile: N-Boc-3-hydroxyazetidine (CAS: 141699-55-0)

  • Electrophile: Methyl 4-fluorobenzoate (CAS: 403-33-8)

  • Base: Sodium Hydride (60% dispersion in mineral oil) or Potassium tert-butoxide (1.0 M in THF)

  • Solvent: Anhydrous DMF or DMSO

Step-by-Step Methodology
  • Deprotonation:

    • Charge a flame-dried 3-neck flask with N-Boc-3-hydroxyazetidine (1.0 equiv) and anhydrous DMF (0.5 M concentration).

    • Cool to 0°C under N2 atmosphere.

    • Add NaH (1.2 equiv) portion-wise over 15 minutes. Caution: H2 gas evolution.

    • Stir at 0°C for 30 minutes until gas evolution ceases and the solution becomes clear/viscous.

  • Displacement (SNAr):

    • Add Methyl 4-fluorobenzoate (1.1 equiv) dropwise.

    • Warm the reaction to Room Temperature (RT) and stir for 1 hour.

    • Optimization Note: If conversion is <50% by LCMS after 1 hour, heat to 60°C. The electron-withdrawing ester usually drives this reaction at mild temperatures.

  • Quench & Workup:

    • Cool to 0°C. Quench carefully with saturated NH4Cl solution.

    • Extract with Ethyl Acetate (3x).

    • Wash combined organics with H2O (2x) and Brine (1x) to remove DMF.

    • Dry over Na2SO4, filter, and concentrate.

  • Purification:

    • Purify via flash column chromatography (SiO2, 0-30% EtOAc in Hexanes).

    • Target Product: A white to off-white solid.

    • QC Check:1H NMR should show the characteristic azetidine multiplets at

      
       3.8–4.5 ppm and the aromatic AB system.
      
  • Deprotection (N-Boc Removal):

    • Dissolve intermediate in CH2Cl2.[8]

    • Add Trifluoroacetic acid (TFA) (1:4 v/v ratio with solvent).

    • Stir 2 hours at RT. Concentrate to dryness to yield the TFA salt.

Visualization: Synthesis Workflow

The following diagram illustrates the logical flow from starting materials to the active pharmaceutical intermediate (API).

SynthesisWorkflow Start1 N-Boc-3-hydroxyazetidine Process1 Deprotonation (NaH, 0°C) Start1->Process1 Start2 Methyl 4-fluorobenzoate Process2 SNAr Displacement (DMF, 60°C) Start2->Process2 Process1->Process2 Inter Intermediate: Boc-Protected Ether Process2->Inter Yield >85% Process3 Deprotection (TFA/DCM) Inter->Process3 Final Final Scaffold: (3-Azetidinyloxy)benzoate (TFA Salt) Process3->Final Quant.

Figure 1: Convergent synthesis route for the (3-azetidinyloxy)benzoate scaffold utilizing Nucleophilic Aromatic Substitution.

Application Note: GPCR Ligand Design

Once the scaffold is synthesized, it acts as a "core" for library generation. The benzoate ester is typically hydrolyzed to the carboxylic acid, which is then coupled to diverse amines to probe the GPCR orthosteric site.

Design Logic: The "Vector" Argument

In GPCRs (e.g., GPR119, S1P1), the binding pocket often requires a "head group" (polar interaction) and a "tail group" (lipophilic interaction).

  • The Azetidine: Acts as the polar head group mimic (interacting with Asp/Glu).

  • The Benzoate: Acts as the rigid linker.

  • The Amide (Post-coupling): Extends into the hydrophobic pocket.

Comparative Data: Azetidine vs. Piperidine

Feature3-Azetidinyloxy4-PiperidinyloxyImpact on Drug Design
Ring Size 4-membered6-memberedAzetidine is smaller, fitting tighter pockets.
Basicity (pKa) ~11.0~10.8Comparable, but azetidine is slightly more basic.
Lipophilicity (LogP) LowerHigherAzetidine improves solubility and LLE (Ligand Lipophilicity Efficiency).
Metabolic Liability LowHighPiperidine is prone to oxidation at the alpha-carbon.

Functional Validation Protocol: cAMP HTRF Assay

To validate the biological activity of the synthesized ligands, we utilize a Gs-coupled cAMP accumulation assay. This protocol assumes the target is a Gs-GPCR (e.g., GPR119 or Beta-2 Adrenergic).

Assay Principle

This is a competitive immunoassay between native cAMP produced by the cell and labeled cAMP-d2. The tracer (Europium cryptate-labeled anti-cAMP antibody) generates a FRET signal when bound to cAMP-d2. High cellular cAMP (agonist activity) displaces the d2-labeled cAMP, decreasing the FRET signal.

Reagents
  • Cells: CHO-K1 stably expressing the target GPCR.

  • Kit: Cisbio HTRF cAMP Gs Dynamic Kit.

  • Compound: The synthesized Azetidine-Benzoate derivative (dissolved in DMSO).

Step-by-Step Protocol
  • Cell Preparation:

    • Harvest cells and resuspend in stimulation buffer at 2,000 cells/µL.

    • Dispense 5 µL of cell suspension into a 384-well low-volume white plate.

  • Compound Treatment:

    • Prepare a 2x serial dilution of the Azetidine ligand in stimulation buffer containing IBMX (phosphodiesterase inhibitor).

    • Add 5 µL of compound solution to the cells.

    • Incubate for 30 minutes at RT.

  • Detection Step:

    • Add 5 µL of cAMP-d2 (Acceptor).

    • Add 5 µL of Anti-cAMP-Europium Cryptate (Donor).

    • Incubate for 1 hour at RT in the dark.

  • Readout:

    • Read on an HTRF-compatible plate reader (e.g., EnVision, PHERAstar).

    • Excitation: 320 nm. Emission 1: 615 nm (Donor). Emission 2: 665 nm (Acceptor).

Data Analysis

Calculate the HTRF Ratio:



  • Agonist Hit: Significant decrease in Ratio compared to DMSO control.

  • Antagonist Hit: (Run in presence of EC80 agonist) Significant increase in Ratio.

Visualization: Signaling & Assay Logic

GPCR_Assay Ligand Azetidine Ligand GPCR GPCR (Cell Membrane) Ligand->GPCR Binding Gs Gs Protein Activation GPCR->Gs Coupling AC Adenylyl Cyclase Gs->AC Stimulation cAMP Increase cAMP AC->cAMP Production FRET HTRF Signal DECREASE (Displacement of d2-cAMP) cAMP->FRET Competition

Figure 2: Mechanistic pathway of the Gs-coupled cAMP HTRF assay. Agonist binding leads to cAMP production, which disrupts the FRET pair, lowering the signal.

References

  • Lowe, M. A., et al. (2021).[8] Azetidines as Privileged Scaffolds in Medicinal Chemistry.[7][9][10][11] Journal of Medicinal Chemistry. Link

  • Cisbio Bioassays. (2023). HTRF cAMP Gs Dynamic Kit Protocol. Revvity Resources. Link

  • Ritchie, T. J., & Macdonald, S. J. (2009). The impact of aromatic ring count on compound developability: are we escaping flatland? Drug Discovery Today. Link

  • Wermuth, C. G. (2011). The Practice of Medicinal Chemistry: Bioisosterism. Academic Press. Link

  • Smith, A. B., et al. (2014). Discovery of Azetidine-Based S1P1 Agonists. ACS Medicinal Chemistry Letters. Link

Sources

Application

a-(3-azetidinyloxy)benzoate scale-up synthesis procedure

Executive Summary This application note details the scale-up synthesis of Alkyl 4-(3-azetidinyloxy)benzoates , a critical pharmacophore found in S1P receptor modulators (e.g., Etrasimod) and various antibacterial scaffol...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the scale-up synthesis of Alkyl 4-(3-azetidinyloxy)benzoates , a critical pharmacophore found in S1P receptor modulators (e.g., Etrasimod) and various antibacterial scaffolds. While academic literature often utilizes the Mitsunobu reaction for this ether linkage, this protocol prioritizes a Mesylate-Displacement (SN2) strategy. This approach is engineered for multi-gram to kilogram scales, eliminating the atom-inefficient and hazardous byproducts associated with diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh3).

Target Molecule: Methyl 4-(1-(tert-butoxycarbonyl)azetidin-3-yloxy)benzoate (Protected Intermediate)


Methyl 4-(azetidin-3-yloxy)benzoate (Salt Form).

Note on Nomenclature: The request specified "a-(3-azetidinyloxy)benzoate." In medicinal chemistry, this scaffold predominantly refers to the 4-isomer (para) . This guide focuses on the 4-isomer due to its industrial relevance, though the chemistry is applicable to 2- and 3-isomers.

Strategic Route Selection

To ensure process reliability, we must evaluate the two primary synthetic pathways.

Pathway A: The Mitsunobu Reaction (Lab Scale Only)
  • Mechanism: Direct coupling of N-Boc-3-hydroxyazetidine and Methyl 4-hydroxybenzoate using DEAD/PPh3.

  • Scale-Up Flaws:

    • Atom Economy: Generates stoichiometric amounts of triphenylphosphine oxide (TPPO) and hydrazine dicarboxylates.

    • Purification: TPPO is notoriously difficult to remove via crystallization or filtration on a large scale.

    • Safety: Azodicarboxylates are shock-sensitive and thermally unstable.

Pathway B: Sulfonate Displacement (Recommended for Scale-Up)
  • Mechanism: Activation of N-Boc-3-hydroxyazetidine to a mesylate (Ms), followed by nucleophilic displacement by the phenoxide of the benzoate.

  • Advantages:

    • Clean Workup: Byproducts are water-soluble salts.

    • Cost: Reagents (MsCl, K2CO3) are inexpensive commodities.

    • Throughput: Reactions can be run at high concentrations (1–2 M).

Logical Process Flow

The following diagram illustrates the decision logic and reaction pathway for the scale-up procedure.

G Start Starting Material: N-Boc-3-hydroxyazetidine Activation Step 1: Activation (Mesylation) Start->Activation MsCl, TEA DCM, 0°C Intermediate Intermediate: N-Boc-3-mesyloxyazetidine Activation->Intermediate Crystallization (Optional) Coupling Step 2: Etherification (SN2 Displacement) Intermediate->Coupling Methyl 4-hydroxybenzoate Cs2CO3 or K2CO3 CH3CN, Reflux Product Target: N-Boc-4-(3-azetidinyloxy)benzoate Coupling->Product Filtration & Recrystallization

Figure 1: Strategic pathway for the synthesis of the ether linkage via mesylate activation.

Detailed Experimental Protocols

Step 1: Synthesis of tert-butyl 3-((methylsulfonyl)oxy)azetidine-1-carboxylate

Rationale: The hydroxyl group is a poor leaving group.[1] Converting it to a mesylate creates a reactive electrophile suitable for SN2 attack.

  • Reagents:

    • N-Boc-3-hydroxyazetidine (1.0 equiv)

    • Methanesulfonyl chloride (MsCl) (1.2 equiv)

    • Triethylamine (TEA) (1.5 equiv)

    • Dichloromethane (DCM) (10 vol)

Protocol:

  • Charge a reactor with N-Boc-3-hydroxyazetidine and DCM. Cool to 0–5°C.[2]

  • Add TEA slowly, maintaining temperature < 10°C.

  • Dose MsCl dropwise over 1 hour. Critical Process Parameter (CPP): Exotherm control. Maintain T < 10°C to prevent Boc-cleavage or polymerization.

  • Stir at 0–5°C for 2 hours. Monitor by TLC/HPLC (Disappearance of alcohol).

  • Quench with water (5 vol). Separate phases.

  • Wash organic phase with 1M citric acid (removes residual amine) and brine.

  • Concentrate to a solid.

    • Yield Expectation: >90%.[3][4]

    • Stability Note: Mesylates can be thermally unstable; store < 5°C if not used immediately.

Step 2: Coupling – Synthesis of Methyl 4-((1-(tert-butoxycarbonyl)azetidin-3-yl)oxy)benzoate

Rationale: This is the critical ether-forming step. We utilize Cesium Carbonate (Cs2CO3) for faster kinetics or Potassium Carbonate (K2CO3) for cost efficiency. Acetonitrile (MeCN) is preferred over DMF for easier solvent removal and lower toxicity.

  • Reagents:

    • Mesylate Intermediate (from Step 1) (1.0 equiv)

    • Methyl 4-hydroxybenzoate (1.1 equiv)

    • Cesium Carbonate (Cs2CO3) (1.5 equiv) [Alt: K2CO3 (2.0 equiv) + catalytic KI]

    • Acetonitrile (MeCN) (10 vol)

Protocol:

  • Charge reactor with Methyl 4-hydroxybenzoate, Cs2CO3, and MeCN.

  • Stir at ambient temperature for 30 mins to generate the phenoxide anion.

  • Add the Mesylate intermediate (dissolved in minimal MeCN).

  • Heat to reflux (80–82°C).

    • CPP:[1] Agitation speed must be high (suspension reaction).

  • Monitor for consumption of Mesylate (typically 4–8 hours).

    • Side Reaction: Elimination to N-Boc-3-azetine (olefin). If observed >5%, lower temperature to 70°C and extend time.

  • Cool to 20°C. Filter off inorganic salts.

  • Concentrate filtrate.

  • Crystallization: Dissolve crude in hot Isopropyl Alcohol (IPA) or Ethyl Acetate/Heptane. Cool to crystallize the product.

Data Summary Table:

ParameterStep 1 (Activation)Step 2 (Coupling)
Limiting Reagent N-Boc-3-OH-AzetidineMesylate Intermediate
Solvent DCM (Dichloromethane)MeCN (Acetonitrile)
Temperature 0 – 5 °C80 °C (Reflux)
Critical Reagent MsCl (Toxic, Corrosive)Cs₂CO₃ (Base)
Typical Yield 90 – 95%75 – 85%
Purification Aqueous WorkupCrystallization

Quality Control & Analytical Validation

To ensure the integrity of the scale-up, specific analytical markers must be checked.

HPLC Method Parameters:
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18).

  • Mobile Phase: A: 0.1% H3PO4 in Water; B: Acetonitrile. Gradient 10% B to 90% B.

  • Detection: UV @ 254 nm (Benzoate absorption).

Impurity Profile:
  • Elimination Impurity (N-Boc-azetine): Result of high temperature or excessive base. Control by limiting temp to 80°C.

  • Hydrolysis Impurity (4-Hydroxybenzoic acid): Result of wet solvent (ester hydrolysis). Ensure MeCN water content < 0.1% (KF).

Safety & Toxicology (E-E-A-T)

  • Mesyl Chloride (MsCl): Highly lachrymatory and corrosive. All transfers must occur in a closed system or well-ventilated fume hood.

  • Azetidines: Small ring heterocycles have high ring strain and potential alkylating properties. Handle solids with dust masks/respirators.

  • Solvents: Acetonitrile is metabolized to cyanide; avoid skin contact.

References

  • Synthesis of Azetidine Ethers (General Process)

    • Title: Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl)
    • Source: Atlantis Press / ResearchG
    • URL:[Link]

  • Mitsunobu vs.

    • Title: The Mitsunobu Reaction: Mechanism and Applications.[3][5][6]

    • Source: Organic Chemistry Portal.
    • URL:[Link]

  • Scale-Up of Azetidine Derivatives

    • Title: Gram-Scale Domino Synthesis in B
    • Source: Politecnico di Milano / ACS Omega.
    • URL:[Link]

  • S1P Modulator Synthesis (Etrasimod Intermediates)

Sources

Method

a-(3-azetidinyloxy)benzoate analytical methods for characterization

An Application Note for the Analytical Characterization of α-(3-Azetidinyloxy)benzoate Introduction α-(3-Azetidinyloxy)benzoate is a novel molecule incorporating a benzoate ester, an ether linkage, and an azetidine ring....

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for the Analytical Characterization of α-(3-Azetidinyloxy)benzoate

Introduction

α-(3-Azetidinyloxy)benzoate is a novel molecule incorporating a benzoate ester, an ether linkage, and an azetidine ring. As with any new chemical entity (NCE) in the pharmaceutical pipeline, rigorous analytical characterization is imperative to establish its identity, purity, potency, and stability.[1] This process is foundational for quality control, regulatory compliance, and ensuring the safety and efficacy of potential drug products.[2][3] This guide provides a suite of detailed analytical methods for the comprehensive characterization of this molecule, grounded in established principles of analytical chemistry and guided by regulatory standards such as those from the International Council for Harmonisation (ICH).

The methodologies outlined herein are designed to be self-validating systems, providing researchers and drug development professionals with robust starting points for method development and validation.[4] We will explore four key analytical techniques: High-Performance Liquid Chromatography (HPLC) for purity and quantification, Gas Chromatography-Mass Spectrometry (GC-MS) for volatile impurity profiling and identity confirmation, Nuclear Magnetic Resonance (NMR) Spectroscopy for definitive structural elucidation, and Fourier-Transform Infrared (FTIR) Spectroscopy for functional group identification.

High-Performance Liquid Chromatography (HPLC) for Purity and Assay

Principle: Reversed-Phase HPLC (RP-HPLC) is the premier technique for analyzing non-polar to moderately polar pharmaceutical compounds.[5] The aromatic benzoate moiety in α-(3-azetidinyloxy)benzoate makes it an ideal candidate for RP-HPLC with a C18 stationary phase. The method separates the analyte from potential impurities based on differential partitioning between the non-polar stationary phase and a polar mobile phase.[6] UV detection is employed due to the strong chromophore of the benzene ring.

Instrumentation and Chromatographic Conditions
ParameterRecommended SettingRationale
HPLC System Quaternary Pump, Autosampler, Column Thermostat, DAD or UV-Vis DetectorStandard configuration for robust and reproducible pharmaceutical analysis.
Column C18, 250 mm x 4.6 mm, 5 µm particle sizeThe C18 phase provides excellent hydrophobic retention for the benzoate structure, ensuring good separation from polar impurities.[7]
Mobile Phase A 0.1% Formic Acid in WaterProvides acidic pH to ensure the azetidine nitrogen is protonated, leading to sharper, more symmetrical peaks.
Mobile Phase B AcetonitrileA common, effective organic modifier for reversed-phase separations.[8]
Gradient Elution 0-2 min: 10% B; 2-15 min: 10% to 90% B; 15-18 min: 90% B; 18-20 min: 90% to 10% B; 20-25 min: 10% BA gradient ensures elution of the main peak with good resolution from both early-eluting polar impurities and late-eluting non-polar impurities.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing a balance between analysis time and efficiency.
Column Temperature 30 °CThermostatting the column ensures retention time stability and reproducibility.
Detection Wavelength 235 nmBenzoate esters typically exhibit strong absorbance in this region. A diode-array detector (DAD) can be used to confirm peak purity and identify the optimal wavelength.
Injection Volume 10 µLA typical volume for analytical HPLC.
Diluent Acetonitrile/Water (50:50, v/v)Ensures sample solubility and compatibility with the initial mobile phase conditions.[6]
Experimental Protocol

1.2.1 Standard and Sample Preparation:

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of α-(3-azetidinyloxy)benzoate reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Working Standard Solution (100 µg/mL): Pipette 1.0 mL of the Standard Stock Solution into a 10 mL volumetric flask and dilute to volume with the diluent.

  • Sample Solution (100 µg/mL): Prepare the test sample to a target concentration of 100 µg/mL using the diluent. Filter through a 0.45 µm syringe filter prior to injection to remove particulates.

1.2.2 System Suitability Testing (SST): Before sample analysis, perform five replicate injections of the Working Standard Solution (100 µg/mL). The system is deemed suitable for use if the following criteria are met:

  • Tailing Factor (T): ≤ 2.0

  • Theoretical Plates (N): ≥ 2000

  • Relative Standard Deviation (RSD) of Peak Area: ≤ 2.0%

1.2.3 Analysis Procedure:

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Perform a blank injection (diluent) to ensure no interfering peaks are present.

  • Perform the SST injections as described above.

  • Inject the prepared sample solutions.

  • Calculate the purity or assay of the analyte by comparing the peak area of the sample to that of the reference standard.

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Prep_Standard Prepare Standard (100 µg/mL) SST System Suitability Test (5 Injections) Prep_Standard->SST Prep_Sample Prepare Sample (100 µg/mL) Analyze_Sample Inject Sample Prep_Sample->Analyze_Sample Equilibrate Equilibrate System Equilibrate->SST Stable Baseline SST->Analyze_Sample Pass/Fail Integrate Integrate Peaks Analyze_Sample->Integrate Calculate Calculate Purity/Assay Integrate->Calculate

Caption: HPLC analysis workflow from preparation to calculation.

Method Validation Framework

This developed method must be validated according to ICH Q2(R1) guidelines.[4] Key parameters to assess include:

  • Specificity: Demonstrated by the absence of interfering peaks from a blank injection.

  • Linearity: Assessed over a range of concentrations (e.g., 25-150 µg/mL) with an acceptance criterion of R² ≥ 0.999.

  • Accuracy: Determined by percent recovery from spiked placebo samples, typically 98.0% to 102.0%.[4]

  • Precision: Evaluated at the repeatability (intra-day) and intermediate precision (inter-day) levels, with an RSD of ≤ 2.0%.

  • Limit of Detection (LOD) & Limit of Quantitation (LOQ): Determined experimentally to define the sensitivity of the method.[9]

Gas Chromatography-Mass Spectrometry (GC-MS)

Principle: GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds.[10] It is particularly useful for confirming the identity of the main component via its mass spectrum and for identifying potential volatile impurities that may not be detected by HPLC. The basicity of the azetidine ring may cause peak tailing; if observed, the use of analyte protectants or a base-deactivated inlet liner is recommended.

Instrumentation and Analytical Conditions
ParameterRecommended SettingRationale
GC-MS System Gas Chromatograph with a Mass Selective Detector (MSD)Standard for volatile compound identification and quantification.
Column 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., HP-5ms or equivalent)A general-purpose, low-bleed 5% phenyl-methylpolysiloxane column suitable for a wide range of analytes.
Carrier Gas Helium, constant flow at 1.2 mL/minInert carrier gas providing good chromatographic efficiency.[11]
Inlet Temperature 280 °CEnsures efficient volatilization of the analyte without thermal degradation.
Injection Mode Split (e.g., 50:1 ratio)Prevents column overloading and ensures sharp peaks.
Oven Program Initial: 100 °C (hold 1 min), Ramp: 15 °C/min to 300 °C (hold 5 min)A robust program to separate analytes across a range of boiling points.
MS Transfer Line 280 °CPrevents condensation of analytes between the GC and MS.
Ion Source Temp 230 °CStandard temperature for electron ionization (EI).
Ionization Mode Electron Ionization (EI) at 70 eVStandard EI energy provides reproducible fragmentation patterns for library matching.
Mass Scan Range 40 - 450 amuCovers the expected mass of the parent ion and key fragments.
Experimental Protocol
  • Sample Preparation: Prepare a ~100 µg/mL solution of the sample in a volatile solvent like Dichloromethane or Ethyl Acetate.

  • Injection: Inject 1 µL of the prepared sample into the GC-MS system.

  • Data Acquisition: Acquire data in full scan mode.

  • Data Analysis:

    • Identify the peak corresponding to α-(3-azetidinyloxy)benzoate based on its retention time.

    • Analyze the mass spectrum of the peak. Compare the observed molecular ion and fragmentation pattern with the theoretical values.

    • Search the NIST library for tentative identification of any impurity peaks.

Expected Mass Spectrum Fragmentation
  • Molecular Ion (M+): The parent peak should be visible.

  • Key Fragments: Expect fragmentation at the ether and ester linkages. Common fragments would include the benzoyl cation (m/z 105) and the tropylium ion (m/z 77). The azetidinyloxy fragment would also produce a characteristic pattern.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle: NMR is the most powerful tool for unambiguous structural elucidation, providing detailed information about the chemical environment of each proton and carbon atom in the molecule.[12] 1D (¹H, ¹³C) and 2D (e.g., COSY, HSQC) experiments are used to assemble the complete molecular structure.

Instrumentation and Parameters
ParameterRecommended Setting
Spectrometer 400 MHz or higher
Solvent Chloroform-d (CDCl₃) or DMSO-d₆
Concentration 5-10 mg in 0.6 mL of solvent
¹H NMR 16 scans, 30° pulse angle, 2s relaxation delay
¹³C NMR 1024 scans, proton-decoupled
Protocol and Expected Spectral Features
  • Sample Preparation: Accurately weigh the sample and dissolve it in the appropriate deuterated solvent. Transfer to an NMR tube.

  • Data Acquisition: Acquire ¹H, ¹³C, COSY, and HSQC spectra.

NMR_Logic cluster_structure α-(3-Azetidinyloxy)benzoate Structure cluster_spectra Expected ¹H NMR Signals Benz Benzoate Ring (5H) Benz_Signal δ 7.3-8.1 ppm (Multiplets) Benz->Benz_Signal Correlates to Alpha_H α-Proton (1H) Alpha_Signal δ ~5.0-5.5 ppm (Triplet or Quintet) Alpha_H->Alpha_Signal Correlates to Azetidine Azetidine Ring (5H) Azetidine_Signal δ ~3.5-4.5 ppm (Multiplets) Azetidine->Azetidine_Signal Correlates to

Caption: Logical relationship between structure and ¹H NMR signals.

Expected ¹H NMR Data:

  • Aromatic Protons (δ 7.3-8.1 ppm): Protons on the benzoate ring will appear as a series of multiplets. The ortho protons to the ester will be the most downfield.[13]

  • α-Proton (Methine, δ ~5.0-5.5 ppm): The proton on the carbon bearing both the ester and ether oxygens will likely be a multiplet, coupled to the adjacent protons on the azetidine ring.

  • Azetidine Protons (δ ~3.5-4.5 ppm): The protons on the azetidine ring will appear as complex multiplets due to their diastereotopic nature and coupling to each other and the α-proton.

Expected ¹³C NMR Data:

  • Carbonyl Carbon (δ ~165-170 ppm): The ester carbonyl carbon is highly deshielded.[14]

  • Aromatic Carbons (δ ~120-135 ppm): Six distinct signals are expected for the carbons of the benzoate ring.

  • α-Carbon (δ ~70-80 ppm): The carbon attached to two oxygen atoms.

  • Azetidine Carbons (δ ~50-60 ppm): Carbons adjacent to the nitrogen atom.

Fourier-Transform Infrared (FTIR) Spectroscopy

Principle: FTIR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to bond vibrations.[15] It serves as a rapid and straightforward method for identity confirmation.

Protocol and Expected Absorptions
  • Sample Preparation: Prepare a KBr pellet containing ~1% of the sample or cast a thin film from a volatile solvent (e.g., chloroform) onto a salt plate.

  • Analysis: Collect the spectrum from 4000 to 400 cm⁻¹ at a resolution of 4 cm⁻¹.[16]

Table of Expected Vibrational Frequencies:

Wavenumber (cm⁻¹)Functional GroupVibration Type
~3050-3100Aromatic C-HStretch
~2850-2980Aliphatic C-HStretch
~1720 Ester C=O Stretch (Strong, Characteristic) [17]
~1600, ~1450Aromatic C=CStretch
~1270, ~1100C-O (Ester and Ether)Stretch (Strong)

The presence of a strong absorption band around 1720 cm⁻¹ (C=O stretch) and strong bands in the 1300-1100 cm⁻¹ region (C-O stretches) would provide compelling evidence for the benzoate ester and ether functionalities.[17][18]

References

  • Vertex AI Search. (2024).
  • Profound. (2025). Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance.
  • Emery Pharma. (2023). A Step-by-Step Guide to Analytical Method Development and Validation. Available at: [Link]

  • ResolveMass Laboratories. (2025).
  • International Journal of Pharmaceutical Erudition. (2013). Validation of Analytical Methods for Pharmaceutical Analysis. Available at: [Link]

  • The Royal Society of Chemistry. (2014). Supporting information - Polymer Supported Pd Catalyzed Carbonylation. Available at: [Link]

  • Springer. (2017).
  • ResearchGate. (2019). ¹H NMR spectrum of compound 3a. Available at: [Link]

  • MDPI. (2024). Synthesis and Analytical Characterization of Cyclization Products. Available at: [Link]

  • PMC. (n.d.). Development of a validated HPLC method for the separation and analysis of a Bromazepam, Medazepam and Midazolam mixture. Available at: [Link]

  • Restek. (2020). GC-MS Analysis of Phthalates: Comparison of GC Stationary Phase Performance. Available at: [Link]

  • BenchChem. (2025). Application Note: Analysis of Methyl 2-(3-acetylphenyl)
  • BenchChem. (2025).
  • PMC. (n.d.). Quantitative ¹H-NMR analysis reveals steric and electronic effects on the substrate specificity of benzoate dioxygenase. Available at: [Link]

  • MDPI. (2025). FTIR-Derived Feature Insights for Predicting Time-Dependent Antibiotic Resistance Progression. Available at: [Link]

  • IJNRD.org. (n.d.). A STABILITY INDICATING VALIDATED RP- HPLC METHOD FOR THE SIMULTANEOUS ESTIMATION OF METRONIDAZOLE BENZOATE AND DILOXANIDE FUROAT. Available at: [Link]

  • Advanced Journal of Chemistry, Section B. (2025). Phytochemical Screening and Gas Chromatography-Mass Spectrometry (GC-MS) Analysis.
  • UWM. (n.d.). Chemistry 344: Spectroscopy and Spectrometry Problem Set 3. Available at: [Link]

  • IJPPS. (2013).
  • Shimadzu. (n.d.). M271 Investigating Food Quality Evaluation: Complete Analysis of Aroma Compounds and Metabolites in Food. Available at: [Link]

  • RSC Publishing. (n.d.). Analytical Methods.
  • AIDIC. (n.d.). Gain insight into sodium benzoate synthesis using FTIR based in-line reaction analysis system. Available at: [Link]

  • PubMed. (2015). Analytical methodologies for the determination of benzodiazepines in biological samples. Available at: [Link]

  • IJTSRD. (2022). DFT calculations, FT Raman, FTIR spectra and vibrational assignment of 2-amino 5-bromobenzoic acid. Available at: [Link]

  • RSC Publishing. (n.d.). Solvent polarity effects on the FTIR spectrum, and thermodynamic and electronic properties of metronidazole.
  • UST Journals. (2023). HPLC Method for the Determination of Benzoic acid in samples of commercial children's food. Available at: [Link]

  • SciSpace. (n.d.).
  • Saki Publishing Club. (2015). FTIR spectroscopy for estimation of efavirenz in raw material and tablet dosage form. Available at: [Link]

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Application

The Versatile Building Block: a-(3-Azetidinyloxy)benzoate in the Synthesis of Bioactive Molecules

Introduction: The Rise of the Azetidine Scaffold in Medicinal Chemistry In the landscape of modern drug discovery, the quest for novel molecular architectures that confer favorable physicochemical and pharmacological pro...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Rise of the Azetidine Scaffold in Medicinal Chemistry

In the landscape of modern drug discovery, the quest for novel molecular architectures that confer favorable physicochemical and pharmacological properties is perpetual. Among the privileged scaffolds, small, strained heterocycles have garnered significant attention for their ability to impart three-dimensionality, improve aqueous solubility, and enhance metabolic stability. The azetidine ring, a four-membered saturated heterocycle containing a nitrogen atom, has emerged as a particularly valuable motif.[1][2] Its rigid structure can orient substituents in well-defined vectors, enabling precise interactions with biological targets. This application note delves into the utility of a specific and highly versatile azetidine-based building block: a-(3-azetidinyloxy)benzoate. This scaffold combines the desirable features of the azetidine ring with a benzoic acid moiety, providing a versatile handle for the synthesis of a diverse array of bioactive molecules, including kinase inhibitors and G protein-coupled receptor (GPCR) modulators.

Physicochemical Properties and Synthetic Overview

The a-(3-azetidinyloxy)benzoate scaffold typically consists of a benzoic acid or its ester, with an azetidin-3-yloxy group at a specified position on the aromatic ring. The most common precursor for this building block is N-Boc-3-hydroxyazetidine, which can be synthesized from epichlorohydrin and benzylamine followed by protection and debenzylation.[2][3] The ether linkage between the azetidine and the benzoate can be formed through several established synthetic methods, most notably the Williamson ether synthesis or the Mitsunobu reaction.[4][5][6][7][8]

The choice of synthetic route depends on the nature of the substituents on the benzoic acid and the desired scale of the reaction. The Williamson ether synthesis is a robust and scalable method, while the Mitsunobu reaction is often preferred for its mild conditions and tolerance of a wider range of functional groups.

Synthetic routes to a-(3-azetidinyloxy)benzoate.

Application in the Synthesis of Kinase Inhibitors

Kinases are a critical class of enzymes involved in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer. The development of selective kinase inhibitors is a major focus of modern drug discovery. The a-(3-azetidinyloxy)benzoate scaffold has proven to be a valuable component in the design of potent and selective kinase inhibitors. The azetidine ring can serve as a key interaction motif with the hinge region of the kinase, while the benzoate portion provides a vector for further functionalization to enhance potency and selectivity.[9][10]

Case Study: Synthesis of a JNK Inhibitor Precursor

The following protocol outlines the synthesis of a key intermediate for a c-Jun N-terminal kinase (JNK) inhibitor, demonstrating the utility of the a-(3-azetidinyloxy)benzoate building block.

Protocol 1: Synthesis of Methyl 4-(1-(tert-butoxycarbonyl)azetidin-3-yloxy)benzoate

This protocol describes a Williamson ether synthesis to couple N-Boc-3-hydroxyazetidine with methyl 4-hydroxybenzoate.

Materials:

  • N-Boc-3-hydroxyazetidine

  • Methyl 4-hydroxybenzoate

  • Potassium carbonate (K₂CO₃)

  • Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Brine

Procedure:

  • To a solution of N-Boc-3-hydroxyazetidine (1.0 eq) and methyl 4-hydroxybenzoate (1.1 eq) in anhydrous DMF, add potassium carbonate (2.0 eq).

  • Heat the reaction mixture to 80 °C and stir for 16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature and dilute with water.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired product.

Protocol 2: Amide Coupling to a Pyrazole Scaffold

This protocol demonstrates the use of the synthesized building block in an amide coupling reaction to form a core structure of a JNK inhibitor.

Materials:

  • Methyl 4-(1-(tert-butoxycarbonyl)azetidin-3-yloxy)benzoate

  • 4-(Pyrazol-3-yl)aniline

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous DMF

Procedure:

  • Hydrolyze the methyl ester of Methyl 4-(1-(tert-butoxycarbonyl)azetidin-3-yloxy)benzoate to the corresponding carboxylic acid using standard conditions (e.g., LiOH in THF/water).

  • To a solution of the resulting carboxylic acid (1.0 eq) and 4-(pyrazol-3-yl)aniline (1.1 eq) in anhydrous DMF, add HATU (1.2 eq) and DIPEA (2.0 eq).[11][12]

  • Stir the reaction mixture at room temperature for 4 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, dilute the reaction with water and extract with ethyl acetate.

  • Wash the combined organic layers with saturated aqueous sodium bicarbonate and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by flash chromatography to yield the desired amide.

Workflow for the synthesis of a JNK inhibitor core.

Application in the Synthesis of GPCR Modulators

G protein-coupled receptors (GPCRs) represent the largest family of cell surface receptors and are the targets of a significant portion of currently marketed drugs.[13] Allosteric modulators, which bind to a site topographically distinct from the endogenous ligand binding site, offer the potential for greater selectivity and a more nuanced modulation of receptor activity.[14][15] The a-(3-azetidinyloxy)benzoate scaffold can be incorporated into the design of GPCR modulators, where the azetidine moiety can interact with the receptor's transmembrane domains, and the benzoate portion can be elaborated to fine-tune the allosteric effect.

Structure-Activity Relationship (SAR) Insights

The following table summarizes hypothetical SAR data for a series of a-(3-azetidinyloxy)benzoate analogs targeting a generic GPCR, illustrating how modifications to this versatile scaffold can impact biological activity.

Compound IDR1 (on Benzoate)R2 (on Azetidine-N)GPCR Binding Affinity (Ki, nM)Functional Activity (EC50, nM)
1a HH500>1000
1b 4-FH250800
1c 4-CNH150450
1d HMe450900
1e 4-CNMe100200
1f 4-CNc-Pr5080

Interpretation of SAR Data:

  • Substitution on the Benzoate Ring (R1): Electron-withdrawing groups at the 4-position of the benzoate ring, such as fluoro (1b) and cyano (1c), generally lead to an increase in both binding affinity and functional activity compared to the unsubstituted analog (1a). The cyano group appears to be particularly beneficial.

  • Substitution on the Azetidine Nitrogen (R2): N-alkylation of the azetidine ring can also enhance activity. A small alkyl group like methyl (1e) provides a modest improvement, while a cyclopropyl group (1f) results in a significant boost in both affinity and potency. This suggests that the N-substituent may be interacting with a specific hydrophobic pocket in the receptor.

Conclusion

The a-(3-azetidinyloxy)benzoate building block is a powerful tool for medicinal chemists, offering a unique combination of structural rigidity, synthetic versatility, and favorable physicochemical properties. Its successful incorporation into both kinase inhibitors and GPCR modulators highlights its broad applicability in drug discovery. The protocols and SAR insights provided in this application note serve as a guide for researchers looking to leverage this valuable scaffold in the design and synthesis of novel bioactive molecules.

References

  • Synthesis and neuroprotective activity of 3-aryl-3-azetidinyl acetic acid methyl ester derivatives. Arch Pharm (Weinheim). 2023 Dec;356(12):e2300378. doi: 10.1002/ardp.202300378.
  • Modular Synthesis of 3,3-Disubstituted Azetidines via Azetidinyl
  • Pandey, V. K., et al. Synthesis, characterization and biological activity of 1, 3, 4-substituted 2-azetidinones. Indian Journal of Chemistry - Section B. 2002.
  • ChemInform Abstract: Novel Stereoselective Synthesis of 1,2,3-Trisubstituted Azetidines. ChemInform. 2010.
  • Mitsunobu Reaction - Common Conditions. Organic Chemistry Portal.
  • Amide Synthesis. Fisher Scientific.
  • A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substr
  • Patel, H. S., et al. Synthesis of Some New Azetidinone Derivatives Containing Aryl Sulfonyloxy Group. E-Journal of Chemistry. 2004.
  • Mitsunobu reaction. Organic Synthesis.
  • Synthesis and biological activity of azetidinone.
  • Williamson Ether Synthesis. Chemistry Steps.
  • Novel Allosteric Modulators of G Protein-coupled Receptors. PMC.
  • Mitsunobu Reaction. Organic-Chemistry.org.
  • Williamson ether synthesis. Wikipedia.
  • Assessment of Biological Activity of Low Molecular Weight 1,4-Benzoquinone Deriv
  • Mitsunobu Reaction. Master Organic Chemistry.
  • Could this be a case for Mulder and Scully? - Aryl ether synthesis under mild conditions. The Curious Wavefunction. 2021.
  • Mitsunobu Reaction. BYJU'S.
  • Williamson Ether Synthesis. Chemistry LibreTexts.
  • Williamson ether synthesis. Lumen Learning.
  • Williamson Ether Synthesis. J&K Scientific LLC.
  • Allosteric modulators of GPCRs: a novel approach for the tre
  • Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as novel c-Jun N-terminal kinase inhibitors. Bioorganic & Medicinal Chemistry Letters. 2011.
  • Design, synthesis, and biological evaluation of novel azaspirooxindolinone derivatives as potent inhibitors of ITK and BTK-depen. European Journal of Medicinal Chemistry. 2025.
  • Application Notes and Protocols for Amide Bond Formation using EDC and H
  • Research programme: GPCR modulators - AstraZeneca/Nxera Pharma. AdisInsight.
  • Navigating the Structure-Activity Landscape of Benzoic Acid Derivatives: A Comparative Guide for Drug Discovery. BenchChem.
  • Design, synthesis and biological activity evaluation of benzoate compounds as local anesthetics. RSC Publishing. 2021.
  • Coupling Reagents in Amide Synthesis. Scribd.
  • Representative biologically active compounds with benzodiazepine scaffold.
  • Discovery of a novel series of benzoic acid derivatives as potent and selective human beta3 adrenergic receptor agonists with good oral bioavailability. 3. Phenylethanolaminotetraline (PEAT) skeleton containing biphenyl or biphenyl ether moiety. Journal of Medicinal Chemistry. 2008.
  • Flow-to-Flow Technology: Amide Formation in the Absence of Traditional Coupling Reagents Using DPDTC. PMC.
  • Shankar M, et al.
  • European Journal of Medicinal Chemistry. ePrints Soton. 2024.
  • Design, synthesis, and biological evaluation of novel 3-oxo-2,3-dihydropyridazine derivatives as interleukin-2-inducible T-cell kinase (ITK) inhibitors. PMC. 2025.
  • Newly elucidated role of the GPCR protein possibly leads to more targeted therapeutics. Future Science. 2023.
  • Positive allosteric modulation of a GPCR ternary complex. bioRxiv. 2024.
  • Tikrit Journal of Pharmaceutical Sciences. Semantic Scholar. 2023.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support: High-Efficiency Synthesis of Ethyl 3-(3-azetidinyloxy)benzoate

Executive Summary & Diagnostic Flowchart The synthesis of Ethyl 3-(3-azetidinyloxy)benzoate hinges on the successful formation of a sterically demanding ether bond between an electron-deficient phenol (Ethyl 3-hydroxyben...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Diagnostic Flowchart

The synthesis of Ethyl 3-(3-azetidinyloxy)benzoate hinges on the successful formation of a sterically demanding ether bond between an electron-deficient phenol (Ethyl 3-hydroxybenzoate) and a strained, secondary amine heterocycle (3-hydroxyazetidine).

The Critical Bottleneck: The secondary alcohol of the azetidine ring is sterically hindered and prone to elimination. Standard Mitsunobu protocols often stall at 40-50% conversion due to competitive hydrazine formation or steric bulk. Furthermore, if the azetidine nitrogen is not properly protected (e.g., N-Boc or N-Cbz), the amine will poison the reaction or lead to polymerization.

Diagnostic Decision Tree

Use this flowchart to identify the root cause of low yields in your current workflow.

TroubleshootingFlow cluster_legend Legend Start Start: Low Yield Observed CheckTLC Analyze Crude TLC/LCMS Start->CheckTLC UnreactedSM Major Unreacted Starting Material? CheckTLC->UnreactedSM Yes Byproducts Elimination Products (Azetine) Observed? CheckTLC->Byproducts No, complex mixture TPPO Product trapped in Ph3PO Matrix? CheckTLC->TPPO Yield loss at column ReagentQual Check DIAD/DEAD Quality & Moisture Content UnreactedSM->ReagentQual ChangeRoute Switch to Mesylate Displacement (Method B) Byproducts->ChangeRoute WorkupMod Switch to Precipitation Workup or Polymer-PPh3 TPPO->WorkupMod Problem Issue Identification Solution Corrective Action

Caption: Diagnostic logic for identifying yield loss mechanisms in azetidine etherification.

Core Protocol A: Optimized Mitsunobu Coupling (Recommended)

This is the industry-standard approach for small-to-mid-scale synthesis (mg to gram scale). It preserves the ester moiety and avoids the harsh basic conditions that degrade the azetidine ring.

Reaction Scheme:

  • Nucleophile: Ethyl 3-hydroxybenzoate

  • Electrophile: N-Boc-3-hydroxyazetidine

  • Reagents: Triphenylphosphine (

    
    ), DIAD (Diisopropyl azodicarboxylate)[1]
    
  • Solvent: Anhydrous THF (or Toluene for higher temps)

Step-by-Step Optimization Guide

1. Stoichiometry is King: Standard 1:1:1 ratios fail here. The azetidine alcohol is sluggish.

  • Recommendation: Use 1.5 to 2.0 equivalents of

    
     and DIAD relative to the limiting reagent (usually the phenol or the alcohol, whichever is more valuable).
    
  • Why: Excess reagent drives the equilibrium of the betaine intermediate formation, compensating for the steric hindrance of the 4-membered ring.

2. Order of Addition (Critical):

  • Incorrect: Mixing everything and adding alcohol last.

  • Correct: Dissolve Phenol, N-Boc-azetidine, and

    
     in THF first. Cool to 0°C . Add DIAD dropwise over 30-60 minutes .
    
  • Mechanism: Slow addition of DIAD prevents the formation of the "dead" hydrazine byproduct (

    
    ) which occurs if DIAD pools in the absence of rapid betaine reaction.
    

3. Temperature Modulation:

  • Start at 0°C for addition.

  • Allow to warm to Room Temperature (RT) naturally.

  • Troubleshooting: If conversion <50% after 12h, heat to 40-50°C. Warning: Higher temps increase the risk of Boc-deprotection if trace acid is generated.

Data: Solvent & Reagent Effects on Yield
SolventReagent PairTempYield (%)Notes
THF PPh3 / DIAD 0°C -> RT 78% Optimal balance of solubility and rate.
DCMPPh3 / DEADRT45%Slower kinetics; DCM promotes side reactions.
ToluenePPh3 / ADDP60°C65%Good for scale-up, but ADDP is harder to remove.
THFPBu3 / ADDPRT82%Best for very difficult substrates, but

is pyrophoric/stinky.
Core Protocol B: Mesylate Displacement (Scale-Up Alternative)

If the Mitsunobu reaction fails due to purification issues (TPPO removal), use the


 displacement method. This requires a two-step process but offers easier purification.

Workflow:

  • Mesylation: React N-Boc-3-hydroxyazetidine with MsCl/Et3N to form N-Boc-3-mesyloxyazetidine.

  • Displacement: React Mesylate with Ethyl 3-hydroxybenzoate +

    
    .
    
Troubleshooting the Displacement

Q: I see a major byproduct that is not my product. What is it?

  • Diagnosis: It is likely N-Boc-3-azetine (the elimination product).

  • Cause: The base was too strong or the temperature too high. The strained ring favors elimination to relieve torsional strain.

  • Fix: Switch from

    
     or 
    
    
    
    to Cesium Carbonate (
    
    
    )
    . Use DMF or Acetonitrile as solvent. Keep temperature below 80°C .
Technical FAQ & Troubleshooting

Q1: My product co-elutes with Triphenylphosphine Oxide (TPPO). How do I separate them?

  • The "Hexane Crash" Method: Dissolve the crude residue in a minimum amount of ether or MTBE. Slowly add hexanes (or pentane) with vigorous stirring. TPPO is insoluble in hexanes and will precipitate out. Filter off the white solid and concentrate the filtrate.

  • Chemical Wash: If the product is acid-stable (the Boc group is sensitive, so be careful), washing the organic layer with 50% hydrogen peroxide converts residual

    
     to TPPO, but does not help remove TPPO.
    
  • Alternative: Use Polymer-bound Triphenylphosphine (commercially available). Filtration removes the phosphorus byproducts entirely.

Q2: Can I use the free amine (3-hydroxyazetidine) instead of the N-Boc protected version?

  • Verdict: NO.

  • Reasoning: The free secondary amine is a better nucleophile than the hydroxyl group. It will react with the activated ester or the Mitsunobu reagents, leading to complex mixtures of amides and polymerized material. You must use N-Boc, N-Cbz, or N-Benzhydryl protection.

Q3: The ester moiety on the benzoate is hydrolyzing. Why?

  • Cause: Wet solvents or excessive base strength in Method B.

  • Fix: Ensure THF/DMF is anhydrous (dried over molecular sieves). In Method B, avoid hydroxide bases (NaOH/KOH); stick to Carbonates (

    
    ).
    
Mechanistic Visualization

Understanding the specific pathway helps in visualizing where the yield loss occurs.

ReactionPathway SM1 N-Boc-3-hydroxy azetidine Activated Oxyphosphonium Intermediate SM1->Activated Activation SM2 Ethyl 3-hydroxy benzoate Product Ethyl 3-(3-azetidinyloxy) benzoate SM2->Product SN2 Attack Betaine PPh3-DIAD Betaine Complex Betaine->Activated Side1 Hydrazine Byproduct (Yield Loss) Betaine->Side1 Protonation w/o Coupling Activated->Product Side2 Ph3P=O (Purification Issue) Activated->Side2 Leaving Group

Caption: Mitsunobu mechanism highlighting the competition between productive coupling and hydrazine byproduct formation.

References
  • Mitsunobu Reaction on Hindered Substrates

    • Swamy, K. C. K., et al. "Mitsunobu and Related Reactions: Advances and Applications." Chemical Reviews, 2009.

    • Context: Defines the necessity of excess reagents for secondary alcohols.
  • Azetidine Ether Synthesis (Patent Literature)

    • "Process for making azetidine-3-carboxylic acid and related ethers." WO2004035538A1.

    • Context: Describes the general handling of 3-hydroxyazetidine deriv
  • Alternative Reagents (ADDP/PBu3)

    • Tsunoda, T., et al. "1,1'-(Azodicarbonyl)dipiperidine-Tributylphosphine (ADDP-PBu3): A New Reagent System for Mitsunobu Reaction." Tetrahedron Letters, 1993.

    • Context: Protocol for when standard DIAD/PPh3 fails to convert.
  • Purification of Mitsunobu Products

    • Dandapani, S., et al. "Strategies for the Purification of Mitsunobu Products." Beilstein Journal of Organic Chemistry, 2012.

    • Context: Detailed methods for TPPO removal including the precipit

Sources

Optimization

Technical Support Center: Purification of α-(3-Azetidinyloxy)benzoates

Welcome to the technical support guide for the purification of α-(3-azetidinyloxy)benzoate derivatives. This resource is designed for researchers, medicinal chemists, and process development scientists who are working wi...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the purification of α-(3-azetidinyloxy)benzoate derivatives. This resource is designed for researchers, medicinal chemists, and process development scientists who are working with this unique class of compounds. The fusion of the strained azetidine ring with the benzoic acid moiety presents specific purification challenges that require careful consideration of methodology to ensure high purity and yield.[1][2]

This guide provides in-depth troubleshooting advice, answers to frequently asked questions, and detailed protocols to help you navigate these challenges effectively.

Part 1: Troubleshooting Guide

This section addresses specific problems you may encounter during the purification of your target compound.

Question: My final yield is significantly lower than expected after purification. What are the common causes and how can I fix this?

Answer:

Low recovery is a frequent issue stemming from several factors, from mechanical loss to suboptimal separation conditions. Let's break down the possible causes and their solutions.

Possible Cause Explanation Recommended Solution
Product Loss During Extraction The amphoteric nature of some α-(3-azetidinyloxy)benzoates (containing both a basic azetidine nitrogen and an acidic carboxyl group) can lead to complex partitioning between aqueous and organic layers during workup. Adjusting the pH can inadvertently cause the product to become soluble in the aqueous phase.Carefully adjust the pH of the aqueous layer during workup. To extract the product into an organic solvent, ensure the pH is at the isoelectric point of the molecule. Perform a small-scale test extraction to determine the optimal pH before processing the entire batch.
Irreversible Adsorption on Silica Gel The basic nitrogen of the azetidine ring can strongly and sometimes irreversibly bind to the acidic silanol groups on standard silica gel, leading to significant material loss during column chromatography.[3]1. Deactivate the Silica: Pre-treat the silica gel with a base. Create a slurry of silica in your chosen eluent and add 1-2% triethylamine (Et₃N) or ammonia solution.[2] This will cap the acidic sites and reduce strong adsorption. 2. Use Alternative Stationary Phases: Consider using alumina (basic or neutral) or a C18 reversed-phase silica gel, which do not have acidic silanol groups.
Co-elution with a Major Impurity If your target compound has a similar polarity to a major byproduct or unreacted starting material, it can be difficult to separate them using standard chromatographic conditions, forcing you to discard mixed fractions and thus lowering the yield.1. Optimize the Mobile Phase: Run a gradient elution to improve separation. Use TLC to screen various solvent systems with different selectivities (e.g., switching from ethyl acetate/hexanes to dichloromethane/methanol). 2. Change the Stationary Phase: If optimizing the mobile phase fails, switch to a different stationary phase (e.g., from silica to alumina or a phenyl-bonded phase) to alter the selectivity of the separation.
Product Precipitation During Chromatography If the product has poor solubility in the chosen mobile phase, it can precipitate on the column, leading to poor recovery and column blockage.Choose a solvent system where your compound has good solubility. If a less polar solvent is required for separation, you may need to load the sample onto the column using a stronger, more solubilizing solvent (e.g., dichloromethane or a small amount of methanol) before starting the elution.
Question: I see persistent impurities in my NMR and HPLC analysis after a single purification step. How can I achieve higher purity?

Answer:

Achieving >99% purity often requires a multi-step or highly optimized purification strategy. Persistent impurities are typically structurally related to the desired compound.

Possible Cause Explanation Recommended Solution
Closely-Eluting Impurities Byproducts from the synthesis, such as isomers or compounds with very similar functional groups, will have similar retention factors (Rf) on TLC and retention times in HPLC, making separation by a single isocratic chromatography run difficult.1. Employ Focused Gradients: After an initial broad gradient run identifies the elution point of your compound, run a second purification using a shallow, focused gradient around that point to increase resolution between your product and the impurity. 2. Orthogonal Chromatography: Combine two different chromatography techniques. For example, follow a normal-phase silica gel column with reversed-phase preparative HPLC. The different separation mechanisms (adsorption vs. partitioning) will likely resolve the impurities.
Unreacted Starting Materials If the reaction did not go to completion, you will have starting materials (e.g., 3-hydroxyazetidine and a substituted benzoic acid) in your crude mixture.1. Acid/Base Wash: Use liquid-liquid extraction to remove acidic or basic starting materials. A wash with a dilute base (e.g., NaHCO₃ solution) can remove an unreacted benzoic acid starting material, while a dilute acid wash (e.g., 1M HCl) can remove a basic amine starting material. Caution: Be mindful of your product's stability and solubility at different pH values. 2. Scavenger Resins: Use scavenger resins that selectively bind to specific functional groups present in the starting materials but not your final product.
Incomplete Removal of Solvent Residual solvents from the reaction or purification (e.g., DMF, DMSO, ethyl acetate) can appear as impurities in ¹H NMR spectra.1. High-Vacuum Drying: Dry the sample under high vacuum for an extended period, possibly with gentle heating if the compound is thermally stable. 2. Lyophilization: If your compound is soluble in water or a t-butanol/water mixture, lyophilization (freeze-drying) is an excellent method for removing residual solvents.
Product is a Mixture of Diastereomers If the synthesis creates a new stereocenter and the starting materials were chiral, you may have a mixture of diastereomers. These can be very difficult to separate.Separation of diastereomers often requires specialized chiral chromatography. Consult a specialist or a resource on chiral separations to select the appropriate column and mobile phase.
Question: My compound oils out or refuses to crystallize. What can I do?

Answer:

Crystallization is a powerful purification technique, but it can be challenging to induce.[4] "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid.

Possible Cause Explanation Recommended Solution
Solvent Choice is Not Optimal A good recrystallization solvent should dissolve the compound when hot but not when cold.[5][6] If the compound is too soluble even at low temperatures, it will not precipitate. If it is not soluble enough when hot, you will use too much solvent, and recovery will be low.1. Systematic Solvent Screening: Test the solubility of your crude product in a range of solvents with varying polarities (e.g., water, ethanol, isopropanol, ethyl acetate, toluene, hexanes) at room temperature and at boiling.[5] 2. Use a Co-Solvent System: If no single solvent works, try a binary solvent system. Dissolve your compound in a minimal amount of a "good" solvent (in which it is very soluble). Then, slowly add a "poor" solvent (in which it is insoluble) dropwise at an elevated temperature until the solution becomes cloudy. Add a drop or two of the good solvent to clarify, then allow it to cool slowly.
Cooling Rate is Too Fast Rapid cooling promotes precipitation rather than the ordered crystal lattice formation required for purification. This can trap impurities and lead to an amorphous solid or oil.1. Slow Cooling: Allow the hot, saturated solution to cool slowly to room temperature on the benchtop. Do not place it directly into an ice bath.[7] 2. Insulate the Flask: For very slow cooling, insulate the flask with glass wool or place it inside a larger beaker filled with hot water (a makeshift Dewar).
Presence of "Oily" Impurities Certain impurities can inhibit crystal formation, acting as a "eutectic mixture" that lowers the melting point and favors an oily state.1. Pre-Purification: Pass the crude material through a short plug of silica gel with a moderately polar solvent to remove the most significant impurities before attempting recrystallization. 2. Scratching/Seeding: Use a glass rod to scratch the inside of the flask below the solvent level. The microscopic glass fragments can serve as nucleation sites for crystal growth. Alternatively, add a tiny crystal of a previously purified batch (a seed crystal) to the cooled solution.

Part 2: Frequently Asked Questions (FAQs)

What are the most common impurities to expect in the synthesis of α-(3-azetidinyloxy)benzoates?

Common impurities typically arise from starting materials, side-reactions, or degradation. These can include:

  • Starting Materials: Unreacted 3-hydroxyazetidine derivatives and the parent benzoic acid or ester.

  • Byproducts of Coupling: Impurities from the specific coupling reaction used (e.g., Mitsunobu reaction byproducts like triphenylphosphine oxide).

  • Ring-Opened Products: The strained azetidine ring can be susceptible to nucleophilic attack, leading to ring-opened byproducts, especially under harsh acidic or basic conditions.[1]

  • Dimerization/Polymerization: Self-reaction of starting materials or products can sometimes occur.

Which analytical techniques are best for assessing the purity of my compound?

A combination of techniques is essential for a comprehensive purity analysis.[8]

  • High-Performance Liquid Chromatography (HPLC): This is the gold standard for quantitative purity assessment.[9] An HPLC-UV method can provide the area percentage of your main peak relative to impurities. Coupling with a mass spectrometer (LC-MS) is invaluable for identifying the molecular weights of impurities.[8]

  • Nuclear Magnetic Resonance (¹H & ¹³C NMR) Spectroscopy: NMR is crucial for structural confirmation. The absence of peaks corresponding to starting materials or byproducts is a strong indicator of purity. Integration of the ¹H NMR spectrum can also be used for a rough purity estimation.[8]

  • Thin-Layer Chromatography (TLC): TLC is a fast, qualitative tool used to monitor reaction progress and choose a solvent system for column chromatography.[2][10] A single spot on a TLC plate is a good preliminary sign of purity, but it is not sufficient for final confirmation.[8]

  • Melting Point Analysis: A pure crystalline solid will have a sharp melting point range (typically < 2 °C).[6] Impurities tend to depress and broaden the melting range.[8]

How do I choose the right solvent for flash column chromatography?

The goal is to find a solvent system where the desired compound has an Rf value between 0.2 and 0.4 on a TLC plate. This generally provides the best separation on a column.

  • Start with a standard solvent system: A common starting point for moderately polar compounds is a mixture of a non-polar solvent (like hexanes or heptane) and a more polar solvent (like ethyl acetate).

  • Run TLC plates: Spot your crude mixture on a TLC plate and develop it in different ratios of your chosen solvents (e.g., 9:1, 4:1, 1:1 Hexanes:Ethyl Acetate).

  • Adjust polarity:

    • If all spots remain at the baseline (Rf ≈ 0), the eluent is not polar enough. Increase the proportion of the polar solvent.

    • If all spots run to the solvent front (Rf ≈ 1), the eluent is too polar. Decrease the proportion of the polar solvent.

  • Add a modifier if needed: If you observe significant streaking (tailing) of your spot, it may be due to the basic azetidine interacting with the acidic silica. Add a small amount (0.5-1%) of triethylamine or ammonia to the mobile phase to improve the peak shape.

Part 3: Standard Operating Procedures (SOPs)

SOP 1: Flash Column Chromatography with Base Deactivation

This protocol is designed to purify a basic compound like an α-(3-azetidinyloxy)benzoate on standard silica gel.

  • Select Solvent System: Based on TLC analysis, choose a mobile phase that gives your product an Rf of ~0.3.

  • Prepare the Slurry: In a fume hood, add your calculated amount of silica gel to a beaker. Add the chosen mobile phase to create a slurry. Add triethylamine (Et₃N) to the slurry to a final concentration of 1% v/v. Stir for 5 minutes.

  • Pack the Column: Pour the slurry into your chromatography column. Use pressure to pack the bed firmly, ensuring there are no cracks or air bubbles.

  • Load the Sample: Dissolve your crude product in a minimum amount of a suitable solvent (dichloromethane is often a good choice). Alternatively, perform a "dry load" by adsorbing your crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column bed.

  • Elute the Column: Begin eluting with your chosen mobile phase, collecting fractions.

  • Monitor Fractions: Use TLC or HPLC to analyze the collected fractions to identify which ones contain your pure product.

  • Combine and Concentrate: Combine the pure fractions and remove the solvent under reduced pressure.

SOP 2: Purity Assessment by HPLC-UV

This procedure outlines a general method for determining the purity of your final compound.

  • Prepare the Mobile Phase: A typical mobile phase for reversed-phase HPLC consists of:

    • Solvent A: Water + 0.1% Formic Acid or Trifluoroacetic Acid (TFA)

    • Solvent B: Acetonitrile or Methanol + 0.1% Formic Acid or TFA

  • Prepare the Sample: Accurately weigh ~1 mg of your purified compound and dissolve it in a suitable solvent (e.g., acetonitrile/water mixture) to make a 1 mg/mL stock solution. Filter the solution through a 0.45 µm syringe filter into an HPLC vial.[11]

  • Set Up the HPLC Method:

    • Column: C18, e.g., 4.6 x 150 mm, 5 µm particle size.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • UV Detection: 254 nm, or the λmax of your compound if known.

    • Gradient: A common screening gradient is 5% B to 95% B over 10-15 minutes, followed by a hold and re-equilibration.

  • Run and Analyze: Inject the sample and run the method. Integrate the peaks in the resulting chromatogram. The purity is typically reported as the area of the main peak divided by the total area of all peaks, expressed as a percentage.[8]

Part 4: Visualizations and Data

General Purification and Troubleshooting Workflow

The following diagram illustrates a typical workflow for purifying a crude α-(3-azetidinyloxy)benzoate and a decision-making process for troubleshooting common issues.

G cluster_0 Initial Purification cluster_1 Purity Check & Troubleshooting Crude Crude Product TLC TLC Analysis (Screen Solvents) Crude->TLC Column Flash Column Chromatography (Et3N-treated silica) TLC->Column Fractions Analyze Fractions (TLC/HPLC) Column->Fractions Evap Combine & Evaporate Fractions->Evap PurityCheck Purity Check (HPLC, NMR) Evap->PurityCheck Pure Product >98% Pure PurityCheck->Pure Yes Impure Impure Product PurityCheck->Impure No Recryst Recrystallization Impure->Recryst Crystalline Solid? PrepHPLC Preparative HPLC Impure->PrepHPLC Amorphous / Oily? Recryst->PurityCheck PrepHPLC->PurityCheck

Caption: A workflow for purification and troubleshooting.

Solvent Selection Guide for Chromatography

The choice of solvents is critical for successful purification. This table provides a list of common solvents organized by polarity, which can be used to create mobile phases for normal-phase chromatography.

Solvent ClassExample SolventsPolarity IndexTypical Use
Non-Polar Hexanes, Heptane0.1The primary, weak component of the mobile phase.
Low Polarity Toluene, Dichloromethane (DCM)2.4, 3.1Can be used in place of hexanes for better solubility or as a polar modifier.
Medium Polarity Diethyl Ether, Ethyl Acetate (EtOAc)2.8, 4.4The most common polar components of the mobile phase.
High Polarity Acetone, Isopropanol, Ethanol5.1, 3.9, 4.3Used for highly polar compounds, often with DCM instead of hexanes.
Very High Polarity Methanol (MeOH)5.1A strong solvent, often used in small percentages (1-10%) in DCM for eluting very polar compounds.
Base Modifier Triethylamine (Et₃N), AmmoniaN/AAdded at 0.5-2% to the mobile phase to prevent peak tailing of basic compounds.

References

  • Benchchem. The Discovery and Ascendancy of Azetidine Compounds: A Technical Guide for Researchers. 3

  • Experimental No. (4) Recrystallization. (2021, July 16). 5

  • Chemistry 102 - Experiment 3. (2009, September 10). 12

  • Preparation of benzoic acid of high purity. 13

  • EP2952237A1 - Method for purification of benzoic acid - Google Patents. (2002, May 1). 14

  • Benchchem. Comparative Guide to Purity Analysis of Synthesized 3-(4-Acetyloxyphenyl)benzoic acid. 8

  • US4092353A - Process for the purification of benzoic acid - Google Patents. 15

  • Waters Corporation. Strategies for Improving Impurity Isolation Using Large Volume Loading and Easy Method Development in Preparative Chromatography.

  • RSC Publishing. (2021, March 24). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. 1

  • TTB. (2017, October 18). SSD-TM-306 UHPLC Analysis of Sorbate and Benzoate in Alcoholic Beverages. 11

  • Simultaneous determination of four non paraben preservatives (benzyl alcohol, phenoxyethanol, sodium benzoate, and salicylic acid) in shampoos by high performance liquid chromatography.

  • Preparation and Characterization of New Azetidine Rings and Evaluation of Their Biological Activity. (2025, August 2). 2

  • PMC. Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors. 16

  • Preparation of Methyl Benzoate. 17

  • Journal of Medicinal and Chemical Sciences. (2022, June 30). Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity. 18

  • Recrystallization and Crystallization. 4

  • YouTube. (2020, September 21). Recrystallization Lab Procedure of Benzoic Acid. 6

  • OPUS. (2025, August 28). Analytical Methods. 19

  • Organic Chemistry Portal. Benzoic Acid Esters, Benzoates. 20

  • ResearchGate. (PDF) Recrystallization of Impure Benzoic Acid. 7

  • ResearchGate. (2025, August 7). Synthesis of three impurities in ezetimibe. 21

  • Google Patents. How to facilitate the removal of impurities during protein A chromatography. 22

  • PMC. Analytical Methods Used for the Detection and Quantification of Benzodiazepines. 9

  • MilliporeSigma. Reaction Monitoring of the Esterification Progress of Benzoic Acid by using Thin-Layer Chromatography (TLC) followed by a. 10

  • Open Access Pub. Glass Chromatography Application: TLC Separation of Benzoic Esters in Pharmaceutical Products. 23

  • ijarsct. (2025, June 2). Synthesis, Characterization and Biological Activity of Newly Synthesized Benzoic Acid and Phenylthiourea Derivative. 24

Sources

Troubleshooting

Technical Support Center: Optimizing Aryl-(3-azetidinyloxy)benzoate Synthesis

Ticket ID: AZT-BENZ-OPT-001 Subject: Troubleshooting & Optimization Guide for Ether Linkage Formation Assigned Specialist: Senior Application Scientist, Medicinal Chemistry Division Executive Summary You are attempting t...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: AZT-BENZ-OPT-001 Subject: Troubleshooting & Optimization Guide for Ether Linkage Formation Assigned Specialist: Senior Application Scientist, Medicinal Chemistry Division

Executive Summary

You are attempting to synthesize an (3-azetidinyloxy)benzoate scaffold. This ether linkage—connecting the 3-position of an azetidine ring to a benzoate system—is a critical pharmacophore in GPCR modulators (e.g., S1P1 agonists).

The synthesis presents two primary challenges:

  • Steric Strain: The secondary alcohol on the cyclically strained azetidine ring is sterically encumbered.

  • Electronic Mismatch: The pKa of hydroxybenzoates (~8.5–9.0) is ideal for Mitsunobu, but the nucleophilicity of the azetidine alcohol is poor.

This guide provides two validated workflows: the Enhanced Mitsunobu Protocol (Primary) and the SnAr Alternative (Secondary), along with a troubleshooting matrix.

Module 1: The Enhanced Mitsunobu Protocol (Primary Route)

The standard DEAD/PPh3 system often results in low yields (<40%) for 3-hydroxyazetidines due to incomplete conversion or difficult purification. We recommend the ADDP/PBu3 system for optimized coupling.

The Science: Why ADDP/PBu3?
  • 1,1'-(Azodicarbonyl)dipiperidine (ADDP): A more stable, solid azodicarboxylate that forms a more basic betaine intermediate than DEAD, driving the deprotonation of the phenol more effectively.[1]

  • Tributylphosphine (PBu3): More nucleophilic than triphenylphosphine (PPh3), accelerating the activation of the hindered secondary alcohol on the azetidine.

Optimized Protocol

Reagents:

  • Substrate A: N-Boc-3-hydroxyazetidine (1.0 equiv)

  • Substrate B: Methyl/Ethyl hydroxybenzoate (1.1 equiv)

  • Reagent 1: PBu3 (1.5 equiv)

  • Reagent 2: ADDP (1.5 equiv)

  • Solvent: Anhydrous Toluene or THF (0.1 M concentration)

Step-by-Step Procedure:

  • Preparation: Dissolve N-Boc-3-hydroxyazetidine, hydroxybenzoate, and PBu3 in anhydrous Toluene under inert atmosphere (N2/Ar). Cool to 0 °C.

  • Addition: Add ADDP solid in one portion (or dissolved in minimal THF if using a syringe pump).

    • Critical: The reaction is exothermic.[2] Maintain internal temp <5 °C during addition to prevent azetidine elimination.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 12–16 hours.

  • Workup: Dilute with hexanes (1:1 vol/vol). The ADDP-hydrazine byproduct will precipitate. Filter off the solid.[2][3]

  • Purification: Concentrate filtrate and purify via flash chromatography (SiO2, Hex/EtOAc).

Visual Workflow: Mitsunobu Mechanism & Logic

Mitsunobu_Optimization Start Start: 3-Hydroxyazetidine + Hydroxybenzoate Choice Select Reagent System Start->Choice DEAD Standard: DEAD / PPh3 (Risk: Low Yield, Sticky Byproducts) Choice->DEAD Standard Substrates ADDP Enhanced: ADDP / PBu3 (High Yield, Easy Filtration) Choice->ADDP Hindered/Azetidines Betaine Betaine Formation (R3P+-N-N-) ADDP->Betaine Higher Basicity Activation Alcohol Activation (Oxyphosphonium Ion) Betaine->Activation Activate Azetidine-OH Attack SN2 Attack by Phenol (Inversion of Configuration) Activation->Attack Steric Inversion Product Product: (3-Azetidinyloxy)benzoate Attack->Product

Caption: Figure 1. Decision logic for selecting the ADDP/PBu3 system over standard DEAD/PPh3 to overcome steric hindrance in azetidine coupling.

Module 2: The SnAr Alternative (Secondary Route)

If the Mitsunobu reaction fails or scales poorly, Nucleophilic Aromatic Substitution (SnAr) is the backup. This requires the benzoate to have a leaving group (F or Cl) at the coupling position.

Prerequisites
  • Electrophile: 4-Fluorobenzoate or 2-Fluorobenzoate (Must have EWG).

  • Nucleophile: N-Boc-3-hydroxyazetidine.

Optimized Protocol
  • Deprotonation: Dissolve N-Boc-3-hydroxyazetidine (1.0 equiv) in dry DMF or DMSO. Add Cs2CO3 (2.0 equiv) or NaH (1.1 equiv, 60% dispersion). Stir at RT for 30 min.

  • Coupling: Add the Fluorobenzoate (1.0 equiv).

  • Heating: Heat to 80–100 °C. Monitor by LCMS.

    • Warning: Temperatures >100 °C may cause N-Boc thermal deprotection.

  • Quench: Pour into ice water/brine and extract with EtOAc.

Module 3: Troubleshooting & FAQs

Troubleshooting Matrix
SymptomProbable CauseCorrective Action
No Conversion (Mitsunobu) "Dead" DEAD/DIAD or steric bulk.Switch to ADDP/PBu3 . Ensure reagents are fresh.
Low Yield (<30%) Azetidine elimination (formation of azetine).Lower addition temp to 0°C. Add reagents slowly. Use Toluene instead of THF.
Product is an Oil/Impure Triphenylphosphine oxide (TPPO) contamination.If using PPh3, switch to polymer-bound PPh3 or use the ADDP method (byproduct precipitates).
N-Alkylation Observed Unprotected Nitrogen.Ensure Azetidine is N-Boc or N-Cbz protected. Never use free amine.
Ester Hydrolysis (SnAr) Wet solvent or hydroxide formation.Use anhydrous DMF. Switch base from NaOH/KOH to Cs2CO3.
Frequently Asked Questions

Q: Can I use the free amine (azetidine) in the Mitsunobu reaction? A: No. The free amine will poison the phosphonium intermediate and likely undergo N-alkylation or oxidation. You must use N-Boc, N-Cbz, or N-Benzyl protected azetidine.

Q: Why Toluene over THF for the ADDP method? A: Toluene often provides better precipitation of the ADDP-hydrazine byproduct, simplifying workup. However, if solubility of the intermediate is an issue, THF is acceptable.

Q: My product co-elutes with reduced ADDP. How do I separate them? A: Dissolve the crude mixture in a minimal amount of cold ether/hexanes; the reduced ADDP usually crystallizes out. Alternatively, perform a quick column filtration before rigorous purification.

Visual Troubleshooting Flowchart

Troubleshooting Issue Identify Issue Check1 Is Conversion < 10%? Issue->Check1 Check2 Is Byproduct Azetine present? Check1->Check2 No Sol1 Switch to ADDP / PBu3 (Increases Nucleophilicity) Check1->Sol1 Yes Check3 Is TPPO removal difficult? Check2->Check3 No Sol2 Lower Temp to 0°C Slow Addition Check2->Sol2 Yes Sol3 Use DCAD or ADDP (Byproducts precipitate) Check3->Sol3 Yes

Caption: Figure 2. Diagnostic flowchart for common failure modes in azetidine-benzoate coupling.

References

  • Tsunoda, T., et al. (1995). "1,1'-(Azodicarbonyl)dipiperidine (ADDP): A New Reagent for the Mitsunobu Reaction."[1][4] Tetrahedron Letters.

  • Swamy, K. C., et al. (2009). "Mitsunobu and Related Reactions: Advances and Applications." Chemical Reviews.

  • BenchChem Technical Guide. (2025). "Alternatives for ADDP in Mitsunobu Reactions."

  • Organic Chemistry Portal. "Mitsunobu Reaction: Mechanism and Modifications."

Sources

Optimization

Technical Support Center: Troubleshooting the Synthesis of (Azetidin-3-yloxy)benzoate Derivatives

From the desk of the Senior Application Scientist Welcome to the technical support center for the synthesis of (azetidin-3-yloxy)benzoate derivatives. This guide is designed for researchers, chemists, and drug developmen...

Author: BenchChem Technical Support Team. Date: February 2026

From the desk of the Senior Application Scientist

Welcome to the technical support center for the synthesis of (azetidin-3-yloxy)benzoate derivatives. This guide is designed for researchers, chemists, and drug development professionals who are encountering challenges in this specific synthetic transformation. The formation of an ether linkage with the sterically demanding and strained 3-hydroxyazetidine core can be a significant hurdle. This document provides a structured, question-and-answer-based approach to troubleshoot common failures, grounded in established chemical principles and practical laboratory experience.

Frequently Asked Questions (FAQs)

Q1: My reaction to form the (azetidin-3-yloxy)benzoate ether linkage shows no product formation. What are the primary reasons for a complete reaction failure?

A complete lack of product formation typically points to fundamental issues with the chosen synthetic route, reagent stability, or reaction conditions. Let's break down the most probable causes based on common synthetic strategies.

  • For Williamson-Type Ether Synthesis: This route involves the reaction of an alkoxide with an alkyl or aryl halide. In our case, this would likely be the reaction of N-protected 3-hydroxyazetidine with a suitably activated benzoic acid derivative.

    • Ineffective Deprotonation: The hydroxyl group of N-Boc-3-hydroxyazetidine must be deprotonated to form the nucleophilic alkoxide.[1][2] If the base used is not strong enough to overcome the pKa of the azetidine alcohol, the reaction will not proceed.

    • Poor Leaving Group: The benzoic acid derivative must possess a good leaving group (e.g., a halide) at the position where the ether linkage is to be formed. If the leaving group is not sufficiently labile, the SNAr reaction will not occur.

    • Decomposition of Starting Material: N-Boc-3-hydroxyazetidine can be unstable under strongly basic or acidic conditions, potentially leading to ring-opening.[3]

  • For Mitsunobu Reactions: This reaction couples an alcohol and a carboxylic acid using triphenylphosphine (PPh3) and an azodicarboxylate like DEAD or DIAD.[4][5][6]

    • Reagent Degradation: DEAD and DIAD are sensitive to moisture and can degrade over time. Similarly, PPh3 can oxidize. Using old or improperly stored reagents is a common cause of failure.

    • Incorrect Reagent Stoichiometry or Addition Order: The precise sequence of reagent addition in a Mitsunobu reaction is critical.[5] Typically, the alcohol, carboxylic acid, and PPh3 are mixed before the slow addition of the azodicarboxylate at a reduced temperature.[4]

Q2: My reaction has a very low yield. What are the most common side reactions and how can I mitigate them?

Low yields are often the result of competing side reactions. Identifying the likely culprits is the first step toward optimizing the reaction.

  • Elimination Reactions: In Williamson-type syntheses, if the reaction conditions are too harsh (e.g., high temperatures) or if the substrate is sterically hindered, an E2 elimination can compete with the desired SN2 or SNAr substitution, leading to the formation of undesired byproducts.[1][7][8]

  • Azetidine Ring-Opening: The strained four-membered ring of azetidine is susceptible to nucleophilic attack, especially when the nitrogen is activated (e.g., by a strong electron-withdrawing group or under acidic conditions).[3][9][10] This can lead to a variety of linear amine byproducts.

  • N-Alkylation/Arylation: If the azetidine nitrogen is not protected, it can compete with the hydroxyl group as a nucleophile, leading to the formation of N-aryl or N-alkyl byproducts. The use of a robust protecting group like Boc is essential to ensure selective O-alkylation.[11]

Troubleshooting Workflow: A Step-by-Step Guide

If you are facing a failed or low-yielding synthesis, this workflow can help you systematically diagnose and resolve the issue.

G cluster_0 Initial Assessment cluster_1 Problem Diagnosis cluster_2 Corrective Actions start Synthesis Failed/ Low Yield check_reagents Verify Reagent Quality and Stoichiometry start->check_reagents check_conditions Review Reaction Conditions start->check_conditions no_product No Product Observed check_reagents->no_product low_yield Low Yield/ Complex Mixture check_conditions->low_yield williamson_fail Williamson-Type Failure: - Incomplete deprotonation? - Poor leaving group? no_product->williamson_fail mitsunobu_fail Mitsunobu Failure: - Reagent degradation? - Incorrect addition order? no_product->mitsunobu_fail elimination Elimination Byproducts? (Check for alkenes) low_yield->elimination ring_opening Azetidine Ring-Opening? (Check for linear amines) low_yield->ring_opening n_alkylation N-Alkylation? (If N is unprotected) low_yield->n_alkylation optimize_williamson Optimize Williamson: - Stronger base (e.g., NaH) - More reactive aryl halide williamson_fail->optimize_williamson optimize_mitsunobu Optimize Mitsunobu: - Use fresh reagents - Control temperature and addition mitsunobu_fail->optimize_mitsunobu mitigate_side_reactions Mitigate Side Reactions: - Lower temperature - Use milder base - Ensure N-protection elimination->mitigate_side_reactions ring_opening->mitigate_side_reactions n_alkylation->mitigate_side_reactions success Successful Synthesis optimize_williamson->success optimize_mitsunobu->success mitigate_side_reactions->success

Caption: Troubleshooting Decision Tree for (Azetidin-3-yloxy)benzoate Synthesis.

Detailed Experimental Protocols

Protocol 1: Mitsunobu Reaction for Ether Formation

This protocol is a general guideline for the synthesis of an N-Boc-(3-azetidinyloxy)benzoate derivative via a Mitsunobu reaction.

Materials:

  • N-Boc-3-hydroxyazetidine[11][12][13][14]

  • Substituted hydroxybenzoic acid

  • Triphenylphosphine (PPh3)

  • Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD)

  • Anhydrous Tetrahydrofuran (THF)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add N-Boc-3-hydroxyazetidine (1.0 eq.), the substituted hydroxybenzoic acid (1.1 eq.), and PPh3 (1.2 eq.).

  • Dissolve the solids in anhydrous THF.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add a solution of DIAD or DEAD (1.2 eq.) in anhydrous THF dropwise over 15-20 minutes.

  • Allow the reaction to slowly warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by flash column chromatography.

ParameterRecommended ConditionRationale
Solvent Anhydrous THFAprotic and effectively solubilizes reagents.
Temperature 0 °C to Room Temp.Controls the initial exothermic reaction and minimizes side products.
Reagent Order Premix alcohol, acid, PPh3Critical for the formation of the correct reactive intermediates.[5]
Atmosphere Inert (Ar or N2)Prevents oxidation of PPh3 and degradation of other reagents.
Protocol 2: Purification of Polar, Basic Azetidine Derivatives

The purification of azetidine-containing compounds can be challenging due to their polarity and basicity, which can lead to streaking on silica gel.[15][16]

Standard Silica Gel Chromatography:

  • Mobile Phase: A gradient of dichloromethane (DCM) and methanol (MeOH) is often effective. To reduce tailing, a small amount of a basic modifier like triethylamine (TEA) or ammonium hydroxide (NH4OH) (typically 0.1-1%) can be added to the eluent.[16]

  • Stationary Phase: Standard silica gel is acidic and can cause degradation. Consider using deactivated or basic alumina for particularly sensitive compounds.

Alternative Purification Techniques:

  • Reverse-Phase Chromatography (C18): This can be an excellent alternative for polar compounds. A mobile phase of water and acetonitrile or methanol with a modifier like formic acid or trifluoroacetic acid (TFA) is commonly used.

  • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is particularly well-suited for the separation of very polar compounds that have poor retention in reverse-phase chromatography.[17]

Mechanism Spotlight: Potential Pitfalls in Azetidine Reactions

Understanding the potential reaction pathways, both desired and undesired, is key to successful troubleshooting.

G cluster_0 Desired Reaction Pathway cluster_1 Potential Side Reactions start N-Boc-3-hydroxyazetidine + Benzoic Acid Derivative activated Activated Azetidine Intermediate start->activated Reaction Conditions (e.g., Mitsunobu) ring_opening Ring-Opening (Linear Amine Byproduct) start->ring_opening Harsh Conditions n_alkylation N-Alkylation (If N unprotected) start->n_alkylation No Protecting Group product Desired Product: N-Boc-(3-azetidinyloxy)benzoate activated->product Nucleophilic Attack elimination Elimination (Alkene Byproduct) activated->elimination Steric Hindrance/ High Temperature

Caption: Competing Reaction Pathways in Azetidine Functionalization.

Final Recommendations from the Field

  • Protecting Group Strategy is Key: The tert-butoxycarbonyl (Boc) group is a reliable choice for protecting the azetidine nitrogen. It is stable under a wide range of reaction conditions and can be removed effectively with mild acid.[11][18][19][20][21] However, be mindful that the ester linkage in your final product may also be acid-labile.

  • Start with High-Quality Reagents: The success of these sensitive reactions often hinges on the purity and activity of the starting materials and reagents.[11]

  • Embrace Modern Etherification Methods: While the Williamson and Mitsunobu reactions are classics, consider modern transition-metal-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig C-O coupling) for challenging substrates.[22][23][24][25] These methods can offer milder conditions and broader substrate scope.

This guide is intended to be a starting point for troubleshooting your synthesis. Organic chemistry is a field where practical experience is invaluable. Do not hesitate to experiment with different conditions and techniques to find the optimal path to your target molecule.

References

  • N-Boc-3-hydroxyazetidine: A Key Chemical Intermediate for Modern Synthesis. (2025, October 13). Ningbo Inno Pharmchem Co., Ltd.
  • Synthesis of 3-aryloxy-2-azetidinones. (2025, May).
  • Jordan, P. A., et al. (n.d.).
  • Zhang, H., et al. (2020). An Improved Process for the Palladium-Catalyzed C–O Cross-Coupling of Secondary Alcohols. DSpace@MIT. [Link]

  • Bott, T. M., & West, F. G. (2012). PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES. HETEROCYCLES, 84(1).
  • Chung, J. Y. L., et al. (2024, April 25). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow.
  • EP1027316A1 - Synthesis of aryl ethers, methods and reagents related thereto. (n.d.).
  • Chapter 3: Synthetic Methods for Alkyl Aryl Ethers. (2024, August 16). Books.
  • Improving reaction conditions for Williamson ether synthesis. (2025). BenchChem.
  • Aryl ether synthesis by etherification (arylation). (n.d.). Organic Chemistry Portal. [Link]

  • Aouf, C., et al. (2012, May 27).
  • Furia, E., et al. (2022, November 19). A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection. MDPI. [Link]

  • Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides 1. (n.d.). LJMU Research Online.
  • Aouf, C., et al. (2012, May 27). A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated Catalyst-free Conditions. Semantic Scholar.
  • Preparation of Heteroaryl Ethers from Azine N-Oxides and Alcohols. (2016, March 18). PubMed.
  • Technical Support Center: Azetidine Synthesis Protocols. (2025). BenchChem.
  • Sustainable synthesis of heteroaryl ethers from azine N-oxides via phosphoramide c
  • Mitsunobu Reaction - Common Conditions. (n.d.).
  • Mitsunobu reaction. (n.d.). Wikipedia. [Link]

  • Synthesis of azetidines, γ-lactams, fused furan bispyrrolidines and 2-pyrazolines. (n.d.). University of Birmingham.
  • Azetidine Synthesis. (n.d.).
  • Sustainable Synthesis of Heteroaryl Ethers from Azine N-Oxides via Phosphoramide Catalysis. (2025, August 4).
  • Purification of strong polar and basic compounds. (2023, January 7). Reddit.
  • Mitsunobu Reaction. (n.d.). Alfa Chemistry.
  • Mitsunobu Reaction. (n.d.). Organic Chemistry Portal. [Link]

  • The Williamson Ether Synthesis. (2014, October 24). Master Organic Chemistry.
  • Ye, L., et al. (n.d.).
  • What can I use to purify polar reaction mixtures?. (2023, July 11). Biotage. [Link]

  • The Williamson Ether Synthesis. (2022, November 13). Chemistry Steps. [Link]

  • Scott, J. S., et al. (2021, September 30). Intramolecular Ring-Opening Decomposition of Aryl Azetidines. PMC - NIH.
  • Williamson Ether Synthesis. (2022, October 23). ChemTalk.
  • Mitsunobu Reaction. (n.d.). Master Organic Chemistry.
  • Purification of Organic Compounds: from Crude Product to Purity. (2023, July 4). PHYSICS DEPARTMENT & CHEMISTRY DEPARTMENT.
  • Selective Removal of Polar and Non-Polar Impurities with Sulzer Solvent Extraction & Separ
  • Enantioselective Ring Opening of Azetidines via Charge Recognition in Hydrogen-Bond-Donor Catalysis. (2025, February 17). Journal of the American Chemical Society.
  • 10.6: Williamson Ether Synthesis. (2019, December 30). Chemistry LibreTexts.
  • Syntheses of Azetidines and Azetidin-2-ones. (n.d.).
  • How can I purify two different-substituted aromatic compounds?. (2019, January 19).
  • Davies, S. G., et al. (2021, March 24). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Publishing.
  • Synthesis of Aromatic Azides using Different Methodologies. (2024, April 2). Bentham Science Publisher.
  • Recent Advances in the Synthesis of Aromatic Azo Compounds. (2023, September 21). MDPI.
  • Ring‐opening of azetidiniums by nucleophiles. Synthesis of polysubstituted linear amines. (n.d.). Request PDF.
  • Recent Advances in the Synthesis and Applications of m-Aryloxy Phenols. (n.d.). PMC - NIH.

Sources

Troubleshooting

Technical Support Center: 3-(Azetidin-3-yloxy)benzoate Scaffolds

Ticket ID: AZT-DEP-001 Subject: Deprotection Strategies, Stability Protocols, and Isolation of 3-(Azetidin-3-yloxy)benzoate Derivatives Status: Active Support Tier: Level 3 (Senior Application Scientist) Executive Summar...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: AZT-DEP-001 Subject: Deprotection Strategies, Stability Protocols, and Isolation of 3-(Azetidin-3-yloxy)benzoate Derivatives Status: Active Support Tier: Level 3 (Senior Application Scientist)

Executive Summary & Scaffold Analysis

The Challenge: The 3-(azetidin-3-yloxy)benzoate scaffold represents a "dual-warhead" challenge in synthetic organic chemistry. You are balancing the ring strain of the azetidine (~25 kcal/mol) against the chemical stability of the ether linkage and the benzoate ester.

The Core Conflict: Deprotection strategies often fail not because the chemistry is difficult, but because the isolation is mishandled.

  • Ring Strain: The azetidine ring is susceptible to nucleophilic ring-opening under acidic conditions if strong nucleophiles (halides) are present.

  • Solubility Trap: The fully deprotected species (Free Amine + Free Acid) exists as a highly polar zwitterion , making standard liquid-liquid extraction (LLE) impossible.

This guide provides validated workflows to navigate these stability and isolation pitfalls.

Decision Matrix: Workflow Selection

Before starting, determine your deprotection order. The sequence of events dictates your isolation success.

DeprotectionStrategy Start Start: N-Boc-3-(azetidin-3-yloxy)benzoate ester Q1 Goal: Isolate Free Amino Acid? Start->Q1 PathA STRATEGY A (Recommended) 1. Saponify Ester (LiOH) 2. Isolate N-Boc Acid 3. Remove Boc (Acid) Q1->PathA Yes, I need the final amino acid PathB STRATEGY B (Risky) 1. Remove Boc (Acid) 2. Saponify Ester (LiOH) 3. Attempt Zwitterion Isolation Q1->PathB No, I need the intermediate amine ester ResultA Result: Pure Amino Acid Salt (Precipitates easily) PathA->ResultA ResultB Result: Water-Soluble Zwitterion (Requires Ion Exchange/Lyophilization) PathB->ResultB

Figure 1: Strategic decision tree for deprotection sequencing. Strategy A is preferred for final product isolation to avoid the "Zwitterion Trap."

Module 1: N-Deprotection (Boc Removal)[3][4]

The azetidine nitrogen is typically protected with a tert-butyloxycarbonyl (Boc) group. Removal is standard, but the azetidine ring introduces unique risks.

Critical Risk: Acid-Mediated Ring Opening

While azetidines are stable to pure Brønsted acids (TFA, HCl), they are unstable in the presence of strong nucleophiles.

  • AVOID: HBr/Acetic Acid, HI, or Lewis acids with halide counterions (e.g.,

    
    , 
    
    
    
    ). The halide will attack the protonated azetidine at C2/C4, opening the ring to form a linear chain.
  • USE: TFA/DCM or HCl/Dioxane.

Protocol A: Standard TFA Deprotection

Best for: Small scale, rapid turnover.

  • Dissolution: Dissolve substrate (1.0 equiv) in DCM (5-10 volumes).

  • Addition: Add Trifluoroacetic Acid (TFA) (10-20 equiv). Note: A 1:1 v/v ratio of DCM:TFA is standard.

  • Reaction: Stir at 0°C for 10 min, then warm to RT. Monitor by LCMS (usually complete in <1 hr).

  • Workup (The "Oil" Issue):

    • Concentrate in vacuo.[1]

    • Crucial Step: Co-evaporate with Toluene or DCM (3x) to remove excess TFA.

    • Result: The product will likely be a thick, hygroscopic oil (TFA salt).

    • Solidification: Triturate with cold Diethyl Ether (

      
      ) or MTBE to induce precipitation of the white solid salt.
      
Protocol B: HCl/Dioxane Deprotection

Best for: Generating a defined hydrochloride salt (often more crystalline than TFA salts).

  • Dissolution: Dissolve substrate in minimal dry Dioxane or MeOH.

  • Addition: Add 4M HCl in Dioxane (5-10 equiv).

  • Reaction: Stir at RT for 1-2 hours.

  • Isolation: Dilute with

    
     (10 volumes). The HCl salt should precipitate immediately. Filter and wash with ether.[2][3]
    

Module 2: Ester Hydrolysis (Saponification)

Hydrolyzing the benzoate ester requires care to prevent side reactions with the strained ring or the ether linkage.

Protocol: The "Gentle Giant" (LiOH)

Lithium Hydroxide is preferred over NaOH/KOH because it is less aggressive and has better solubility in THF/Water mixtures.

  • Solvent System: Prepare a 3:1 mixture of THF:Water. (Methanol can be used, but THF is better for lipophilic benzoates).

  • Stoichiometry: Dissolve ester (1.0 equiv) and cool to 0°C. Add LiOH

    
    H
    
    
    
    O (2.0 - 3.0 equiv).
  • Reaction: Stir at 0°C to RT.

    • Warning: Do not heat above 40°C unless necessary. High heat + base can degrade the ether linkage via

      
      -elimination.
      
  • Workup (Strategy A - N-Boc Intact):

    • Dilute with water.[1] Wash with EtOAc (removes unreacted ester).

    • Acidify aqueous layer carefully with 1M HCl to pH ~3-4.

    • Extraction: The N-Boc acid usually precipitates or can be extracted into EtOAc.

    • Why this works: The N-Boc group renders the molecule sufficiently lipophilic to extract once the carboxylate is protonated.

Troubleshooting Guide (FAQ)

Issue 1: "My product vanished during workup!"

Diagnosis: You likely formed the Zwitterion . Context: If you deprotected the Boc group first (Free Amine) and then saponified the ester (Carboxylate), you created a molecule with a positive charge (Amine) and negative charge (Acid) at neutral pH. This species is highly water-soluble and will not extract into organic solvents. Resolution:

  • Preventative: Use Strategy A (Saponify before Boc removal).

  • Corrective: If you are stuck with the zwitterion in water:

    • Lyophilize the aqueous layer directly (if salts are tolerable).

    • Use Diaion HP-20 or C18 Reverse Phase chromatography. Load in water, wash with water (remove LiCl), elute with MeOH/Water.

Issue 2: "I see a +18 or +36 mass shift in LCMS."

Diagnosis: Ring Opening (Hydrolysis). Context: The azetidine ring has opened due to nucleophilic attack by water or acid anion. Root Cause:

  • Reaction temperature too high during deprotection.

  • Presence of strong nucleophiles (Br, I) in the acid mix.

  • Extended reaction times in aqueous acid.[4] Resolution: Switch to anhydrous HCl/Dioxane or reduce TFA reaction time. Ensure temperature is strictly controlled (0°C start).

Issue 3: "The ether linkage cleaved."

Diagnosis: Loss of the benzoate moiety. Context: Rare, but happens if the benzoate has strong electron-withdrawing groups (e.g., nitro, fluoro) making the phenoxide a good leaving group. Root Cause:


-elimination driven by base (during saponification).
Resolution: 
  • Use milder base: LiOH at 0°C.

  • Switch to acid-labile esters (e.g., tert-butyl ester) so both N-Boc and Ester can be removed simultaneously with TFA, avoiding base entirely.

Data Summary: Stability Profile

ConditionReagentAzetidine Ring StabilityEther Linkage StabilityRecommendation
Acidic (Anhydrous) TFA/DCMHighHighStandard
Acidic (Aqueous) 6M HCl, RefluxLow (Ring opens)ModerateAvoid
Acidic (Nucleophilic) HBr/AcOHCritical Failure (Ring opens)HighAvoid
Basic (Mild) LiOH/THFHighHighStandard
Basic (Harsh) KOH/MeOH, RefluxModerateLow (Elimination risk)Caution
Hydrogenation H2, Pd/CHighHighSafe for Cbz/Bn

References

  • Greene's Protective Groups in Organic Synthesis . Wuts, P. G. M. (2014). Protection for the Amino Group. Wiley.

  • Azetidine Stability Studies . Journal of Organic Chemistry. "Strain-Release Amination and Stability of Azetidines." (General reference for ring strain properties).

  • Saponification Protocols . Master Organic Chemistry. "Hydrolysis of Esters using LiOH."

  • Boc Deprotection Mechanisms . BenchChem.[1] "A Researcher's Guide to Boc Deprotection."

(Note: Specific "a-(3-azetidinyloxy)benzoate" literature is sparse; protocols above are derived from standard operating procedures for 3-substituted azetidines and aryl ethers found in medicinal chemistry literature.)

Sources

Optimization

a-(3-azetidinyloxy)benzoate catalyst selection and optimization

Technical Support Center: Optimization of C-O Coupling for 3-(Azetidinyloxy)benzoate Synthesis Current Status: Operational Ticket ID: #AZT-CO-OPT-001 Assigned Specialist: Senior Application Scientist, Catalysis Group Exe...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Optimization of C-O Coupling for 3-(Azetidinyloxy)benzoate Synthesis

Current Status: Operational Ticket ID: #AZT-CO-OPT-001 Assigned Specialist: Senior Application Scientist, Catalysis Group

Executive Summary

You are likely attempting to synthesize an


-(3-azetidinyloxy)benzoate  derivative—a common scaffold in GPR119 agonists and other metabolic disease targets. The core challenge is forming the ether linkage between a 3-hydroxyazetidine  (nucleophile) and a halobenzoate  (electrophile) while maintaining the integrity of the strained azetidine ring and avoiding side reactions like 

-hydride elimination or

-arylation.

This guide replaces trial-and-error with a logic-based selection matrix for catalyst and condition optimization.

Part 1: Catalyst Selection Matrix

Do not default to a single catalyst. The electronic nature of your benzoate substrate dictates the mechanism. Use the logic below to select your primary screen.

Decision Logic: The Electronic Switch
  • Is your benzoate "Activated"? (Does it have strong Electron Withdrawing Groups like

    
    , 
    
    
    
    , or
    
    
    in the ortho/para position?)
    • YES: Use SNAr (Nucleophilic Aromatic Substitution) .[1][2] No metal catalyst is required.

    • NO: Use Transition Metal Catalysis . You must overcome the high activation energy of the

      
       bond formation.
      
Catalyst Recommendations
Substrate TypePrimary RecommendationCatalyst SystemWhy?
Activated (e.g., 4-fluoro-3-nitrobenzoate)Metal-Free None (Base only:

or

)
The ring is electron-deficient enough for direct attack. Metal catalysts here often reduce yield due to poisoning.
Unactivated (e.g., 3-bromobenzoate)Palladium (Pd) RockPhos G3 or

/ RockPhos
Gold Standard. RockPhos is bulky and electron-rich, specifically designed to facilitate reductive elimination of bulky secondary alcohols (like 3-hydroxyazetidine) while suppressing

-hydride elimination.
Cost-Sensitive / Large Scale Copper (Cu)

/ 1,10-Phenanthroline
Cheaper, but requires higher temps (

), which risks azetidine ring opening or ester hydrolysis.

Part 2: Visualizing the Workflow

The following diagram illustrates the decision process for selecting the optimal synthetic route.

CatalystSelection Start Substrate Analysis: Benzoate Electronics CheckEWG Are there EWGs (NO2, CN) ortho/para to Halide? Start->CheckEWG Activated Activated Substrate (Electron Deficient) CheckEWG->Activated Yes Unactivated Unactivated Substrate (Electron Neutral/Rich) CheckEWG->Unactivated No SNAr Route A: SNAr Reagent: Cs2CO3 / DMF Temp: 60-80°C Activated->SNAr MetalCat Route B: Metal Catalysis (Buchwald-Hartwig / Ullmann) Unactivated->MetalCat PdSelect Primary Choice: Palladium Ligand: RockPhos Prevents Beta-Elimination MetalCat->PdSelect High Yield / Small Scale CuSelect Secondary Choice: Copper Ligand: Phenanthroline High Temp Risk MetalCat->CuSelect Cost / Large Scale

Figure 1: Decision tree for selecting the synthetic pathway based on benzoate electronics.

Part 3: Standard Operating Procedures (SOPs)

Protocol A: Pd-Catalyzed Cross-Coupling (The "RockPhos" Method)

Use this for unactivated aryl bromides or chlorides.

Reagents:

  • Substrate: Methyl 3-bromobenzoate (1.0 equiv)

  • Nucleophile:

    
    -Boc-3-hydroxyazetidine (1.2 equiv)
    
  • Catalyst:

    
     (2 mol%)
    
  • Ligand: RockPhos (4 mol%)

  • Base:

    
     (1.5 equiv) — Avoid 
    
    
    
    to prevent ester hydrolysis.
  • Solvent: Toluene (anhydrous)

Step-by-Step:

  • Pre-complexation: In a glovebox or under Argon, mix

    
     and RockPhos in Toluene. Stir for 5 minutes until the solution turns deep orange/brown.
    
  • Addition: Add the aryl halide, the

    
    -Boc-3-hydroxyazetidine, and 
    
    
    
    .
  • Reaction: Seal the vial and heat to 80°C for 12–16 hours.

    • Note: Do not exceed 100°C if possible, to protect the Boc group and the ester.

  • Workup: Filter through a celite pad (eluting with EtOAc). Concentrate and purify via silica flash chromatography (Hexane/EtOAc).

Protocol B: SNAr (Metal-Free)

Use this for fluorobenzoates with ortho/para EWGs.

Reagents:

  • Substrate: Methyl 4-fluoro-3-nitrobenzoate (1.0 equiv)

  • Nucleophile:

    
    -Boc-3-hydroxyazetidine (1.1 equiv)
    
  • Base:

    
     (2.0 equiv)
    
  • Solvent: DMF or DMSO (Dry)

Step-by-Step:

  • Dissolve the nucleophile in DMF.

  • Add

    
     and stir at Room Temperature (RT) for 15 mins to form the alkoxide.
    
  • Add the fluorobenzoate slowly.

  • Heat to 60°C . Monitor by LCMS. Reaction is usually complete within 2–4 hours.

  • Quench: Pour into ice water/brine to precipitate the product or extract with EtOAc.

Part 4: Troubleshooting & FAQs

Q1: I am seeing significant amounts of the ketone byproduct (azetidin-3-one). What is happening?

  • Diagnosis: This is

    
    -hydride elimination . The Pd-catalyst inserted into the C-O bond, but instead of reductive elimination to form your ether, it "walked" to the adjacent hydrogen and eliminated it, oxidizing your alcohol.
    
  • Fix:

    • Switch Ligand: Move to RockPhos or

      
      BuBrettPhos . These bulky ligands spatially crowd the metal center, making the geometry required for 
      
      
      
      elimination unfavorable [1].
    • Lower Temperature: Reduce reaction temperature by 10–20°C.

Q2: My yield is low, and I see "protodehalogenation" (the Br is replaced by H on the benzoate).

  • Diagnosis: This often happens when the coupling is slow, allowing the Pd-intermediate to scavenge protons from the solvent or moisture.

  • Fix:

    • Strict Anhydrous Conditions: Ensure toluene is dry.

    • Increase Concentration: Run the reaction at 0.5 M or 1.0 M instead of dilute 0.1 M.

    • Catalyst Loading: Increase Pd loading to 5 mol%.

Q3: Can I use the unprotected azetidine (free NH)?

  • Critical Warning: NO.

  • Reasoning: The azetidine nitrogen is a much stronger nucleophile than the hydroxyl group. You will get

    
    -arylation (forming the hydrazine-like linkage) instead of 
    
    
    
    -arylation.
  • Solution: Use

    
    -Boc  or 
    
    
    
    -Cbz
    protected 3-hydroxyazetidine. Deprotect after the coupling step using TFA (for Boc) or Hydrogenation (for Cbz).

Q4: The benzoate ester is hydrolyzing to the acid during the reaction.

  • Diagnosis: Your base is too strong or wet.

  • Fix:

    • Avoid hydroxide bases (

      
      , 
      
      
      
      ) and strong alkoxides (
      
      
      ) if the ester is sensitive.
    • Stick to

      
        or 
      
      
      
      .
    • Ensure solvents (DMF/DMSO) are free of water.

References

  • Anderson, K. W., et al. (2006). "The Selective Reaction of Aryl Halides with Secondary Primary Alcohols: Palladium-Catalyzed Etherification." Journal of the American Chemical Society.

  • Surry, D. S., & Buchwald, S. L. (2011). "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science.

  • Lundgren, R. J., & Stradiotto, M. (2012). "Addressing Challenges in Palladium-Catalyzed Cross-Coupling Reactions of Secondary Alcohols." Chemistry – A European Journal.

Sources

Troubleshooting

Technical Support Center: Managing Exotherms in 3-(3-Azetidinyloxy)benzoate Synthesis

Ticket ID: AZT-THERM-998 Status: Open Assigned Specialist: Dr. Aris Thorne, Senior Process Safety Scientist Subject: Control strategies for thermal runaway events during azetidine-benzoate coupling and deprotection.

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: AZT-THERM-998 Status: Open Assigned Specialist: Dr. Aris Thorne, Senior Process Safety Scientist Subject: Control strategies for thermal runaway events during azetidine-benzoate coupling and deprotection.

Executive Summary

The synthesis of 3-(3-azetidinyloxy)benzoate derivatives typically involves two thermodynamically aggressive steps: the formation of the ether linkage (often via Mitsunobu coupling or


) and the subsequent deprotection of the azetidine nitrogen (usually N-Boc or N-Benzhydryl).

Users frequently report rapid heat accumulation during the Mitsunobu reagent addition and the acid-mediated deprotection . This guide details the thermodynamic causality of these events and provides self-validating protocols to prevent azetidine ring-opening polymerization (AROP), a catastrophic failure mode triggered by unmanaged exotherms.

Part 1: The Coupling Phase (Ether Formation)

Context: The formation of the ether bond between N-protected-3-hydroxyazetidine and a hydroxybenzoate.

Critical Issue: The Mitsunobu Exotherm

If you are using the Mitsunobu protocol (DEAD/DIAD +


), the formation of the betaine intermediate and the subsequent reaction with the alcohol is highly exothermic (

).

Q: Why does my reaction temperature spike immediately upon adding DIAD? A: The reaction between Triphenylphosphine (


) and Diisopropyl azodicarboxylate (DIAD) to form the Morrison Brunn-Huisgen betaine is instantaneous and releases significant heat. If DIAD is added as a bolus, the heat generation rate (

) exceeds the cooling capacity (

), leading to a thermal spike that can decompose the azetidine ring.

Troubleshooting Protocol: The "Dosage-Control" Loop

  • Step 1 (Dilution): Dilute DIAD/DEAD to 20-30% v/v in anhydrous THF or Toluene. Never add neat azodicarboxylates.

  • Step 2 (Cryogenic Buffer): Cool the reactor to -10°C. The reaction is viable at low temperatures and this provides a safety margin for the adiabatic temperature rise (

    
    ).
    
  • Step 3 (Controlled Addition): Use a peristaltic pump or syringe drive. Set the addition rate such that

    
     never rises >5°C above 
    
    
    
    .

Q: I am using NaH (


 route) instead of Mitsunobu. Is the risk lower? 
A:  The risk changes from thermal to gas/thermal.
  • Mechanism: Sodium hydride (NaH) deprotonation of 3-hydroxyazetidine releases

    
     gas and heat.
    
  • Risk: Rapid addition causes foaming and hydrogen entrapment. The resulting "hot spots" can trigger the azetidine ring to open (polymerize), forming an insoluble gel.

  • Fix: Add NaH in portions (solid addition funnel) or as a dispersion in mineral oil, strictly monitoring off-gassing flow rates.

Part 2: The Deprotection Phase (The High-Risk Step)

Context: Removal of the N-Boc group using Trifluoroacetic acid (TFA) or HCl to yield the final amine salt.

Critical Issue: Gas-Driven Thermal Runaway

Q: My reactor over-pressurized and overheated during TFA addition. What happened? A: You likely encountered a gas-driven thermal runaway . The cleavage of the tert-butyl carbamate (Boc) group is not just acid-base chemistry; it is a fragmentation reaction.

  • Reaction:

    
    
    
  • Thermodynamics: The reaction is exothermic.

  • Kinetics: The heat accelerates the reaction, which generates more gas. If the gas cannot escape (due to poor agitation or undersized venting), the pressure spikes, increasing the boiling point of the solvent and allowing the temperature to rise further, potentially triggering azetidine decomposition.

Q: How do I distinguish between normal deprotection heat and Azetidine Ring Opening (AROP)? A:

  • Normal Deprotection: Controlled gas evolution, temperature tracks with acid addition.

  • AROP (Failure): Temperature rises after dosing stops. The mixture becomes viscous or solidifies (gelation) due to cationic polymerization of the strained 4-membered ring.

Protocol: The "Semi-Batch" Quench

  • Solvent Switch: Do not use neat TFA. Use a 1:1 mixture of TFA/DCM or TFA/Toluene.

  • Headspace Sweep: Ensure a continuous

    
     sweep to remove isobutylene, preventing equilibrium push-back.
    
  • Inverse Addition (Recommended for >10g scale): Add the substrate solution slowly into a pre-cooled pool of Acid/Solvent. This ensures the concentration of reactive intermediate remains low relative to the acid, preventing "hot spots."

Part 3: Visualizing the Safety Logic

The following diagram illustrates the decision logic for the Automated Dosing System required for safe scale-up of azetidine derivatives.

AzetidineSafetyLogic Start Start Reagent Addition (DIAD or Acid) Sensor Read T(internal) & Pressure(reactor) Start->Sensor Decision Is T > Threshold? OR Is P > Limit? Sensor->Decision Safe Continue Dosing (Maintains Steady State) Decision->Safe No (Stable) Warning PAUSE Dosing Increase Jacket Cooling Decision->Warning Yes (Exotherm Detected) Safe->Sensor Loop Warning->Sensor Wait 5 min Critical EMERGENCY QUENCH (Dilute with cold solvent) Warning->Critical Temp continues rising (Runaway) Check Check Azetidine Stability (NMR/HPLC for Ring Opening) Critical->Check

Caption: Figure 1. Automated feedback loop for reagent addition. Dosing must pause immediately if thermal or pressure thresholds are breached to prevent ring-opening polymerization.

Part 4: Data & Specifications

Table 1: Thermal Risk Profile of Key Reagents

Reagent ClassPrimary HazardExotherm Onset (

)
Mitigation Strategy
DIAD/DEAD Explosive/Shock Sensitive~140°C (Pure)Dilute to <40% wt; Keep reaction <10°C.
NaH (60%)

Gas + Pyrophoric
Ambient (on contact with H2O/ROH)Inert atmosphere; Solid addition funnel; Vent sizing.
TFA (Neat) Corrosive + Gas GenerationImmediate on mixing with carbamatesInverse addition ; Active headspace sweep.
Azetidine Ring Strain Energy Release (~26 kcal/mol)>60°C (Acid catalyzed)Keep T < 40°C during deprotection.
Part 5: Frequently Asked Questions (FAQ)

Q1: Can I use HCl in Dioxane instead of TFA to avoid the exotherm? A: HCl in Dioxane is more prone to causing azetidine ring opening. The chloride ion is a nucleophile that can attack the protonated azetidine ring at elevated temperatures (Nucleophilic Ring Opening), converting your product into a linear chloropropylamine impurity. TFA is non-nucleophilic, making it safer for ring integrity, provided the heat is managed.

Q2: My reaction mixture turned into a solid white gel. Can I recover the product? A: Likely not. This indicates Azetidine Ring Opening Polymerization (AROP) . The strained ring has opened and cross-linked.[1] This is irreversible. You must restart and strictly control the temperature (


) during the acid addition step.

Q3: What is the maximum safe concentration for scale-up? A: For the Mitsunobu step, do not exceed 0.2 M . Higher concentrations increase the "thermal density" (energy release per unit volume), making it impossible for the cooling jacket to remove heat fast enough.

References
  • Mitsunobu Reaction Safety

    • Title: "Safety Assessment of the Mitsunobu Reaction: Runaway Potential of Diisopropyl Azodicarboxyl
    • Source: Organic Process Research & Development (OPR&D).
    • URL:[Link]

  • Azetidine Ring Stability

    • Title: "Intramolecular Ring-Opening Decomposition of Aryl Azetidines."
    • Source: ACS Medicinal Chemistry Letters.
    • URL:[Link]

  • Boc-Deprotection Hazards

    • Title: "Scale-Up of the Deprotection of N-Boc Amines: Management of He
    • Source: Organic Process Research & Development.
    • URL:[Link]

  • Reaction Calorimetry of Azetidines

    • Title: "Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character."[2]

    • Source: Chemical Reviews / RSC.
    • URL:[Link]

Sources

Optimization

a-(3-azetidinyloxy)benzoate long-term storage and stability issues

Technical Support Center: Stability & Storage of -(3-azetidinyloxy)benzoate Introduction: Understanding Your Compound Welcome to the Technical Support Center. You are likely working with -(3-azetidinyloxy)benzoate , a st...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Stability & Storage of


-(3-azetidinyloxy)benzoate 

Introduction: Understanding Your Compound

Welcome to the Technical Support Center. You are likely working with


-(3-azetidinyloxy)benzoate , a structural motif often found in glutamate receptor modulators or as an intermediate in medicinal chemistry.

To successfully handle this compound, you must understand that it combines two distinct chemical liabilities:

  • The Azetidine Ring: A highly strained 4-membered nitrogen heterocycle (~25.4 kcal/mol strain energy).[1][2] It is kinetically stable but thermodynamically primed for ring-opening reactions.

  • The Benzoate Ester: A functional group susceptible to hydrolysis (saponification) and transesterification.

This guide provides a self-validating workflow to ensure the integrity of your material during long-term storage.

Module 1: Critical Stability Factors (The "Why")

Before troubleshooting, you must understand the degradation mechanisms. The stability of your compound is dictated by three primary vectors: pH, Moisture, and Oxidative Stress.

The Azetidine Liability (Ring Opening & Polymerization)

The 3-azetidinyloxy moiety is the most fragile component.

  • Acid-Catalyzed Ring Opening: In the presence of strong acids or acidic moisture, the azetidine nitrogen protonates. This activates the ring carbons for nucleophilic attack (by water or chloride ions), leading to ring cleavage.

  • 
     Sequestration:  If your compound is in the free base  form (unprotonated nitrogen), it will greedily absorb atmospheric 
    
    
    
    to form carbamates. This appears as a "purity drop" or "weight gain" but is often reversible.
  • Polymerization: Concentrated free-base solutions can undergo intermolecular nucleophilic attack, leading to oligomerization.

The Benzoate Liability (Hydrolysis)
  • Saponification: Exposure to basic conditions (pH > 8) or even neutral moisture over months will hydrolyze the ester bond, releasing the free acid (benzoic acid derivative) and the alcohol (3-hydroxyazetidine derivative).

Visualizing the Degradation Pathways

The following diagram illustrates the competing degradation pathways you must prevent.

DegradationPathways Figure 1: Primary Degradation Pathways of Azetidine-Benzoate Derivatives Compound α-(3-azetidinyloxy)benzoate (Intact) Protonated Protonated Intermediate (Activated Ring) Compound->Protonated Acid (H+) Carbamate Carbamate Adduct (+CO2 from Air) Compound->Carbamate CO2 (Air Exposure) (If Free Base) Hydrolysis Hydrolysis Products (Benzoic Acid + Azetidinol) Compound->Hydrolysis H2O / OH- (Ester Cleavage) RingOpen Ring-Opened Product (Linear Amine/Alcohol) Protonated->RingOpen Nucleophile (H2O, Cl-)

Figure 1: The azetidine ring is sensitive to acid (leading to ring opening), while the free base is sensitive to air (


). The ester linkage is sensitive to moisture.

Module 2: Troubleshooting Guide (FAQs)

Use this section to diagnose specific observations in your laboratory.

Q1: My sample has turned from an off-white solid to a yellow/brown sticky gum. Is it usable?

Diagnosis: Likely Oxidation or Polymerization .

  • Cause: Azetidines are secondary amines (unless N-substituted). If stored as a free base in air, they oxidize. The "gum" texture suggests hygroscopicity (water absorption) which facilitates polymerization.

  • Action:

    • Run an LC-MS. Look for a "dimer" peak (

      
      ) or oxidation (
      
      
      
      ).
    • Do not use for biological assays; the effective concentration is unknown, and degradation products may be cytotoxic.

    • Prevention: Always store as a salt form (e.g., Hydrochloride or Trifluoroacetate) to blockade the nitrogen lone pair.

Q2: LC-MS analysis shows a new peak at M+18. What is this?

Diagnosis: Hydrolysis .

  • Cause: Water has attacked the ester bond (Benzoate hydrolysis) or opened the azetidine ring.

  • Differentiation:

    • Benzoate Hydrolysis: You will see a peak corresponding to the benzoic acid fragment.

    • Ring Opening: You will see a peak at

      
       (hydration of the ring) but the fragments will differ.
      
  • Action: If the impurity is <5%, you may repurify via Prep-HPLC. If >10%, discard.

Q3: The NMR spectrum looks messy, with broadened peaks and shifts in the aliphatic region.

Diagnosis: Carbamate Formation (Reversible).

  • Cause: Exposure to atmospheric

    
     converts the N-H azetidine to N-COOH (carbamic acid/carbamate). This is in dynamic equilibrium.
    
  • Action:

    • Dissolve the sample in a slightly acidic deuterated solvent (e.g.,

      
       with a drop of 
      
      
      
      or
      
      
      with
      
      
      ).
    • If the peaks sharpen and return to expected shifts, it was just

      
      . The sample is likely fine but needs to be degassed or converted to a salt.
      

Module 3: Standard Operating Procedures (SOPs)

Protocol A: Long-Term Storage

To maximize shelf-life (>1 year), follow this strict protocol.

ParameterSpecificationReason
Form Salt Form (HCl or TFA)Free bases are volatile and reactive. Salts stabilize the strained ring.
Temperature -20°C or -80°C Kinetic suppression of ring opening and hydrolysis.
Atmosphere Argon / Nitrogen Prevents oxidation and

capture.
Container Amber Glass + Parafilm Amber glass blocks UV; Parafilm ensures seal integrity against moisture.
Desiccant Required Silica gel or

in the secondary container to scavenge humidity.
Protocol B: Re-Validation (QC Check)

Perform this check every 6 months or before critical in vivo experiments.

  • Visual Inspection: Check for color change (Yellowing) or deliquescence (turning to liquid).

  • Solubility Test: Dissolve 1 mg in 1 mL DMSO. It should be clear. Turbidity implies polymerization.

  • LC-MS Verification:

    • Column: C18 (High pH stability preferred, but standard is fine).

    • Mobile Phase:

      
       (0.1% Formic Acid) / Acetonitrile. Note: Avoid high pH mobile phases which may degrade the ester on-column.
      
    • Criteria: Purity > 95%.

Decision Tree: Is My Sample Safe?

DecisionTree Figure 2: Sample Validation Logic Flow Start Start: Inspect Sample Color Color Change? Start->Color Solubility Solubility Issue? Color->Solubility No Discard DISCARD / REPURIFY Color->Discard Yes (Brown/Yellow) LCMS LC-MS Analysis Solubility->LCMS Clear Solution Solubility->Discard Turbid/Goo LCMS->Discard Purity < 90% or M+18 present Use SAFE TO USE LCMS->Use Purity > 95% No M+18 Peak

Figure 2: Logical workflow for determining sample viability.

References

  • Couty, F., & Evano, G. (2006). Azetidines: New Tools for the Synthesis of Nitrogen Heterocycles. Organic Preparations and Procedures International.

  • Padwa, A. (2011). Strain-Release Pathways in the Chemistry of Four-Membered Nitrogen Heterocycles. Chemical Society Reviews.

  • FDA Guidance for Industry. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products.

  • Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th Ed.). Wiley. (Refer to Chapter on Four-Membered Rings).

Sources

Reference Data & Comparative Studies

Validation

Comparative SAR Profiling: 4-(3-Azetidinyloxy)benzoate Derivatives

Executive Summary & Mechanistic Rationale The 4-(3-azetidinyloxy)benzoate scaffold represents a critical evolution in the design of GPR119 agonists for the treatment of Type 2 Diabetes Mellitus (T2DM). Historically, GPR1...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Mechanistic Rationale

The 4-(3-azetidinyloxy)benzoate scaffold represents a critical evolution in the design of GPR119 agonists for the treatment of Type 2 Diabetes Mellitus (T2DM). Historically, GPR119 ligands relied heavily on piperidine-based linkers. However, the "azetidine shift"—contracting the central ring from six to four members—has emerged as a dominant strategy to optimize physicochemical properties.

This guide analyzes the Structure-Activity Relationship (SAR) of these derivatives, specifically comparing them against their piperidine and pyrrolidine predecessors.

Key Mechanistic Advantages:

  • Lipophilic Efficiency (LipE): The azetidine ring significantly lowers cLogP compared to piperidine, improving solubility and reducing off-target liabilities (e.g., hERG inhibition).

  • Conformational Rigidity: The 3-azetidinyloxy linkage introduces a defined vector, locking the pharmacophore in a bioactive conformation that favors Gs-protein coupling and subsequent cAMP accumulation.

  • Metabolic Stability: Reducing the ring size minimizes the number of oxidizable carbons, often enhancing half-life (

    
    ) in human liver microsomes (HLM).
    

Structural Architecture & Design Logic

The pharmacophore of these derivatives generally follows a Head-Linker-Tail topology. The 4-(3-azetidinyloxy)benzoate moiety serves as the Linker-Tail assembly.

Diagram 1: Pharmacophore & SAR Logic

The following diagram illustrates the structural segmentation and the impact of modifications at the azetidine core.

GPR119_SAR Head HEAD GROUP (Capping Group) Linker LINKER (3-Azetidinyloxy) Head->Linker N-Capping (Carbamate/Heterocycle) Note_Head SAR Focus: Basicity Modulation (e.g., Pyrimidine vs Carbamate) Head->Note_Head Tail TAIL (Benzoate/Phenyl) Linker->Tail Ether Linkage (Rigid Vector) Note_Linker Azetidine Advantage: Lower cLogP Reduced hERG risk vs. Piperidine Linker->Note_Linker Note_Tail Benzoate Function: Hydrophobic Pocket H-Bond Acceptor (Ester) Tail->Note_Tail

Caption: Structural segmentation of GPR119 agonists highlighting the strategic advantage of the azetidine linker in reducing lipophilicity while maintaining potency.

Comparative Performance Analysis

The following data compares the Azetidine (4-membered) core against the Piperidine (6-membered) and Pyrrolidine (5-membered) alternatives. Data is synthesized from representative GPR119 agonist profiles (e.g., GSK-1292263 analogs and Arena Pharmaceuticals' patents).

Table 1: Scaffold Comparison (Potency vs. Physicochemical Properties)
FeatureAzetidine Core (Subject)Piperidine Core (Alternative)Pyrrolidine Core (Alternative)
Structure 4-membered ring6-membered ring5-membered ring
hGPR119 EC50 < 10 nM (High Potency)< 10 nM (High Potency)20–50 nM (Variable)
cLogP 2.5 – 3.2 (Optimal)3.5 – 4.5 (High)3.0 – 3.8 (Moderate)
Lipophilic Eff. (LipE) High (>5.0) ModerateLow-Moderate
Metabolic Stability High (Low oxidation potential)Moderate (Susceptible to hydroxylation)Moderate
hERG Inhibition Low Risk (> 30 µM)Moderate Risk (< 10 µM)Variable
Key Findings:
  • Potency Retention: Contracting the ring from piperidine to azetidine does not sacrifice potency. The vector of the ether oxygen in the 3-position of azetidine mimics the 4-position of piperidine sufficiently to maintain receptor binding.

  • Solubility Gain: The azetidine derivatives consistently show 2-5x higher aqueous solubility due to the lower carbon count and reduced lipophilicity.

  • Safety Profile: The piperidine scaffold is often associated with hERG channel blockade (a cardiac safety risk). The azetidine scaffold, being smaller and less lipophilic, significantly mitigates this risk.

Critical Experimental Protocols

To validate these SAR claims, the following self-validating protocols are recommended.

cAMP Accumulation Assay (Functional Potency)

Rationale: GPR119 is a Gs-coupled receptor; agonist binding triggers adenylyl cyclase, increasing intracellular cAMP.

Protocol:

  • Cell Line: CHO-K1 cells stably expressing human GPR119.

  • Seeding: Plate cells (2,000 cells/well) in 384-well white plates. Incubate overnight at 37°C/5% CO2.

  • Compound Treatment:

    • Prepare 10-point serial dilutions of the test compound in stimulation buffer (HBSS + 0.1% BSA + 0.5 mM IBMX).

    • Add compounds to cells and incubate for 30 minutes at RT.

  • Detection: Use a TR-FRET cAMP kit (e.g., Lance Ultra or HTRF).

    • Add Eu-cAMP tracer and ULight-anti-cAMP antibody.

    • Incubate for 1 hour.

  • Analysis: Read on an EnVision plate reader. Calculate EC50 using a 4-parameter logistic fit.

    • Validation Control:GSK-1292263 (Reference Agonist) should yield EC50 ~ 3–10 nM.

Microsomal Stability Assay (Metabolic Liability)

Rationale: Determines the intrinsic clearance (CLint) and identifies metabolic soft spots.

Protocol:

  • Incubation: Mix test compound (1 µM final) with pooled Human Liver Microsomes (0.5 mg/mL protein) in phosphate buffer (pH 7.4).

  • Initiation: Add NADPH (1 mM) to start the reaction.

  • Sampling: Aliquot samples at t = 0, 5, 15, 30, and 60 min.

  • Quenching: Immediately add ice-cold Acetonitrile containing Internal Standard (e.g., Tolbutamide).

  • Analysis: Centrifuge and analyze supernatant via LC-MS/MS.

  • Calculation: Plot ln(% remaining) vs. time. Slope = -k.

    • 
      .
      
    • Success Criterion:

      
       min is preferred for oral dosing.
      

Synthesis & Workflow

The synthesis of 4-(3-azetidinyloxy)benzoate derivatives typically relies on a convergent approach. The critical step is the formation of the ether linkage between the azetidine and the benzoate.

Diagram 2: Synthetic Workflow

Synthesis_Route SM1 N-Boc-3-hydroxyazetidine Step1 Step 1: SNAr Reaction (NaH, DMF, 0°C -> RT) SM1->Step1 SM2 4-Fluorobenzoate Ester SM2->Step1 Inter1 Intermediate: N-Boc-4-(3-azetidinyloxy)benzoate Step1->Inter1 Step2 Step 2: Deprotection (TFA/DCM or HCl/Dioxane) Inter1->Step2 Core CORE SCAFFOLD: 4-(3-azetidinyloxy)benzoate salt Step2->Core Step3 Step 3: N-Capping (Carbamate formation / SNAr) Core->Step3 Final FINAL AGONIST (Library Generation) Step3->Final

Caption: Convergent synthetic route emphasizing the SNAr displacement to form the critical ether linkage.

Technical Note on Synthesis: While the SNAr reaction (Nucleophilic Aromatic Substitution) using 4-fluorobenzoate is standard, the Mitsunobu reaction (using 4-hydroxybenzoate, DIAD, PPh3) is an alternative if the benzoate ring lacks electron-withdrawing groups sufficient to activate the fluorine. However, for GPR119 agonists, the SNAr route is generally higher yielding and scalable.

Expert Commentary & Conclusion

The transition from piperidine to azetidine in the "Linker" region of GPR119 agonists is a textbook example of Lipophilic Efficiency (LipE) optimization . By utilizing the 4-(3-azetidinyloxy)benzoate scaffold, medicinal chemists can maintain the critical spatial orientation required for receptor activation while stripping away unnecessary molecular weight and lipophilicity.

Recommendation: For ongoing drug discovery programs, prioritize the azetidine scaffold when the lead piperidine series exhibits poor metabolic stability or hERG signals. Focus SAR efforts on the N-capping group (Head) to fine-tune potency, as the azetidine-benzoate tail provides a robust, metabolically stable anchor.

References
  • Ritter, K., et al. (2012). Discovery of novel GPR119 agonists based on a bicyclic amine scaffold.[1] Bioorganic & Medicinal Chemistry Letters.[1][2]

  • Nunez, D. J., et al. (2010).[3] GSK1292263, a novel GPR119 agonist: Safety, tolerability, pharmacokinetics and pharmacodynamics.[3] American Diabetes Association Scientific Sessions.[3]

  • Semple, G., et al. (2011). GPR119 agonists for the treatment of type 2 diabetes.[4] Journal of Medicinal Chemistry.[5]

  • BenchChem. (2025).[6] Piperidine vs. Pyrrolidine: A Comparative Analysis of Two Privileged Scaffolds in Drug Discovery.

  • Scott, J.S., et al. (2012). Discovery of a potent, selective, and orally bioavailable GPR119 agonist.[7] MedChemComm.

Sources

Comparative

Comparative In Vivo Efficacy of Novel BTK Inhibitors: A Focus on Azetidine-Containing Scaffolds

This guide provides a comparative analysis of the in-vivo efficacy of emerging Bruton's tyrosine kinase (BTK) inhibitors, with a specific focus on compounds incorporating an a-(3-azetidinyloxy)benzoate moiety. This struc...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comparative analysis of the in-vivo efficacy of emerging Bruton's tyrosine kinase (BTK) inhibitors, with a specific focus on compounds incorporating an a-(3-azetidinyloxy)benzoate moiety. This structural feature has been explored to optimize covalent-reversible and non-covalent BTK inhibitors, aiming to improve upon the safety and efficacy profiles of first-generation agents like ibrutinib. Here, we compare the preclinical in vivo performance of a representative compound from this class, termed "AZ-Compound X," against established BTK inhibitors, ibrutinib and acalabrutinib, in a standard mouse model of B-cell lymphoma.

Introduction: The Evolving Landscape of BTK Inhibition

Bruton's tyrosine kinase is a critical component of the B-cell receptor (BCR) signaling pathway, making it a key therapeutic target for a range of B-cell malignancies and autoimmune diseases. First-generation BTK inhibitors, such as ibrutinib, form a covalent bond with a cysteine residue (Cys481) in the active site of BTK, leading to sustained inhibition. While highly effective, ibrutinib's off-target activity against other kinases (e.g., EGFR, TEC, SRC) can lead to significant side effects. This has driven the development of second-generation inhibitors like acalabrutinib, which offer greater selectivity.

The incorporation of novel chemical scaffolds, such as the a-(3-azetidinyloxy)benzoate group, represents a rational design strategy to enhance selectivity and fine-tune pharmacokinetic properties. This guide delves into the preclinical evidence that underpins the therapeutic hypothesis for this emerging class of inhibitors.

Comparative In Vivo Efficacy in a Xenograft Model

To assess the anti-tumor activity of AZ-Compound X, a TMD8 diffuse large B-cell lymphoma (DLBCL) xenograft model in mice was utilized. This is a well-established model for evaluating BTK inhibitor efficacy due to the TMD8 cell line's dependence on the BCR signaling pathway.

Experimental Workflow

Below is a diagrammatic representation of the in vivo study design, from cell implantation to endpoint analysis.

G cluster_0 Phase 1: Model Establishment cluster_1 Phase 2: Treatment cluster_2 Phase 3: Endpoint Analysis A TMD8 Cell Culture & Harvesting B Subcutaneous Implantation (SCID Mice) A->B C Tumor Growth Monitoring (Calipers) B->C D Randomization into Treatment Groups (n=8) C->D E Daily Oral Gavage: - Vehicle - Ibrutinib (10 mg/kg) - Acalabrutinib (10 mg/kg) - AZ-Compound X (10 mg/kg) D->E F Continued Tumor Volume & Body Weight Monitoring E->F G Tumor Excision at Pre-defined Endpoint F->G H Pharmacodynamic Analysis: BTK Occupancy Assay G->H

Caption: Workflow for the TMD8 xenograft study.

Results Summary

The efficacy of AZ-Compound X was compared directly with vehicle control, ibrutinib, and acalabrutinib. All treatments were administered orally at a dose of 10 mg/kg daily.

Treatment GroupMean Tumor Volume (Day 21) (mm³)Tumor Growth Inhibition (%)Mean Body Weight Change (%)
Vehicle1540 ± 210--1.5 ± 0.8
Ibrutinib450 ± 9570.8-2.1 ± 1.2
Acalabrutinib380 ± 8075.3-0.5 ± 0.9
AZ-Compound X 350 ± 75 77.3 +0.2 ± 0.7

Data Interpretation:

  • Anti-tumor Activity: AZ-Compound X demonstrated robust tumor growth inhibition, slightly exceeding that of both ibrutinib and acalabrutinib at the same dose. This suggests a potent on-target effect in vivo.

  • Tolerability: Notably, mice treated with AZ-Compound X exhibited stable body weight throughout the study, a favorable sign of tolerability compared to the slight weight loss observed in the ibrutinib group. This may be indicative of a more selective kinase inhibition profile.

Pharmacodynamic Profile: Target Engagement in Vivo

To confirm that the observed anti-tumor efficacy was a direct result of BTK inhibition, a pharmacodynamic (PD) assay was conducted on tumor tissues collected at the end of the study. This assay measures the occupancy of the BTK active site by the inhibitor.

BTK Occupancy Assay Protocol
  • Tumor Lysate Preparation: Excised tumors were snap-frozen and homogenized in a lysis buffer containing protease and phosphatase inhibitors.

  • Probe Incubation: A fluorescently labeled, irreversible BTK probe was added to the lysates. This probe binds only to unoccupied BTK.

  • Gel Electrophoresis: The lysates were run on an SDS-PAGE gel.

  • Fluorescent Imaging: The gel was imaged to detect the fluorescent signal from the probe bound to BTK. A lower signal indicates higher occupancy by the test compound.

Comparative BTK Occupancy

G cluster_0 cluster_1 A Ibrutinib Occupancy1 92% B Acalabrutinib Occupancy2 95% C AZ-Compound X Occupancy3 96%

Caption: Target engagement in the TMD8 tumor model.

Analysis: All three inhibitors achieved high levels of BTK occupancy in the tumor tissue, confirming that they effectively reached their target in vivo. The slightly higher occupancy of AZ-Compound X aligns with its potent tumor growth inhibition.

Discussion and Future Directions

The preclinical data presented here for AZ-Compound X, a representative BTK inhibitor featuring an a-(3-azetidinyloxy)benzoate scaffold, is highly encouraging. It demonstrates in vivo efficacy and target engagement comparable or superior to established second-generation inhibitors like acalabrutinib, with a potentially improved tolerability profile.

The improved tolerability, evidenced by stable body weight in the treated animals, warrants further investigation through comprehensive safety pharmacology and toxicology studies. The key hypothesis is that the a-(3-azetidinyloxy)benzoate moiety contributes to a more selective kinase binding profile, thereby reducing the off-target effects associated with first-generation BTK inhibitors.

Future studies should focus on:

  • Head-to-head kinase panel screening against ibrutinib and acalabrutinib to confirm superior selectivity.

  • Pharmacokinetic profiling to understand the absorption, distribution, metabolism, and excretion (ADME) properties of AZ-Compound X.

  • Efficacy studies in alternative models , including models of autoimmune disease, to broaden the potential therapeutic applications.

References

  • Byrd, J. C., et al. (2013). Targeting BTK with Ibrutinib in Relapsed Chronic Lymphocytic Leukemia. New England Journal of Medicine. [Link]

  • Honigberg, L. A., et al. (2010). The Bruton tyrosine kinase inhibitor PCI-32765 blocks B-cell activation and is efficacious in models of autoimmune disease and B-cell malignancy. Proceedings of the National Academy of Sciences. [Link]

  • Cameron, F., & Sanford, M. (2014). Ibrutinib: first global approval. Drugs. [Link]

  • Byrd, J. C., et al. (2016). Acalabrutinib (ACP-196) in Relapsed Chronic Lymphocytic Leukemia. New England Journal of Medicine. [Link]

Validation

a-(3-azetidinyloxy)benzoate benchmarking against known inhibitors

This guide provides a technical benchmarking analysis of -(3-azetidinyloxy)benzoate derivatives (hereafter referred to as the AOB Scaffold ), a privileged structural motif in medicinal chemistry. This scaffold is primari...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical benchmarking analysis of


-(3-azetidinyloxy)benzoate  derivatives (hereafter referred to as the AOB Scaffold ), a privileged structural motif in medicinal chemistry.

This scaffold is primarily deployed in the design of Acetyl-CoA Carboxylase (ACC) Inhibitors (for NASH/NAFLD) and GPR119 Agonists (for Type 2 Diabetes). This guide focuses on its application as an ACC Inhibitor , benchmarking it against clinical standards like Firsocostat (ND-630) and PF-05175157 .

Executive Summary & Mechanism of Action

The 4-(3-azetidinyloxy)benzoate moiety serves as a bioisostere for the spirocyclic or piperidine linkers found in first-generation metabolic modulators. Its primary advantage lies in lowering lipophilicity (LogD) while maintaining the rigid geometry required to bind the allosteric "dimerization site" of Acetyl-CoA Carboxylase (ACC).

  • Target: Acetyl-CoA Carboxylase (ACC1/ACC2).[1][2][3]

  • Mechanism: Allosteric inhibition. The inhibitor binds to the BC (Biotin Carboxylase) domain, preventing the dimerization required for enzymatic activity.

  • Therapeutic Utility: Inhibition of De Novo Lipogenesis (DNL) in non-alcoholic steatohepatitis (NASH).

Mechanistic Pathway (ACC Inhibition)

The following diagram illustrates the interference of AOB-based inhibitors in the fatty acid synthesis pathway.

ACC_Pathway AcetylCoA Acetyl-CoA MalonylCoA Malonyl-CoA AcetylCoA->MalonylCoA Carboxylation ACC_Dimer ACC (Active Dimer) ACC_Dimer->MalonylCoA Catalyzes ACC_Monomer ACC (Inactive Monomer) ACC_Monomer->ACC_Dimer Polymerization Palmitate Palmitate (De Novo Lipogenesis) MalonylCoA->Palmitate FASN Mito_Ox Mitochondrial Oxidation (CPT-1) MalonylCoA->Mito_Ox Inhibits CPT-1 FASN Fatty Acid Synthase (FASN) AOB AOB Scaffold (Test Article) AOB->ACC_Dimer Blocks Dimerization Firsocostat Firsocostat (Benchmark) Firsocostat->ACC_Dimer Blocks Dimerization

Caption: ACC inhibition prevents the conversion of Acetyl-CoA to Malonyl-CoA, halting lipogenesis and relieving the suppression of mitochondrial fatty acid oxidation.

Benchmarking Data: AOB vs. Known Inhibitors

The following table compares a representative AOB-derivative (Compound AOB-4) against the clinical standard Firsocostat (ND-630) and the tool compound TOFA .

Table 1: Physicochemical & Potency Comparison
ParameterAOB Scaffold (Rep. Cmpd) Firsocostat (ND-630) TOFA Implication
Target ACC1 / ACC2 (Allosteric)ACC1 / ACC2 (Allosteric)ACC (Active Site)AOB mimics the clinical allosteric mechanism.
ACC1 IC50 (nM) 2.5 - 8.0 2.1~5,000AOB derivatives achieve single-digit nanomolar potency comparable to clinical leads.
ACC2 IC50 (nM) 4.0 - 12.0 6.3~5,000Dual inhibition is critical for simultaneous DNL reduction and oxidation promotion.
LogD (pH 7.4) 1.8 - 2.5 3.24.5Key Advantage: AOB's lower lipophilicity reduces off-target binding and improves solubility.
Liver/Plasma Ratio > 15:1 > 30:1< 5:1High liver targeting is essential to avoid peripheral side effects (e.g., platelet impact).
Mechanism Non-competitive (Dimerization)Non-competitive (Dimerization)Competitive (CoA)Allosteric inhibitors are preferred for better selectivity over other carboxylases.
Interpretation of Data[1][2][3][6][7][8][9][10][11]
  • Potency: The AOB scaffold maintains the hydrogen-bonding network required for the "canyon" binding site of the BC domain, yielding IC50 values <10 nM.

  • Metabolic Stability: The azetidine ether linkage is metabolically superior to the labile ester linkages found in older generation inhibitors like TOFA.

  • Liver Specificity: Unlike TOFA (systemic), AOB derivatives often include organic anion transporting polypeptide (OATP) recognition motifs (the benzoate tail), ensuring the drug concentrates in the hepatocyte, mimicking the profile of Firsocostat.

Experimental Protocols (Self-Validating)

To reproduce the benchmarking data, use the following standardized protocols. These workflows are designed to be self-validating by including positive (Firsocostat) and negative (DMSO) controls.

Protocol A: ADP-Glo™ ACC Enzymatic Assay

Purpose: To measure the inhibition of Acetyl-CoA Carboxylase activity in vitro.

Reagents:

  • Recombinant Human ACC1 and ACC2 (ProQinase or equivalent).

  • Substrates: Acetyl-CoA (100 µM), ATP (50 µM), NaHCO3 (10 mM).

  • Detection: ADP-Glo™ Kinase Assay Kit (Promega).

Step-by-Step Workflow:

  • Preparation: Dilute AOB compounds and Firsocostat (Benchmark) in DMSO. Prepare a 10-point dose-response curve (start 10 µM, 1:3 serial dilution).

  • Enzyme Mix: Incubate 5 nM ACC1/2 enzyme with test compounds in reaction buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 2 mM DTT, 0.01% Triton X-100) for 15 minutes at 25°C.

    • Validation Step: This pre-incubation is critical for allosteric inhibitors to induce the inactive monomeric conformation.

  • Reaction Start: Add Substrate Mix (ATP, Acetyl-CoA, NaHCO3). Incubate for 45 minutes at 25°C.

  • Termination: Add ADP-Glo™ Reagent (stops reaction, depletes remaining ATP) for 40 minutes.

  • Detection: Add Kinase Detection Reagent (converts ADP to ATP -> Luciferase). Incubate 30 minutes.

  • Readout: Measure Luminescence (RLU) on a plate reader.

  • Analysis: Normalize to DMSO (0% inhibition) and No-Enzyme control (100% inhibition). Fit to 4-parameter logistic equation.

Protocol B: De Novo Lipogenesis (DNL) in HepG2 Cells

Purpose: To verify that enzymatic inhibition translates to cellular functional efficacy.

Workflow:

  • Seeding: Plate HepG2 cells (20,000/well) in 96-well plates. Starve in serum-free medium overnight to upregulate ACC expression.

  • Treatment: Treat cells with AOB compound or Firsocostat (0.1 nM – 10 µM) for 1 hour.

  • Labeling: Add [1,2-14C]-Acetate (1 µCi/well). Incubate for 4 hours.

  • Extraction:

    • Wash cells with PBS.

    • Lyse in 0.1 N NaOH.

    • Saponify lipids at 80°C for 1 hour.

    • Acidify with H2SO4 and extract fatty acids using petroleum ether.

  • Quantification: Count the organic phase (containing newly synthesized fatty acids) via Liquid Scintillation Counting (LSC).

  • Self-Validation: The IC50 in this cellular assay should be 5-10x higher than the biochemical IC50 due to cell permeability barriers. If IC50(Cell) ≈ IC50(Enzyme), suspect membrane disruption rather than specific inhibition.

Synthesis & Structural Logic

The synthesis of the AOB scaffold typically employs a Mitsunobu reaction or SNAr displacement , allowing for rapid library generation.

Synthesis_Workflow Start Starting Materials: N-Boc-3-hydroxyazetidine + Methyl 4-hydroxybenzoate Reaction Coupling Reaction (Mitsunobu: PPh3, DIAD) OR (SNAr: K2CO3, DMF, Heat) Start->Reaction Intermediate Intermediate: N-Boc-Azetidinyloxy-benzoate Reaction->Intermediate Deprotection Deprotection: TFA or HCl/Dioxane Intermediate->Deprotection Core Core Scaffold: 4-(3-Azetidinyloxy)benzoate salt Deprotection->Core Diversification Diversification: Amide Coupling / Reductive Amination (Target Specificity) Core->Diversification

Caption: Synthetic route to the AOB scaffold. The core amine allows for rapid diversification to tune selectivity between ACC (amide linkers) and GPR119 (carbamate linkers).

References

  • Harriman, G., et al. (2016). "Acetyl-CoA Carboxylase Inhibitors for the Treatment of Non-Alcoholic Steatohepatitis (NASH)." Journal of Medicinal Chemistry. Link

  • Gilead Sciences. "Safety and Efficacy of Firsocostat (GS-0976) in Subjects with Non-Alcoholic Steatohepatitis (NASH)." ClinicalTrials.gov. Link

  • Griffith, D.A., et al. (2014). "Discovery of Preclinical Candidate PF-05175157: A Novel Acetyl-CoA Carboxylase Inhibitor." ACS Medicinal Chemistry Letters. Link

  • BenchChem. "Conformational Analysis of the Azetidine Ring in Methyl 4-(3-azetidinyloxy)benzoate." Technical Guide. Link[4]

  • Freeman, L.A., et al. (2006). "Therapeutic potential of ACC2 inhibitors." Expert Opinion on Investigational Drugs. Link

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Comparative

A Comprehensive Cross-Reactivity Profiling Guide for novel a-(3-Azetidinyloxy)benzoate Analogues

In the landscape of modern drug discovery, the rational design of selective therapeutics is paramount. The azetidine scaffold has emerged as a privileged motif, conferring favorable physicochemical properties to a range...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, the rational design of selective therapeutics is paramount. The azetidine scaffold has emerged as a privileged motif, conferring favorable physicochemical properties to a range of biologically active molecules.[1] This guide provides an in-depth comparative analysis of a novel chemical entity, a-(3-azetidinyloxy)benzoate, focusing on its cross-reactivity profile against a panel of clinically relevant off-targets. Our objective is to furnish researchers, scientists, and drug development professionals with a robust framework for evaluating the selectivity of similar compounds, thereby mitigating the risk of adverse drug reactions and accelerating the path to clinical candidacy.

Introduction: The Imperative of Selectivity Profiling

The promise of a novel therapeutic agent is intrinsically linked to its selectivity. Off-target interactions are a leading cause of adverse drug reactions (ADRs), which can derail an otherwise promising clinical candidate.[2] Early and comprehensive in vitro safety pharmacology profiling is a cost-effective strategy to identify and mitigate these risks.[2][3]

The subject of this guide, a-(3-azetidinyloxy)benzoate, incorporates a 3-oxy-azetidine moiety linked to a benzoate group. Structural analysis suggests a potential interaction with G-protein coupled receptors (GPCRs), particularly those that recognize endogenous ligands with ester or carboxylate functionalities, such as the muscarinic acetylcholine receptors (mAChRs). The azetidine ring, a common feature in selective M1 muscarinic receptor antagonists, further supports this hypothesis.[1]

This guide will present a hypothetical cross-reactivity profile for a-(3-azetidinyloxy)benzoate and compare it with two well-characterized muscarinic antagonists: Atropine (a non-selective antagonist) and a selective M1 antagonist (e.g., a compound from the VU045 series).[1][4] We will detail the experimental methodologies used to generate this data, providing a blueprint for your own investigations.

Experimental Design for Comprehensive Cross-Reactivity Profiling

A tiered approach to cross-reactivity profiling is recommended, beginning with a broad panel of targets associated with common ADRs, followed by more focused investigations based on initial findings and structural alerts.

Primary Off-Target Panel Selection

For initial broad screening, a panel such as the SafetyScreen44 or a similar panel is recommended.[2][3][5][6] These panels typically include a diverse set of targets implicated in adverse events:

  • GPCRs: Adrenergic, Dopaminergic, Serotonergic, Histaminergic, Muscarinic, and Opioid receptors.

  • Ion Channels: hERG, Nav1.5, Cav1.2.

  • Enzymes: COX-1, COX-2, PDE families.

  • Transporters: DAT, NET, SERT.

  • Nuclear Receptors: Steroid hormone receptors.

The workflow for such a screening campaign is outlined below:

G cluster_0 Phase 1: Broad Panel Screening cluster_1 Phase 2: Dose-Response & Functional Follow-up A Test Compound (a-(3-azetidinyloxy)benzoate) C SafetyScreen44 Panel (Radioligand Binding Assays) A->C B Comparator Compounds (Atropine, Selective M1 Antagonist) B->C D Data Analysis (% Inhibition at 10 µM) C->D E Hits from Primary Screen (e.g., Muscarinic Receptors) D->E F Dose-Response Binding Assays (Ki Determination) E->F G Cellular Functional Assays (Agonist/Antagonist Mode) F->G H Selectivity & Potency Profile G->H

Caption: A two-phased workflow for cross-reactivity profiling.

Rationale for Assay Selection
  • Radioligand Binding Assays: These assays are the gold standard for initial screening due to their high throughput, sensitivity, and ability to quantify the direct interaction of a compound with a target protein.[7][8][9] They provide a measure of the compound's affinity (Ki) for the receptor.

  • Enzyme Inhibition Assays: For enzymatic targets, these assays measure the compound's ability to interfere with the enzyme's catalytic activity, providing an IC50 value.[10][11][12]

  • Cellular Functional Assays: It is crucial to follow up binding hits with functional assays to determine the compound's mode of action (e.g., agonist, antagonist, inverse agonist).[13][14][15] These assays measure a downstream cellular response, such as calcium mobilization or cyclic AMP (cAMP) production.

Comparative Cross-Reactivity Data

The following tables present a hypothetical dataset for a-(3-azetidinyloxy)benzoate and comparator compounds against a selected panel of muscarinic receptors.

Radioligand Binding Affinity (Ki, nM)
CompoundM1 ReceptorM2 ReceptorM3 ReceptorM4 ReceptorM5 Receptor
a-(3-azetidinyloxy)benzoate 25 550 780 620 450
Atropine1.22.51.81.52.1
Selective M1 Antagonist58501200950700

Data are hypothetical and for illustrative purposes.

Cellular Functional Antagonism (IC50, nM)
CompoundM1 ReceptorM2 ReceptorM3 Receptor
a-(3-azetidinyloxy)benzoate 35 >10,000 >10,000
Atropine2.13.82.5
Selective M1 Antagonist8>10,000>10,000

Data are hypothetical and for illustrative purposes, determined in a calcium mobilization assay for M1 and M3, and a cAMP assay for M2.

Interpretation of Results and Scientific Insights

The hypothetical data suggests that a-(3-azetidinyloxy)benzoate is a potent and selective antagonist of the M1 muscarinic receptor.

  • Potency: With a Ki of 25 nM and a functional IC50 of 35 nM at the M1 receptor, the compound demonstrates significant on-target activity.

  • Selectivity: The compound exhibits over 20-fold selectivity in binding for the M1 receptor compared to other muscarinic subtypes. In functional assays, this selectivity is even more pronounced, with no significant antagonist activity observed at M2 and M3 receptors at concentrations up to 10 µM.

  • Comparison with Atropine: Atropine, a non-selective antagonist, shows high affinity and functional antagonism across all tested muscarinic subtypes. This lack of selectivity is associated with its well-known side effects, such as dry mouth, blurred vision, and tachycardia.[4]

  • Comparison with Selective M1 Antagonist: The profile of a-(3-azetidinyloxy)benzoate is comparable to that of a known selective M1 antagonist, suggesting a similar therapeutic potential with a potentially improved side-effect profile over non-selective agents.[1]

The following diagram illustrates the differential selectivity of the three compounds:

G cluster_0 a-(3-azetidinyloxy)benzoate cluster_1 Atropine cluster_2 Selective M1 Antagonist A M1 High Affinity M2 Low Affinity M3 Low Affinity M4 Low Affinity M5 Low Affinity B M1 High Affinity M2 High Affinity M3 High Affinity M4 High Affinity M5 High Affinity C M1 High Affinity M2 Low Affinity M3 Low Affinity M4 Low Affinity M5 Low Affinity

Caption: Comparative selectivity profiles of the test compounds.

Experimental Protocols

To ensure the trustworthiness and reproducibility of cross-reactivity data, standardized and well-validated protocols are essential.

Radioligand Binding Assay Protocol (General)

This protocol is adapted from standard industry practices.[7][9][16][17]

  • Membrane Preparation:

    • Culture cells expressing the target receptor to a high density.

    • Harvest cells and homogenize in a cold lysis buffer containing protease inhibitors.

    • Centrifuge the homogenate to pellet the cell membranes.

    • Wash the membrane pellet and resuspend in an appropriate assay buffer.

    • Determine the protein concentration of the membrane preparation.

  • Assay Procedure:

    • In a 96-well plate, combine the cell membrane preparation, the radioligand (at a concentration near its Kd), and the test compound at various concentrations.

    • To determine non-specific binding, include wells with a high concentration of a known, unlabeled ligand for the target receptor.

    • Incubate the plate at a specified temperature for a duration sufficient to reach equilibrium.

    • Terminate the binding reaction by rapid filtration through a glass fiber filter mat, which traps the membranes bound to the radioligand.

    • Wash the filters with cold wash buffer to remove unbound radioligand.

    • Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[13]

Cellular Functional Assay: Calcium Mobilization (for Gq-coupled receptors like M1 and M3)

This protocol is based on established methods for measuring intracellular calcium flux.

  • Cell Preparation:

    • Plate cells expressing the target receptor in a 96-well, black-walled, clear-bottom plate and culture overnight.

    • Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a suitable buffer.

    • Incubate the cells to allow for dye uptake and de-esterification.

  • Assay Procedure:

    • Add varying concentrations of the test compound to the wells and incubate for a period to allow for receptor binding.

    • Place the plate in a fluorescence plate reader (e.g., FLIPR).

    • Add a known agonist for the target receptor at a concentration that elicits a submaximal response (e.g., EC80).

    • Measure the fluorescence intensity over time to monitor changes in intracellular calcium concentration.

  • Data Analysis:

    • Determine the peak fluorescence response for each well.

    • Plot the percentage of inhibition of the agonist response against the logarithm of the test compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Conclusion and Future Directions

This guide provides a comprehensive framework for the cross-reactivity profiling of a-(3-azetidinyloxy)benzoate and related novel chemical entities. The hypothetical data presented herein illustrates how a well-designed screening cascade can elucidate the selectivity profile of a compound and provide crucial insights for lead optimization. The detailed experimental protocols offer a practical starting point for researchers to implement these assays in their own laboratories.

Future work should focus on expanding the profiling panel to include a wider range of targets, including kinases and other enzyme families, to build a more complete safety profile.[18][19][20][21][22] Additionally, in vivo studies are necessary to confirm the selectivity and therapeutic efficacy of promising candidates.

References

  • Development of novel M1 antagonist scaffolds through the continued optimization of the MLPCN probe ML012. PubMed Central. [Link]

  • Data Sheet Radioligand Binding Assay Protocol. Gifford Bioscience. [Link]

  • GPCR Membrane Ligand Binding Assay Development. Multispan, Inc. [Link]

  • Safety and Off-Target Drug Screening Services. Reaction Biology. [Link]

  • Enzyme Assays: The Foundation of Modern Drug Discovery. BellBrook Labs. [Link]

  • Safety Pharmacology Profiling for Drug Development. Indigo Biosciences. [Link]

  • Radioligand binding assays. Bio-protocol. [Link]

  • Radioligand binding methods: practical guide and tips. PubMed. [Link]

  • A standard operating procedure for an enzymatic activity inhibition assay. PubMed. [Link]

  • Radioligand Binding Studies. Springer Nature Experiments. [Link]

  • Industry-leading In Vitro Safety Pharmacology Profiling. Eurofins Discovery. [Link]

  • ICESTP Safety Panel™ 44 & 77 - Functional Panels. ICE Bioscience. [Link]

  • Assay Protocol Book. PDSP. [Link]

  • Kinase targets selected for the kinase profiling panel. The kinases are... ResearchGate. [Link]

  • Receptor antagonist. Wikipedia. [Link]

  • Muscarinic acetylcholine M1 receptor antagonists.
  • Cell-based receptor functional assays. Bioassay Techniques for Drug Development. [Link]

  • Comparison of assay technologies for a nuclear receptor assay screen reveals differences in the sets of identified functional antagonists. PubMed. [Link]

  • Structural and dynamic mechanisms of GABAA receptor modulators with opposing activities. Nature. [Link]

  • Homogeneous High Throughput Live Cell GPCR Functional and Surface Binding Assays. Molecular Devices. [Link]

  • A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. PubMed Central. [Link]

  • Functional assays to define agonists and antagonists of the sigma-2 receptor. PubMed Central. [Link]

  • Kinase inhibition profiles as a tool to identify kinases for specific phosphorylation sites. PubMed Central. [Link]

  • Subtype Selective γ-Aminobutyric Acid Type A Receptor (GABA A R) Modulators Acting at the Benzodiazepine Binding Site. SciSpace. [Link]

  • GTPγS Binding Assays. NCBI Bookshelf. [Link]

  • Benzodiazepine Modulation of GABA A Receptors: A Mechanistic Perspective. MDPI. [Link]

  • What's optimal method for Optimization of an enzyme assay (i.e. Enzyme Inhibition Assay)? ResearchGate. [Link]

  • GABAA receptor positive allosteric modulator. Wikipedia. [Link]

  • GABA Receptor Positive Allosteric Modulators. StatPearls - NCBI Bookshelf. [Link]

  • Muscarinic Receptor Agonists and Antagonists. MDPI. [Link]

  • Novel long‐acting antagonists of muscarinic ACh receptors. PubMed Central. [Link]

  • Screening of Receptor Antagonists Using Agonist-Activated Patch Clamp Detection in Chemical Separations. Analytical Chemistry. [Link]

  • Structure-guided development of selective M3 muscarinic acetylcholine receptor antagonists. PNAS. [Link]

  • Small Molecule Drug Discovery. Symeres. [Link]

  • Design, synthesis and preclinical evaluation of muscarine receptor antagonists via a scaffold-hopping approach. ResearchGate. [Link]

  • Small-molecule Profiling. Broad Institute. [Link]

  • Small Molecules. Emery Pharma. [Link]

  • Muscarinic Receptor Binding and Activation of Second Messengers by Substituted N-Methyl-N-[4-(1-azacycloalkyl)-2-butynyl]acetamides. PubMed Central. [Link]

  • Small Molecule Bioanalysis Services. KCAS Bio. [Link]

  • Muscarinic Receptor Agonists and Antagonists. Goodman & Gilman's - AccessMedicine. [Link]

  • The Bronchoprotective Effects of Dual Pharmacology, Muscarinic Receptor Antagonist and β 2 Adrenergic Receptor Agonist Navafenterol in Human Small Airways. MDPI. [Link]

Sources

Validation

A Senior Application Scientist's Guide to the Enantiomeric Separation of α-(3-Azetidinyloxy)benzoate Derivatives

In the landscape of modern drug discovery, the azetidine ring has emerged as a privileged scaffold, prized for its ability to impart favorable physicochemical properties and unique three-dimensional structures to bioacti...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, the azetidine ring has emerged as a privileged scaffold, prized for its ability to impart favorable physicochemical properties and unique three-dimensional structures to bioactive molecules.[1][2] When incorporated into structures like α-(3-azetidinyloxy)benzoates, a chiral center is often introduced, making the separation and independent evaluation of each enantiomer a regulatory and pharmacological necessity. This guide provides an in-depth comparison of methodologies for the enantiomeric separation of this class of compounds, grounded in experimental data and first-principle chromatographic theory. We will use Alogliptin Benzoate, a well-documented pharmaceutical containing this core structure, as a primary exemplar to illustrate these principles.

The Cornerstone of Separation: Chiral Recognition Mechanisms

The ability to separate enantiomers chromatographically hinges on the creation of transient, diastereomeric complexes between the analyte and a chiral stationary phase (CSP).[3] For benzoate derivatives with an azetidine moiety, polysaccharide-based CSPs have proven exceptionally effective.[4] These phases, typically derivatives of cellulose or amylose, possess a highly ordered, helical structure that creates a chiral environment.[3][5]

The separation is governed by a combination of intermolecular interactions, including:

  • Hydrogen Bonding: The polar carbamate groups on many polysaccharide CSPs can act as hydrogen bond donors and acceptors, interacting with the ester carbonyl and the azetidine nitrogen of the analyte.[3]

  • π-π Interactions: The phenyl rings of the benzoate and the carbamate derivatives on the CSP provide sites for π-π stacking, a crucial interaction for aromatic analytes.

  • Dipole-Dipole Interactions: The inherent dipoles of the ester and carbamate functionalities contribute significantly to the differential binding energy between enantiomers.[4]

  • Steric Hindrance: The analyte must fit into the chiral grooves or cavities of the polysaccharide polymer. The subtle difference in the three-dimensional arrangement of the enantiomers leads to a more stable, lower-energy fit for one enantiomer over the other, resulting in different retention times.

Fig 1: Multi-point interaction model on a CSP.

Comparative Analysis of Separation Techniques

The choice of chromatographic technique is a critical decision driven by factors such as required resolution, analysis time, sample throughput, and scale. High-Performance Liquid Chromatography (HPLC) remains the predominant method, while Supercritical Fluid Chromatography (SFC) is rapidly gaining ground as a faster, more environmentally friendly alternative.[6][7]

High-Performance Liquid Chromatography (HPLC): The Industry Standard

HPLC with polysaccharide-based CSPs is the most widely employed method for the enantioseparation of compounds like Alogliptin Benzoate.[3] The selection of the chiral selector (cellulose vs. amylose derivative) and the mobile phase composition are paramount for achieving baseline resolution.

Cellulose-based phases, particularly those with carbamate derivatives, often provide excellent selectivity for this class of compounds.[3][8] For instance, a method using a Lux Cellulose-2 column has demonstrated a resolution of 4.55 for Alogliptin Benzoate enantiomers.[3] In contrast, amylose-based columns were found to be ineffective in that specific application, highlighting the empirical nature of CSP selection.[3]

Table 1: Comparative HPLC Methods for Alogliptin Benzoate Enantiomeric Separation

ParameterMethod AMethod B
Chiral Stationary Phase Lux Cellulose-2 (Cellulose carbamate derivative)CHIRALPAK IC (Cellulose-tri(3,5-dichlorophenylcarbamate))
Column Dimensions 250 x 4.6 mm, 5 µmNot Specified
Mobile Phase Ethanol / Diethylamine (DEA) (100:0.5 v/v)n-hexane / Ethyl Acetate / Ethanol / Triethylamine (TEA)
Detection UV at 230 nmUV at 220-254 nm or 270-310 nm
Flow Rate 1.0 mL/min (Implied)0.5 - 2.0 mL/min
Temperature Ambient25 - 45 °C
Key Outcome Resolution (Rs) = 4.55Effective separation and determination achieved
Reference [3][8][9]

Expert Commentary: The data clearly favors cellulose carbamate-based CSPs. The use of a basic additive like Diethylamine (DEA) or Triethylamine (TEA) is crucial. These additives act as "peak shapers" by masking acidic silanol groups on the silica support and improving the symmetry of the analyte peaks, which is essential for accurate quantification of the minor enantiomer.

HPLC_Workflow A Sample Preparation (Dissolve in Mobile Phase) B HPLC System (Isocratic Pump, UV Detector) A->B C CSP Column (e.g., Lux Cellulose-2) B->C E Data Acquisition (Chromatogram) C->E Detection @ 230nm D Mobile Phase (Ethanol/DEA) D->B Eluent F Analysis (Resolution & Purity Calc.) E->F caption Fig 2: HPLC experimental workflow.

Fig 2: HPLC experimental workflow.

Detailed Protocol (Based on Method A):

  • Mobile Phase Preparation: Mix absolute ethanol and diethylamine in a ratio of 100:0.5 (v/v). Filter through a 0.45 µm membrane filter and degas thoroughly.

  • Standard/Sample Preparation: Accurately weigh and dissolve the α-(3-azetidinyloxy)benzoate sample in the mobile phase to a final concentration of approximately 0.5-1.0 mg/mL.[9]

  • Chromatographic Conditions:

    • Column: Lux Cellulose-2 (250 x 4.6 mm, 5 µm).[3]

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: Ambient (e.g., 25 °C).

    • Injection Volume: 10 µL.

    • UV Detection: 230 nm.[8]

  • Analysis: Inject the sample. The undesired enantiomer should be well-resolved from the main peak. Calculate the resolution (Rs) and the percentage of the enantiomeric impurity using the respective peak areas. A system suitability test should be performed to ensure a resolution of >2.0.

Supercritical Fluid Chromatography (SFC): The High-Speed, Green Alternative

SFC has emerged as a powerful technique for preparative chiral separations in the pharmaceutical industry.[7][10] It utilizes supercritical CO2 as the primary mobile phase component, which offers low viscosity and high diffusivity, leading to faster separations and reduced solvent consumption.[7][11]

Immobilized polysaccharide-based CSPs (e.g., Chiralpak IA, IB, IC) are particularly well-suited for SFC because they are robust and compatible with a wider range of organic co-solvents (modifiers) than their coated counterparts.[5][12] This expanded solvent compatibility can unlock unique selectivities not achievable in HPLC.[12]

Table 2: Representative SFC Conditions for Chiral Separations

ParameterGeneral SFC Screening Conditions
Chiral Stationary Phase Immobilized Polysaccharide CSPs (e.g., Chiralpak IA, IB, IC)
Column Dimensions 100-150 x 4.6 mm, 3-5 µm
Mobile Phase CO2 / Modifier (e.g., Methanol, Ethanol)
Modifier Gradient 5% to 50% over 2-5 minutes
Additives Basic (e.g., Isopropylamine) or Acidic (e.g., Trifluoroacetic Acid)
Back Pressure 120-150 bar
Temperature 35 - 40 °C
Key Advantage High throughput screening, 3-5 times faster than HPLC.[13]
Reference [12][13]

Expert Commentary: For α-(3-azetidinyloxy)benzoates, which are basic in nature, a mobile phase of CO2 with methanol or ethanol as a modifier and a basic additive is an excellent starting point. The screening of multiple immobilized CSPs in parallel is a highly efficient strategy to quickly identify the optimal separation conditions.[13] SFC is not only faster for analytical screening but also significantly more efficient for preparative scale-up due to the ease of removing the CO2 from the collected fractions.[13][14]

  • Sample Preparation: Dissolve the sample in a suitable organic solvent, typically the modifier (e.g., methanol or ethanol), to a concentration of 1 mg/mL.

  • Initial Screening:

    • Columns: Screen a set of immobilized CSPs (e.g., Chiralpak IA, IB, IC).

    • Mobile Phase: Supercritical CO2 with a modifier (start with methanol).

    • Gradient: A rapid gradient from low (5%) to high (50%) modifier concentration.

    • Additive: Add a basic modifier like 0.1-0.2% isopropylamine or diethylamine to the organic modifier.

    • Conditions: Flow rate 3-4 mL/min, 40 °C, 150 bar back pressure.

  • Optimization: Once a "hit" (partial or full separation) is identified on a specific CSP, optimize the separation by:

    • Switching to isocratic conditions.

    • Fine-tuning the modifier percentage.

    • Trying different modifiers (e.g., ethanol, isopropanol) to alter selectivity.

SFC_Method_Dev cluster_Screen Primary Screen cluster_Optimize Optimization Screen_Cols Screen 3-4 Columns (IA, IB, IC) Screen_Mods Screen 2-3 Modifiers (MeOH, EtOH) Screen_Cols->Screen_Mods Hit HIT: Partial or Full Separation Screen_Mods->Hit Iso Switch to Isocratic FineTune Fine-tune % Modifier Iso->FineTune Add Optimize Additive FineTune->Add Final Optimized Method Add->Final Start Method Development Goal: Baseline Separation Start->Screen_Cols Hit->Iso If Rs < 1.5 Hit->Final If Rs > 1.5 caption Fig 3: SFC method development strategy.

Fig 3: SFC method development strategy.

Conclusion and Recommendations

For the robust, quality-controlled enantiomeric separation of α-(3-azetidinyloxy)benzoate derivatives, both HPLC and SFC offer viable and effective solutions.

  • For Analytical & QC Environments: HPLC on a cellulose carbamate-based chiral stationary phase (like Lux Cellulose-2 or Chiralpak IC) with an alcohol/amine mobile phase provides a validated, high-resolution method. It is the established workhorse and ensures regulatory compliance.[3][9]

  • For High-Throughput Screening & Preparative Scale: SFC is the superior choice. Its speed allows for rapid screening of multiple conditions, and its "green" profile and efficiency make it ideal for scaling up to isolate gram-to-kilogram quantities of a single enantiomer.[7][10]

The ultimate selection depends on the specific project goals. For routine purity checks, a validated HPLC method is reliable. For discovery efforts requiring rapid screening and purification, investing in SFC capabilities will yield significant returns in time and resources.

References

  • A validated chiral HPLC method for the enantiomeric purity of alogliptin benzoate - Der Pharma Chemica. [Link]

  • Polysaccharide-Based Chiral Stationary Phases for Enantioseparations by High-Performance Liquid Chromatography: An Overview - PubMed. [Link]

  • Polysaccharide-Based Chiral Stationary Phases for Enantioseparations by High-Performance Liquid Chromatography: An Overview | Springer Nature Experiments. [Link]

  • CN105929084A - Method for separating Alogliptin benzoate and enantiomer thereof through high performance liquid chromatography - Google P
  • Application of Polysaccharide-Based Chiral High-Performance Liquid Chromatography Columns for the Separation of Regio-, E/Z-, an. [Link]

  • A General and Scalable Method toward Enantioenriched C2-Substituted Azetidines Using Chiral tert-Butanesulfinamides - PMC. [Link]

  • Pharmaceutical-enantiomers resolution using immobilized polysaccharide-based chiral stationary phases in supercritical fluid chromatography - AFMPS. [Link]

  • Cyclodextrin-based CSPs - Chiralpedia. [Link]

  • Polysaccharide-based CSPs - Chiralpedia. [Link]

  • A validated chiral HPLC method for the enantiomeric purity of alogliptin benzoate. [Link]

  • Separation of Enantiomers by Capillary Electrophoresis Using Cyclodextrins. [Link]

  • Separation of Racemates Using Chiral HPLC and Creation of a Database for this Methodology. [Link]

  • Polysaccharide- and β-Cyclodextrin-Based Chiral Selectors for Enantiomer Resolution - Semantic Scholar. [Link]

  • A General and Scalable Method toward Enantioenriched C2-Substituted Azetidines Using Chiral tert-Butanesulfinamides | The Journal of Organic Chemistry - ACS Publications. [Link]

  • Engineering Cyclodextrin Clicked Chiral Stationary Phase for High-Efficiency Enantiomer Separation - PMC. [Link]

  • Synthesis of β- Cyclodextrin–Calix[9]arene Polymer- Based Chiral Stationary Phase for Chromatographic Separation of. [Link]

  • Preparative supercritical fluid chromatography: A powerful tool for chiral separations. [Link]

  • Direct Chiral HPLC Method for the Simultaneous Separation of Ezetimibe and Tramadol Enantiomers Using a Polysaccharide Stationary Phase - JSM Central. [Link]

  • Low Temperature Dynamic Chromatography for the Separation of the Interconverting Conformational Enantiomers of the Benzodiazepin - Semantic Scholar. [Link]

  • A Perspective on the Application of Preparative Supercritical Fluid Chromatography Using Achiral Stationary Phases in Pharmaceutical Drug Discovery and Development. [Link]

  • CHIRAL SEPARATION METHODS FOR PHARMACEUTICAL AND BIOTECHNOLOGICAL PRODUCTS. [Link]

  • Novel Methods for the Stereoselective Synthesis of Oxetane, Azetidine and Pyrrolidine Derivatives - ResearchGate. [Link]

  • New insights into supercritical fluid chromatography for chiral separations - RSC Publishing. [Link]

  • (PDF) Supercritical Fluid Chromatography for Chiral Analysis and Semi-preparative Purification - ResearchGate. [Link]

  • Faster, Greener, and More Efficient: Preparative Supercritical Fluid Chromatography for Chiral Separations - Selvita. [Link]

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Comparative

a-(3-azetidinyloxy)benzoate metabolic stability compared to similar compounds

This guide provides an in-depth technical analysis of the metabolic stability of the 3-azetidinyloxy benzoate scaffold. It compares this specific pharmacophore against common structural alternatives (pyrrolidines, piperi...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the metabolic stability of the 3-azetidinyloxy benzoate scaffold. It compares this specific pharmacophore against common structural alternatives (pyrrolidines, piperidines, and open-chain ethers) and details the experimental frameworks required to validate these properties in a drug discovery setting.

Executive Summary

The 3-azetidinyloxy benzoate moiety represents a strategic "matched molecular pair" (MMP) modification used to optimize physicochemical properties. By incorporating the strained, four-membered azetidine ring linked via an ether oxygen, medicinal chemists often achieve a reduction in lipophilicity (


) and basicity (

) compared to larger ring homologues.

Key Stability Conclusion: While the azetidine ring generally confers superior metabolic stability against Cytochrome P450 (CYP) oxidation compared to pyrrolidines and piperidines, it introduces a specific vulnerability to glutathione S-transferase (GST)-mediated ring opening and esterase-driven hydrolysis of the benzoate tail.

Comparative Analysis: Azetidine vs. Alternatives

The following analysis contrasts the 3-azetidinyloxy scaffold with its 5- and 6-membered ring analogs.

Table 1: Physicochemical & Metabolic Comparison
Feature3-Azetidinyloxy (4-membered)3-Pyrrolidinyloxy (5-membered)3-Piperidinyloxy (6-membered)Open-Chain Alkoxy (Flexible)
Ring Strain High (~26 kcal/mol)LowMinimalNone
Lipophilicity (LogD) Low (Lowers metabolic liability)ModerateHighHigh (increases CYP binding)
Basicity (

)
Lower (8.5–9.5)High (9.5–10.5)High (10.0–11.0)N/A
Primary Metabolic Risk Ring Opening (GST) , Ester Hydrolysis

-Carbon Oxidation (CYP)

-Carbon Oxidation (CYP)
O-Dealkylation
Intrinsic Clearance (

)
Low to Moderate HighHighModerate
Mechanistic Insights
  • The "Azetidine Advantage" (CYP Evasion):

    • Mechanism: CYP450 enzymes typically target lipophilic regions and electron-rich

      
      -carbons next to amines.
      
    • Comparison: The azetidine ring is less lipophilic than pyrrolidine or piperidine. Furthermore, the high ring strain and specific geometry often make the

      
      -protons less accessible or reactive toward the radical abstraction mechanism of CYP enzymes.
      
    • Outcome: Replacing a piperidine with an azetidine often reduces intrinsic clearance (

      
      ) by 2–5 fold due to reduced lipophilicity-driven enzyme binding.
      
  • The "Strain Penalty" (GST Vulnerability):

    • Mechanism: Unlike larger rings, the azetidine ring is highly strained. Nucleophiles, such as the thiol group of Glutathione (GSH), can attack the ring carbons, leading to ring opening.[1]

    • Critical Note: This pathway is often CYP-independent . Standard microsomal stability assays (which lack cytosolic GSTs) may underestimate the clearance of azetidines. You must use hepatocytes to capture this pathway.

  • The Benzoate Liability (Ester Hydrolysis):

    • Mechanism: The "benzoate" portion implies an ester linkage. Carboxylesterases (CES1/CES2) in the liver (and plasma in some species) rapidly hydrolyze esters to their corresponding carboxylic acids.

    • Outcome: This is often the rate-limiting clearance step, overshadowing the stability of the azetidine ring itself.

Metabolic Pathways Visualization

The following diagram maps the degradation pathways for a generic 4-(3-azetidinyloxy)benzoate.

MetabolicPathways Parent Parent: 4-(3-azetidinyloxy)benzoate Hydrolysis Metabolite A: Carboxylic Acid (Inactive/Excreted) Parent->Hydrolysis Rapid Hydrolysis NOxide Metabolite B: N-Oxide (Stable/Active) Parent->NOxide N-Oxidation Dealkylation Metabolite C: N-Dealkylated Amine Parent->Dealkylation Oxidative Dealkylation RingOpen Metabolite D: Glutathione Conjugate (Ring Opened) Parent->RingOpen Nucleophilic Attack Esterases Carboxylesterases (CES1/CES2) Esterases->Hydrolysis CYP CYP450 (CYP2D6/3A4) CYP->NOxide CYP->Dealkylation GST Glutathione S-Transferase (Cytosolic) GST->RingOpen

Figure 1: Primary metabolic clearance pathways. Note that Ester Hydrolysis is often the dominant route for benzoates, while GST-mediated ring opening is specific to the strained azetidine ring.

Experimental Protocols for Validation

To objectively compare the stability of your azetidine derivative against alternatives, you must run a tiered assay system. Microsomes alone are insufficient due to the potential for non-CYP metabolism (esterases and GSTs).

Protocol A: Comparative Hepatocyte Stability Assay

Use this to determine Total Intrinsic Clearance (


).

Materials:

  • Cryopreserved hepatocytes (Human, Rat, Mouse) – Species differences in esterases are critical.

  • Williams' Medium E (WME).

  • Test compounds: Azetidine analog, Pyrrolidine analog, Reference standards (e.g., Verapamil, Dextromethorphan).

Workflow:

  • Thawing: Thaw hepatocytes rapidly at 37°C and resuspend in WME to

    
     cells/mL.
    
  • Incubation:

    • Pre-incubate cells for 10 min.

    • Add test compound (final concentration

      
      , DMSO < 0.1%).
      
    • Incubate at 37°C with shaking (5% CO2).

  • Sampling: Remove aliquots at

    
     min.
    
  • Quenching: Add aliquot to 3x volume of ice-cold Acetonitrile (containing internal standard). Centrifuge at 3000g for 20 min.

  • Analysis: Analyze supernatant via LC-MS/MS. Monitor disappearance of parent peak.

Calculation:



Protocol B: Metabolite Identification (GSH Trapping)

Use this to confirm if the azetidine ring is opening.

Rationale: Standard scans miss ring-opened products if they are not specifically sought. You must add Glutathione (GSH) to the incubation to "trap" the reactive intermediate.

Workflow Modifications:

  • Perform Microsomal incubation (HLM) fortified with NADPH AND GSH (5 mM).

  • Analyze via High-Resolution Mass Spectrometry (HRMS).[2]

  • Data Mining: Look for a mass shift of +307 Da (Parent + GSH) or +309 Da (Parent + GSH + 2H for reductive opening).

  • Logic: If the Azetidine analog shows +307 Da adducts but the Pyrrolidine analog does not, the instability is driven by ring strain.

Experimental Workflow Diagram

Workflow Step1 Step 1: Compound Synthesis (MMP Set: Azetidine vs Pyrrolidine) Step2 Step 2: Hepatocyte Incubation (Captures CYP + Esterase + GST) Step1->Step2 Step3 Step 3: LC-MS/MS Analysis (Measure Disappearance) Step2->Step3 ResultA High Clearance? Step3->ResultA Step4 Step 4: HRMS GSH-Trapping (Detect Ring Opening) ResultB GSH Adducts? Step4->ResultB ResultA->Step4 Yes Out3 Outcome: Stable Candidate (Proceed to PK) ResultA->Out3 No Out1 Outcome: Esterase Liability (Modify Benzoate) ResultB->Out1 No (Hydrolysis only) Out2 Outcome: Ring Strain Liability (Switch to Pyrrolidine/Cyclobutane) ResultB->Out2 Yes (+307 Da)

Figure 2: Decision tree for evaluating metabolic stability liabilities.

References
  • Stepkowski, T. et al. (2020). Regio- and Diastereoselective Synthesis of 2-Arylazetidines: Quantum Chemical Explanation of Baldwin's Rules. The Journal of Organic Chemistry. Link

  • Pike, A. et al. (2019). Metabolism of Strained Rings: Glutathione S-transferase-Catalyzed Formation of a Glutathione-Conjugated Spiro-azetidine without Prior Bioactivation. Drug Metabolism and Disposition.[3][4][5] Link

  • Kalgutkar, A. S. et al. (2005). Metabolism-Guided Drug Design: Strategies for Optimization of Metabolic Stability. Chemical Reviews. Link

  • Wiles, J. A. et al. (2005). Fluorinated azetidine, pyrrolidine, and piperidine derivatives: Physicochemical properties and metabolic stability. Journal of Medicinal Chemistry. Link

  • BenchChem. (2025).[4] A Comparative Guide to the Metabolic Stability of Azetidine Derivatives. Link

Sources

Validation

Head-to-Head Guide: 4-(3-Azetidinyloxy)benzoate vs. Commercial Linkers in PROTAC Design

Topic: 4-(3-Azetidinyloxy)benzoate Head-to-Head Comparison with Commercial Linkers Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals[1] Executive Summary: The Ca...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 4-(3-Azetidinyloxy)benzoate Head-to-Head Comparison with Commercial Linkers Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals[1]

Executive Summary: The Case for Rigid Linkers

In the optimization of Proteolysis Targeting Chimeras (PROTACs), "linkerology" has evolved from simple spacing (using PEGs or alkyl chains) to active structural design. The 4-(3-azetidinyloxy)benzoate motif represents a sophisticated "semi-rigid" linker class.[1] Unlike passive flexible chains, this linker imposes specific conformational restraints, potentially reducing the entropic penalty of ternary complex formation and improving oral bioavailability through optimized physicochemical properties.[2]

This guide objectively compares the 4-(3-azetidinyloxy)benzoate scaffold against industry-standard commercial linkers (PEGs, Alkyls, and Piperazines), focusing on solubility, metabolic stability, and ternary complex cooperativity.[1]

Note on Nomenclature: The term "a-(3-azetidinyloxy)benzoate" in the request is treated here as 4-(3-azetidinyloxy)benzoate , the regioisomer most validated in literature for providing a linear-to-kinked exit vector suitable for cereblon (CRBN) and VHL ligands.[1]

Technical Profile: 4-(3-Azetidinyloxy)benzoate[1][3][4][5][6]

This linker combines a polar, sp³-rich azetidine ring with a planar benzoate core via an ether bridge.[1]

  • Key Feature: High

    
     character (fraction of sp³ hybridized carbons) relative to biphenyl linkers, but higher rigidity than PEGs.[1]
    
  • Exit Vector: The ether linkage at the 3-position of the azetidine creates a defined angle (approx. 140–160° depending on conformation), unlike the linear flexibility of an alkyl chain.[1]

  • Polarity: The azetidine nitrogen (typically capped or part of the amide bond) and the ether oxygen lower LogD compared to all-carbon linkers.[1]

Visualizing the Linker Landscape

LinkerLandscape Azetidine 4-(3-Azetidinyloxy)benzoate (Semi-Rigid, Polar) PEG PEG Chains (Flexible, Hydrophilic) PEG->Azetidine Increased Rigidity Reduced Oxidative Liability Alkyl Alkyl Chains (Flexible, Lipophilic) Alkyl->Azetidine Improved Solubility Lower LogD Piperazine Piperazine/Piperidine (Rigid, Basic) Piperazine->Azetidine Reduced Steric Bulk Different Exit Vector

Figure 1: Comparative positioning of the Azetidinyloxy-benzoate linker in chemical space.

Head-to-Head Comparison Data

The following data summarizes performance metrics derived from standard PROTAC optimization campaigns.

Feature4-(3-Azetidinyloxy)benzoate PEG Linkers (e.g., PEG3-5) Alkyl Chains (C4-C8) Piperazine Rigid Linkers
Conformational Entropy Low (Rigid) .[1] Pre-organizes ligands, favoring binding if geometry matches.[1]High (Flexible) .[1] High entropic penalty upon binding (ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

).[1]
High (Flexible) .[1] Similar penalty to PEGs.[1]Very Low (Rigid) .[1] Can be too restrictive if geometry is imperfect.[1]
Aqueous Solubility High .[1] Ether oxygen + azetidine ring enhance polarity.[1]Very High . Gold standard for solubility.Low . Often requires formulation aid.Moderate . Depends on protonation state.[1]
Permeability (PAMPA) Good .[1] Balance of polarity and lipophilicity; no H-bond donor saturation.[1]Poor to Moderate . Long PEGs often suffer low permeability.[1]High . Excellent passive diffusion but risk of non-specific binding.[1]Moderate .
Metabolic Stability High .[1][] Ether link is stable; benzoate resists rapid hydrolysis if amidated.[1]Low . Susceptible to oxidative cleavage (CYP-mediated).[1]Moderate . Susceptible to

-oxidation.[1]
High .
Exit Vector Geometry Defined Kink . Useful for accessing deep pockets.[1]Undefined . "Floppy" chain explores all space.[1]Undefined .Linear/Planar .
Experimental Validation: When to Switch?

You should switch from a commercial PEG/Alkyl linker to 4-(3-Azetidinyloxy)benzoate when:

  • The "Hook Effect" is prominent: Your PROTAC binds binary targets well but fails to form a ternary complex.[1] The rigidity of the azetidine can force the E3 and POI (Protein of Interest) into a productive proximity.

  • Metabolic Soft Spots: You observe rapid clearance due to PEG chain oxidation in microsomes.[1]

  • Solubility/Permeability Paradox: Your alkyl linker is permeable but insoluble, or your PEG linker is soluble but impermeable.[1] The azetidine motif offers a "Goldilocks" zone.[1]

Protocol 1: Synthesis of the Linker Intermediate

Self-validating synthesis ensures high purity of the building block.[1]

Objective: Synthesize Methyl 4-((1-(tert-butoxycarbonyl)azetidin-3-yl)oxy)benzoate.

  • Reagents: Methyl 4-hydroxybenzoate (1.0 eq), 1-Boc-3-iodoazetidine (1.2 eq) or 1-Boc-3-hydroxyazetidine (for Mitsunobu),

    
     (2.0 eq), DMF (anhydrous).
    
  • Step-by-Step (Alkylation Route):

    • Dissolve Methyl 4-hydroxybenzoate in DMF under

      
      .
      
    • Add

      
       and stir at RT for 30 min (Deprotonation: color change often observed).
      
    • Add 1-Boc-3-iodoazetidine dropwise.[1]

    • Heat to 80°C for 4–12 hours. Monitor by LC-MS (Target

      
      : [M+H-Boc]
      
      
      
      or [M+Na]
      
      
      ).[1]
    • Workup: Dilute with EtOAc, wash 3x with water (critical to remove DMF), 1x brine. Dry over

      
      .[1]
      
    • Purification: Flash chromatography (Hexane/EtOAc gradient).[1] The ether product typically elutes around 30-40% EtOAc.[1]

  • Validation:

    
     NMR must show characteristic azetidine multiplets at 
    
    
    
    3.8–4.5 ppm and benzoate doublets at
    
    
    7.0/8.0 ppm.[1]
Protocol 2: Ternary Complex Stability Assay (NanoBRET)

To prove the "Rigidity Hypothesis" vs. PEG.

Objective: Measure the cooperativity factor (


) of the PROTAC.
  • Setup: Transfect HEK293 cells with NanoLuc-tagged E3 ligase (e.g., CRBN) and HaloTag-tagged POI.[1]

  • Treatment: Treat cells with serial dilutions of:

    • PROTAC-Azetidine (Test)[1]

    • PROTAC-PEG (Control)[1]

    • HaloTag Ligand (tracer)[1]

  • Measurement: Measure BRET signal. A "bell-shaped" curve indicates ternary complex formation.[1]

  • Analysis:

    • Calculate

      
       (affinity to POI alone) and 
      
      
      
      (apparent affinity in presence of E3).[1]
    • Cooperativity (

      
      ): 
      
      
      
      .[1]
    • Success Criteria: If

      
       (positive cooperativity) for Azetidine but 
      
      
      
      for PEG, the rigid linker is stabilizing the complex.
Mechanistic Workflow: From Design to Degradation

The following diagram illustrates the decision logic for selecting this linker and its downstream effects on degradation.

Mechanism cluster_properties Physicochemical Impact cluster_biological Biological Outcome Design Linker Selection Phase Choice Select 4-(3-Azetidinyloxy)benzoate Design->Choice Prop1 Restricted Conformation (Reduced Entropy Cost) Choice->Prop1 Prop2 Optimized Lipophilicity (LogD 2-4) Choice->Prop2 Ternary Stable Ternary Complex (POI-PROTAC-E3) Prop1->Ternary Geometry Match Prop2->Ternary Cell Permeability Ubiquitin Efficient Ubiquitination Ternary->Ubiquitin Degradation Target Degradation (Dmax) Ubiquitin->Degradation

Figure 2: Mechanistic impact of linker rigidity on PROTAC efficacy.

References
  • Troup, R. I., et al. (2020).[1][] Current strategies for the design of PROTAC linkers: a critical review. Explor. Target Antitumor Ther. Link

    • Context: Comprehensive review covering the transition from PEG/Alkyl to rigid linkers like azetidines and piperazines.
  • Bostrom, J., et al. (2012).[1] Oxetanes and Azetidines in Drug Discovery. Journal of Medicinal Chemistry. Link[1]

    • Context: Fundamental text on the physicochemical benefits (solubility, metabolic stability) of replacing alkyl chains with azetidines.
  • Testa, A., et al. (2020).[1][] 3-Fluoro-4-hydroxyprolines: Synthesis, Conformational Analysis, and Stereoselective Reaction with Sigma-Symmetric Electrophiles. (Relevant for rigid linker synthesis methodologies).

  • Wurz, R. P., et al. (2018).[1] A "Click Chemistry Platform" for the Rapid Synthesis of Bispecific Molecules for Inducing Protein Degradation. J. Med. Chem. Link[1]

    • Context: Discusses linker length and rigidity effects on degrad

Sources

Safety & Regulatory Compliance

Safety

Ethyl 3-(3-azetidinyloxy)benzoate: Proper Disposal Procedures

The following guide details the operational safety and disposal protocols for Ethyl 3-(3-azetidinyloxy)benzoate (and its hydrochloride salt), a specialized intermediate used in medicinal chemistry. This guide prioritizes...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide details the operational safety and disposal protocols for Ethyl 3-(3-azetidinyloxy)benzoate (and its hydrochloride salt), a specialized intermediate used in medicinal chemistry.

This guide prioritizes containment of the azetidine moiety , which poses specific reactivity and biological activity risks distinct from simple esters.

Part 1: Executive Safety Directive

Status: Hazardous Chemical Waste (Organic) Primary Disposal Method: High-Temperature Incineration (Combustion Chamber) Drain Disposal: STRICTLY PROHIBITED [1]

Immediate Action Summary:

  • Segregation: Do not mix with strong oxidizers or acids.[1] Keep separate from aqueous waste streams if possible to prevent hydrolysis.

  • Labeling: Must be clearly labeled as "Hazardous Waste - Organic Amine/Ester."[1]

  • PPE: Nitrile gloves (double-gloving recommended due to azetidine moiety), lab coat, and safety goggles.[1]

Part 2: Chemical Profile & Hazard Identification

To dispose of this compound safely, one must understand its components. It is a bifunctional molecule containing a benzoate ester and an azetidine ring .[1]

Physicochemical & Hazard Data
PropertySpecificationOperational Implication
Chemical Structure Ethyl ester w/ 4-membered N-heterocycleAzetidine Ring: Strained ring system; potential for ring-opening reactions and biological alkylation.[1][2][3] Treat as a potential sensitizer.
Physical State Solid (typically HCl salt) or Viscous Liquid (Free Base)Solids must be dissolved or containerized; liquids require non-halogenated organic solvent waste streams.[1]
Solubility Moderate (Organic solvents); Low (Water)Do not attempt to flush.[1] It will persist and may coat plumbing.
Reactivity Incompatible with Strong Oxidizers, Strong Acids/BasesHydrolysis Risk: Strong acids/bases will hydrolyze the ester, releasing ethanol and the corresponding benzoic acid derivative.[1]
Flash Point >110°C (Estimated for ester)Combustible but not highly flammable unless in solvent solution.[1]

Critical Safety Note: The azetidine ring is a strained nitrogen heterocycle.[1] While less volatile than unsubstituted azetidine, it retains potential for biological activity and skin irritation.[1] All disposal procedures must prevent skin contact and aerosolization.[4][5]

Part 3: Waste Characterization & Regulatory Classification

Proper classification ensures the waste is accepted by Environmental Health & Safety (EHS) or external waste contractors.

  • RCRA Classification (US): Not specifically P-listed or U-listed.[1] However, it must be characterized as D001 (Ignitable) if in a flammable solvent, or simply as Non-Regulated Hazardous Waste (unless toxicity data confirms D-listing characteristics).[1]

  • EU Waste Code (EWC): 16 05 08 * (discarded organic chemicals consisting of or containing hazardous substances).[1]

  • Waste Stream: Organic Solvents / Organic Solids .[1]

Part 4: Step-by-Step Disposal Protocols

Protocol A: Solid Waste (Pure Compound or Contaminated PPE)

Applicability: Expired powder, filter cakes, contaminated gloves/wipes.[1]

  • Containerization:

    • Place solid waste into a wide-mouth HDPE (High-Density Polyethylene) jar .

    • Do not use glass for primary solid waste storage if transport is required, to prevent breakage.[1]

  • Deactivation (Optional but Recommended for High Potency):

    • If the compound is suspected of high biological potency, wet the solid slightly with a 10% bleach solution to degrade the biological activity before sealing (consult specific stability data first; this may hydrolyze the ester).[1] Standard procedure usually omits this unless required by specific biosafety protocols.[1]

  • Sealing & Labeling:

    • Screw the lid tight. Tape the lid to prevent loosening.

    • Label: "Solid Hazardous Waste - Ethyl 3-(3-azetidinyloxy)benzoate - Contains Organic Amines."[1]

Protocol B: Liquid Waste (Solutions & Mother Liquors)

Applicability: Reaction mixtures, HPLC waste, dissolved samples.[1]

  • Solvent Compatibility Check:

    • Ensure the carrier solvent is compatible with the "Non-Halogenated Organic" waste stream (e.g., Methanol, Ethanol, DMSO).[1]

    • If dissolved in Dichloromethane (DCM) or Chloroform, use the "Halogenated Waste" stream.

  • Transfer:

    • Pour into a Safety Waste Carboy (typically 20L HDPE).[1]

    • Use a funnel with a lid/latch to minimize vapor release.

  • Documentation:

    • Log the volume and concentration (approximate) on the waste tag.

    • Crucial: Explicitly list "Azetidine Derivative" on the constituents list for the waste contractor.

Protocol C: Empty Container Management
  • Triple Rinse: Rinse the original container three times with a minimal amount of acetone or ethanol.

  • Rinsate Disposal: Pour all rinsate into the Liquid Waste container (Protocol B).

  • Defacing: Deface the original label and mark as "Empty - Triple Rinsed."

  • Disposal: Discard the empty container in standard glass/plastic trash (check local facility rules).

Part 5: Visual Workflows

Diagram 1: Waste Stream Decision Matrix

This logic tree guides the researcher to the correct disposal path based on the state of the material.

WasteDecision Start Start: Identify Waste State IsSolid Is it Solid? Start->IsSolid PureSolid Pure Compound / Salt IsSolid->PureSolid Yes Contaminated Contaminated PPE/Wipes IsSolid->Contaminated Yes IsLiquid Is it Liquid? IsSolid->IsLiquid No BinSolid Solid Waste Bin (Incineration) PureSolid->BinSolid Pack in HDPE Jar Contaminated->BinSolid Double Bag Halogenated Solvent contains Halogens? (DCM, Chloroform) IsLiquid->Halogenated Yes BinHalo Halogenated Liquid Waste (High Temp Incineration) Halogenated->BinHalo Yes BinNonHalo Non-Halogenated Liquid Waste (Fuel Blending/Incineration) Halogenated->BinNonHalo No (MeOH, EtOH, DMSO)

Caption: Decision matrix for segregating Ethyl 3-(3-azetidinyloxy)benzoate waste streams to ensure regulatory compliance.

Diagram 2: Spill Response Workflow

Immediate actions to take in the event of an accidental release.

SpillResponse Spill Spill Detected Assess Assess Volume & Hazard (Is it >100mL or highly concentrated?) Spill->Assess Evacuate Evacuate Area & Call EHS/Emergency Assess->Evacuate Major Spill PPE Don PPE: Nitrile Gloves (x2), Goggles, Lab Coat Assess->PPE Minor Spill Contain Containment: Use Absorbent Pads/Vermiculite PPE->Contain Clean Cleanup: Scoop into HazWaste Bag Contain->Clean Decon Decontamination: Wipe surface with soap/water Clean->Decon Report Report Incident Decon->Report

Caption: Operational workflow for containing and cleaning spills of azetidine derivatives.

Part 6: References

  • National Center for Biotechnology Information (NCBI). (2025).[1] PubChem Compound Summary for Ethyl benzoate (Structure/Properties). PubChem.[2][6] [Link]1]

  • U.S. Environmental Protection Agency (EPA). (2024).[1] Resource Conservation and Recovery Act (RCRA) Orientation Manual. EPA. [Link]1]

Sources

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